Product packaging for Strontium formate(Cat. No.:CAS No. 592-89-2)

Strontium formate

Cat. No.: B1222629
CAS No.: 592-89-2
M. Wt: 177.7 g/mol
InChI Key: FXWRHZACHXRMCI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Strontium formate, also known as this compound, is a useful research compound. Its molecular formula is C2H2O4Sr and its molecular weight is 177.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2O4S B1222629 Strontium formate CAS No. 592-89-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

strontium;diformate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH2O2.Sr/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWRHZACHXRMCI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)[O-].C(=O)[O-].[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2O4Sr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64-18-6 (Parent)
Record name Strontium formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50890514
Record name Formic acid, strontium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50890514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592-89-2
Record name Strontium formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formic acid, strontium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Formic acid, strontium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50890514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Strontium diformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STRONTIUM FORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U0UMU37YK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Strontium Formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of strontium formate (Sr(HCOO)₂), detailing its crystallographic data, experimental protocols for structure determination, and a logical workflow for the analysis. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who require a thorough understanding of the solid-state properties of this compound.

Introduction to this compound

This compound is an inorganic salt that has garnered interest due to its potential applications in various fields. A precise understanding of its crystal structure is fundamental to elucidating its physicochemical properties and predicting its behavior in different environments. This compound is known to exist in multiple polymorphic forms, with the α-form being the most commonly studied.

Crystallographic Data of this compound

The crystal structure of α-strontium formate has been determined and refined using X-ray diffraction techniques.[1] The compound crystallizes in the orthorhombic system with the non-centrosymmetric space group P2₁2₁2₁.[1][2] This space group indicates a chiral crystal structure. The crystallographic data for the different polymorphs of this compound are summarized in the table below.

Parameter α-Strontium Formate [1][2][3]β-Strontium Formate [4]δ-Strontium Formate [4]
Crystal System OrthorhombicTetragonalTetragonal
Space Group P2₁2₁2₁P4₁2₁2I4₁/amd
Temperature 295 K334 K, 540 K605 K
a (Å) 6.8359 - 6.91
b (Å) 7.2076 - 7.45
c (Å) 8.7367 - 8.78
α (°) 909090
β (°) 909090
γ (°) 909090
Volume (ų) 451.94
Z 4
Coordination Number 8[1][3]
Mean Sr-O Distance (Å) 2.613[1]

In the α-polymorph, each strontium ion is coordinated to eight oxygen atoms from six different formate groups.[1] Two of these oxygen atoms are from a chelated formate group.[1] The coordination polyhedron can be described as a deformed antiprism.[1] The formate ions act as bridging ligands, creating an extensive three-dimensional coordination network.[2]

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of this compound involves a series of well-defined experimental steps, from the synthesis of single crystals to the final refinement of the crystallographic model.

3.1. Crystal Synthesis and Growth

High-quality single crystals are a prerequisite for accurate single-crystal X-ray diffraction analysis. This compound crystals can be grown from aqueous solutions using techniques such as slow solvent evaporation.[5]

  • Procedure:

    • Prepare a saturated solution of this compound in deionized water at a slightly elevated temperature to ensure complete dissolution.

    • Filter the solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, or allow the solvent to evaporate slowly in a controlled environment.

    • Small, well-formed single crystals suitable for X-ray diffraction will form over time.

3.2. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the primary technique for determining the precise atomic arrangement within a crystal.

  • Methodology:

    • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffraction pattern is recorded on a detector.

    • Data Reduction: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-ray beams.

    • Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This can be achieved using direct methods or Patterson methods.

    • Structure Refinement: The initial atomic model is refined against the experimental diffraction data to obtain the final, accurate crystal structure. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by parameters such as the R-factor.[1]

3.3. Powder X-ray Diffraction (PXRD)

PXRD is a complementary technique used to analyze the bulk crystalline material, confirm the phase purity of the synthesized sample, and study polymorphic transitions.[4]

  • Methodology:

    • Sample Preparation: A finely ground powder of the this compound sample is prepared.

    • Data Collection: The powdered sample is placed in the diffractometer, and a diffraction pattern is collected over a range of 2θ angles.

    • Data Analysis: The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ). The peak positions are characteristic of the crystal lattice, and the peak intensities are related to the atomic arrangement. This data can be used for phase identification by comparing it to known diffraction patterns.

Logical Workflow for Crystal Structure Analysis

The process of determining and analyzing the crystal structure of this compound follows a logical progression, as illustrated in the workflow diagram below.

CrystalStructureAnalysisWorkflow cluster_synthesis Crystal Synthesis cluster_data_collection Data Collection cluster_data_analysis Data Analysis and Structure Determination cluster_validation Validation and Reporting Synthesis Synthesis of this compound Purification Purification Synthesis->Purification PXRD Powder X-ray Diffraction Synthesis->PXRD CrystalGrowth Single Crystal Growth Purification->CrystalGrowth SC_XRD Single-Crystal X-ray Diffraction CrystalGrowth->SC_XRD DataProcessing Data Processing & Reduction SC_XRD->DataProcessing PhaseID Phase Identification (from PXRD) PXRD->PhaseID StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation CIF_Generation CIF File Generation Validation->CIF_Generation Publication Publication/Reporting CIF_Generation->Publication

Caption: Workflow for this compound Crystal Structure Analysis.

Signaling Pathways and Logical Relationships

While "signaling pathways" are typically associated with biological systems, a logical relationship diagram can illustrate the interplay of factors influencing the final crystal structure.

CrystalStructureFactors cluster_conditions Experimental Conditions cluster_properties Intrinsic Properties cluster_structure Resulting Crystal Structure Temperature Temperature Polymorph Polymorphic Form (α, β, δ) Temperature->Polymorph Pressure Pressure Pressure->Polymorph Solvent Solvent System Solvent->Polymorph IonicRadii Ionic Radii (Sr²⁺, HCOO⁻) LatticeParams Lattice Parameters IonicRadii->LatticeParams Bonding Coordination & Bonding Preferences SpaceGroup Space Group Bonding->SpaceGroup Polymorph->LatticeParams Polymorph->SpaceGroup

Caption: Factors Influencing this compound Crystal Structure.

This guide provides a foundational understanding of the crystal structure of this compound and the methodologies employed for its analysis. The detailed data and protocols herein are intended to support further research and development involving this compound.

References

Anhydrous Strontium Formate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Strontium formate is an inorganic salt of strontium and formic acid. This document provides a detailed summary of its key chemical properties, focusing on its molecular formula and weight, and outlines the standard methodology for their determination.

Chemical Identity and Properties

This compound is a white, crystalline solid that is soluble in water.[1] It exists in both anhydrous and dihydrate forms.[1][2] The anhydrous form is the primary focus of this guide.

The fundamental molecular properties of anhydrous this compound are summarized below.

PropertyValueReference
Molecular Formula C₂H₂O₄Sr[1][3][4]
Line Formula Sr(HCOO)₂[1][5]
Molecular Weight 177.65 g/mol [1][2][3]
CAS Number 592-89-2[1][3]

The elemental composition of this compound is broken down as follows:

ElementSymbolPercentage
StrontiumSr49.32%
OxygenO36.02%
CarbonC13.52%
HydrogenH1.13%

Methodology for Determination of Molecular Weight

The molecular weight of a compound is a fundamental property derived from its chemical formula and the atomic weights of its constituent elements. The process does not require an experimental protocol in the traditional sense but is a standardized calculation.

Procedure:

  • Identify the Chemical Formula: The established chemical formula for this compound is Sr(HCOO)₂.[1][5]

  • Determine Elemental Composition: Based on the formula, one molecule of this compound contains:

    • 1 Strontium (Sr) atom

    • 2 Carbon (C) atoms

    • 4 Oxygen (O) atoms

    • 2 Hydrogen (H) atoms

  • Obtain Standard Atomic Weights: The standard atomic weights from the periodic table are used for each element:

    • Sr: ~87.62 g/mol

    • C: ~12.011 g/mol

    • O: ~15.999 g/mol

    • H: ~1.008 g/mol

  • Calculate Molecular Weight: The molecular weight is the sum of the atomic weights of all atoms in the molecule:

    • Molecular Weight = (1 × AW_Sr) + (2 × AW_C) + (4 × AW_O) + (2 × AW_H)

    • Molecular Weight = (87.62) + (2 × 12.011) + (4 × 15.999) + (2 × 1.008)

    • Molecular Weight = 87.62 + 24.022 + 63.996 + 2.016 = 177.654 g/mol

This calculated value is consistent with the widely accepted molecular weight of 177.65 g/mol .[1][2][3]

Chemical Structure and Composition

This compound is an ionic compound formed from one strontium cation (Sr²⁺) and two formate anions (HCOO⁻).[2] The formate ions act as ligands, bonding to the strontium ion through the oxygen atoms.

Strontium_Formate_Composition cluster_Sr This compound (Sr(HCOO)₂) MW: 177.65 g/mol cluster_ions Constituent Ions Sr_formate Sr(HCOO)₂ Formate_ion 2 x Formate Anion (HCOO⁻) Sr_formate->Formate_ion Composed of Sr_ion 1 x Strontium Cation (Sr²⁺)

Caption: Logical diagram illustrating the ionic composition of this compound.

Hydrated Form

It is important for researchers to distinguish the anhydrous form from its dihydrate, this compound dihydrate (Sr(HCOO)₂·2H₂O).[2] The dihydrate has a different molecular formula (C₂H₆O₆Sr) and a higher molecular weight of approximately 213.69 g/mol due to the inclusion of two water molecules.[2]

References

role of strontium formate in biomineralization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Strontium Formate in Biomineralization

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Strontium is a trace element that has garnered significant interest for its dual role in bone metabolism: stimulating bone formation and inhibiting bone resorption.[1][2][3] While most research has focused on strontium ranelate, the bioactive component is the strontium ion (Sr²⁺). This guide explores the role of strontium in biomineralization, with a focus on this compound as a potential delivery vehicle for the active Sr²⁺ ion. It is presumed that this compound, being a salt of strontium and formic acid, dissociates to provide Sr²⁺ ions which then exert their biological effects.[4] This document details the molecular mechanisms, summarizes quantitative data from various studies, provides detailed experimental protocols, and visualizes the key signaling pathways involved.

Introduction to Strontium and Biomineralization

Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. In vertebrates, this process is fundamental to the formation of bone, a dynamic tissue that undergoes continuous remodeling through the coordinated actions of bone-forming osteoblasts and bone-resorbing osteoclasts.[5] An imbalance in this process, with excessive resorption compared to formation, leads to conditions like osteoporosis.[6]

Strontium, an alkaline earth metal with chemical similarities to calcium, is a trace element found in the human skeleton.[5][7] Its unique ability to modulate bone cell activity has made it a therapeutic agent of interest.[5][6] Strontium acts by increasing the proliferation and differentiation of osteoblasts, leading to enhanced bone matrix synthesis.[7] Concurrently, it inhibits the differentiation and activity of osteoclasts, thereby reducing bone resorption.[5][7]

Molecular Mechanisms of Strontium Action

The effects of strontium on bone cells are mediated through several key signaling pathways. The primary target is believed to be the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor present on both osteoblasts and osteoclasts.[1][6]

2.1. Effects on Osteoblasts (Bone Formation)

Strontium promotes osteoblast proliferation, differentiation, and survival through the activation of multiple signaling cascades:[6][8][9]

  • CaSR Pathway: Strontium's binding to CaSR on osteoblasts activates phospholipase C (PLC), leading to the generation of inositol 1,4,5-triphosphate (IP3) and subsequent release of intracellular calcium. This cascade activates downstream signaling molecules, including MAPKs like ERK1/2, which promote osteoblast replication.[6]

  • Wnt/β-catenin Pathway: Strontium has been shown to stimulate the canonical Wnt/β-catenin signaling pathway, a critical regulator of osteoblastogenesis.[9][10] It can activate the PI3K/Akt pathway, which inhibits glycogen synthase kinase 3β (GSK3β), leading to the accumulation and nuclear translocation of β-catenin.[9] Nuclear β-catenin then activates the transcription of osteogenic genes like Runx2.[7] Strontium also reduces the expression of sclerostin, a Wnt signaling inhibitor.[5]

  • NFATc Pathway: Strontium can activate calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFATc) transcription factors, leading to their nuclear translocation and the subsequent expression of genes involved in osteoblast replication.[11]

2.2. Effects on Osteoclasts (Bone Resorption)

Strontium inhibits osteoclast differentiation and function, primarily by modulating the RANKL/OPG system:

  • RANKL/OPG System: Osteoblasts control osteoclastogenesis by producing Receptor Activator of Nuclear Factor κB Ligand (RANKL) and its decoy receptor, Osteoprotegerin (OPG). RANKL promotes osteoclast differentiation, while OPG inhibits it. Strontium shifts the balance by increasing OPG production and decreasing RANKL expression by osteoblasts.[8][11][12] This reduction in the RANKL/OPG ratio leads to decreased osteoclast formation.[9]

  • Apoptosis: Strontium has also been shown to induce apoptosis (programmed cell death) in mature osteoclasts, further contributing to the reduction in bone resorption.[5]

Quantitative Data on Strontium's Effects on Biomineralization

The following tables summarize quantitative data from various in vitro and in vivo studies. It is important to note that these studies have used different strontium salts, and data specific to this compound is limited.

Table 1: In Vitro Studies on the Effect of Strontium on Osteoblasts

Strontium SaltCell TypeConcentrationKey FindingsReference
Strontium ChlorideHuman periosteal-derived cells5, 10, 100 µg/mLIncreased ALP activity at all concentrations, with the highest at 100 µg/mL. Increased ALP and osteocalcin mRNA in a dose-dependent manner.[13]
Strontium RanelateHuman primary osteoblasts0.1 - 1 mMIncreased OPG mRNA and protein levels. Decreased RANKL mRNA and protein expression. Increased cell replication.[12]
Strontium-substituted CPSRat BMSCs5, 10, 20 mol% SrDose-dependent increase in ALP activity and mineralization compared to control.[14]
Strontium-containing bioactive glassHuman osteoblast-like cells (MG63)N/AIncreased osteocalcin expression after 14 days of culture.[15]

Table 2: In Vivo Studies on the Effect of Strontium on Bone Parameters

Strontium SaltAnimal ModelDosage & DurationKey FindingsReference
Strontium Ranelate, Citrate, ChlorideOvariectomized mice16 weeksAll forms increased bone tissue mineral density (TMD), with SrC having the weakest effect. SrR and SrCl significantly increased trabecular bone mineral density.[16]
Strontium CitratePostmenopausal women with osteoporosis680 mg/day for 4-6 yearsAverage 8-10% increase in BMD (Note: potential overestimation due to Sr atomic weight).[17]
Strontium ChlorideGrowing SWISS miceN/A34% increase in cortical bone area vs. control. 53% increase in trabecular number vs. control.[14]
Strontium RanelateGrowing SWISS miceN/A30% increase in cortical bone area vs. control. 112% increase in trabecular number vs. control.[14]
Strontium in drinking waterWistar rats5-500 mg/L for 12 weeksDose-dependent increase of Sr in bone. Decreased calcium content in bone at >50 mg/L.[18]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for key experiments to assess the effects of this compound on biomineralization.

4.1. In Vitro Osteoblast Differentiation and Mineralization Assay

  • Cell Culture:

    • Culture pre-osteoblastic cells (e.g., MC3T3-E1) or primary mesenchymal stem cells in a growth medium (e.g., α-MEM with 10% FBS and 1% penicillin-streptomycin).

    • Seed cells in 24-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Osteogenic Induction:

    • Replace the growth medium with an osteogenic induction medium (growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate).

    • Prepare stock solutions of sterile this compound in the culture medium.

    • Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM). The medium should be changed every 2-3 days.

  • Alkaline Phosphatase (ALP) Activity Assay (Early Osteogenic Marker):

    • After 7-10 days of induction, wash the cells with PBS.

    • Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100).

    • Use a commercial ALP activity assay kit, which typically involves the colorimetric detection of p-nitrophenol (pNP) produced from the substrate p-nitrophenyl phosphate (pNPP).[6][8]

    • Measure the absorbance at 405 nm and normalize the ALP activity to the total protein content, determined by a BCA assay.

  • Mineralization Assay (Late Osteogenic Marker):

    • After 21-28 days of induction, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.

    • Stain the mineralized nodules with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

    • Wash thoroughly with deionized water to remove excess stain.

    • For quantification, destain the nodules using a 10% cetylpyridinium chloride solution and measure the absorbance of the extracted stain at 562 nm.

4.2. In Vitro Osteoclast Activity Assay (Bone Resorption)

  • Osteoclast Differentiation:

    • Culture osteoclast precursors (e.g., RAW 264.7 cells or bone marrow-derived macrophages) on bone slices or a suitable synthetic surface.

    • Induce differentiation by adding RANKL (e.g., 50 ng/mL) to the culture medium.

    • Treat the cells with different concentrations of this compound.

  • TRAP Staining:

    • After 5-7 days, fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts, using a commercial kit.

    • Count the number of TRAP-positive multinucleated (≥3 nuclei) cells.

  • Resorption Pit Assay:

    • If using bone slices, remove the cells after 14 days.

    • Stain the slices with toluidine blue to visualize the resorption pits.[2]

    • Quantify the resorbed area using image analysis software.

4.3. In Vivo Rodent Model of Osteoporosis

  • Animal Model:

    • Use an ovariectomized (OVX) rat or mouse model to simulate postmenopausal osteoporosis. A sham-operated group should be used as a control.

  • This compound Administration:

    • Prepare this compound in the drinking water or administer it daily via oral gavage for a period of 12-16 weeks.

    • Include an OVX control group receiving the vehicle only.

  • Bone Analysis:

    • At the end of the study, harvest the femurs and lumbar vertebrae.

    • Analyze bone microarchitecture using micro-computed tomography (micro-CT). Key parameters include Bone Mineral Density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).

    • Perform biomechanical testing (e.g., three-point bending test) to assess bone strength.

    • Analyze serum for bone turnover markers such as P1NP (formation) and CTX-I (resorption).

Visualization of Pathways and Workflows

5.1. Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by strontium in bone cells.

Strontium_Osteoblast_Signaling cluster_nuc Nucleus Sr Strontium (Sr²⁺) CaSR CaSR Sr->CaSR activates Wnt Wnt Signaling Sr->Wnt modulates PLC PLC CaSR->PLC activates IP3 IP3 PLC->IP3 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release MAPK MAPK (ERK1/2) Ca_release->MAPK Replication Cell Replication MAPK->Replication Differentiation Differentiation & Survival Replication->Differentiation PI3K_Akt PI3K/Akt Wnt->PI3K_Akt GSK3b GSK3β PI3K_Akt->GSK3b inhibits Beta_catenin β-catenin GSK3b->Beta_catenin inhibits Nucleus Nucleus Beta_catenin->Nucleus translocates Beta_catenin_nuc β-catenin Beta_catenin->Beta_catenin_nuc Transcription ↑ Osteogenic Gene Transcription (Runx2) Transcription->Differentiation Beta_catenin_nuc->Transcription

Caption: Strontium signaling in osteoblasts promoting bone formation.

Strontium_Osteoclast_Signaling cluster_diff Sr Strontium (Sr²⁺) Osteoblast Osteoblast Sr->Osteoblast acts on RANKL RANKL OPG OPG Osteoblast->RANKL ↓ expression Osteoblast->OPG ↑ expression RANK RANK RANKL->RANK binds OPG->RANKL inhibits binding Osteoclast_Precursor Osteoclast Precursor Differentiation Differentiation Osteoclast Mature Osteoclast Differentiation->Osteoclast Resorption Bone Resorption Osteoclast->Resorption

Caption: Strontium's indirect inhibition of osteoclastogenesis.

5.2. Experimental Workflow

The following diagram outlines a typical workflow for an in vitro study investigating the effects of this compound.

Experimental_Workflow cluster_assays Time-course Analysis start Start: Cell Seeding (e.g., MC3T3-E1) treatment Treatment with this compound + Osteogenic Medium start->treatment day7 Day 7-10: Early Osteogenesis treatment->day7 day21 Day 21-28: Late Osteogenesis treatment->day21 alp_assay ALP Activity Assay day7->alp_assay gene_expression Gene Expression Analysis (e.g., Runx2, ALP) day7->gene_expression mineralization_assay Alizarin Red S Staining (Mineralization) day21->mineralization_assay data_analysis Data Analysis and Interpretation alp_assay->data_analysis gene_expression->data_analysis mineralization_assay->data_analysis

Caption: In vitro workflow for assessing this compound's osteogenic potential.

Conclusion and Future Directions

The available evidence strongly supports the role of the strontium ion as a dual-action agent in biomineralization, promoting bone formation while inhibiting resorption. The primary mechanisms involve the modulation of key signaling pathways such as CaSR, Wnt/β-catenin, and RANKL/OPG. While this compound is a plausible vehicle for delivering bioactive Sr²⁺, specific research on this salt is lacking. Future studies should focus on directly comparing the efficacy and bioavailability of this compound with other strontium salts. Furthermore, elucidating the precise downstream targets of strontium-activated signaling pathways will be crucial for the development of novel therapeutics for bone disorders like osteoporosis. The incorporation of strontium into biomaterials for localized delivery also represents a promising avenue for bone tissue engineering applications.[1][19]

References

Initial Studies on Strontium Formate for Bone Regeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, dedicated research focusing specifically on the application of strontium formate for bone regeneration is limited in publicly available scientific literature. This guide, therefore, synthesizes foundational knowledge from studies on other strontium salts, primarily strontium ranelate, strontium chloride, and strontium citrate, to provide a comprehensive framework for initiating and evaluating research on this compound in this field. The experimental protocols and observed biological effects detailed herein are based on these analogous compounds and are presented as a robust starting point for future investigations into this compound.

Introduction: The Potential of Strontium in Bone Regeneration

Strontium, a trace element found in bone, has garnered significant interest for its dual-action role in bone metabolism. It has been shown to simultaneously stimulate bone formation by osteoblasts and inhibit bone resorption by osteoclasts, making it a compelling therapeutic candidate for conditions such as osteoporosis and for enhancing bone healing.[1][2] While strontium ranelate has been the most extensively studied compound, other salts like strontium chloride and strontium citrate have also demonstrated positive effects on bone microarchitecture and mineral density.[3] The investigation into this compound is a logical next step in exploring the therapeutic potential of different strontium formulations.

Core Mechanisms of Strontium in Bone Metabolism

The biological effects of strontium ions are multifaceted, primarily revolving around the modulation of key signaling pathways that govern bone cell activity.

Effects on Osteoblasts and Bone Formation

Strontium promotes the proliferation and differentiation of osteoblasts, the cells responsible for synthesizing new bone matrix.[4][5][6] This is achieved through the activation of several signaling pathways, most notably the Wnt/β-catenin pathway. Strontium has been shown to upregulate the expression of critical osteogenic markers such as Runt-related transcription factor 2 (RUNX2), alkaline phosphatase (ALP), and collagen.[4]

Effects on Osteoclasts and Bone Resorption

Concurrently, strontium inhibits the activity of osteoclasts, the cells that break down bone tissue. A primary mechanism for this is the modulation of the RANK/RANKL/OPG signaling pathway. Strontium has been observed to increase the expression of osteoprotegerin (OPG), a decoy receptor that prevents the binding of RANKL to its receptor RANK on osteoclast precursors, thereby inhibiting their differentiation and activation.[4]

Quantitative Data from In Vitro and In Vivo Studies of Strontium Salts

The following tables summarize quantitative findings from studies on various strontium salts, providing a baseline for expected outcomes in future studies on this compound.

Table 1: In Vitro Effects of Strontium Salts on Osteoblast Activity
Strontium SaltCell TypeConcentrationOutcomeReference
Strontium RanelateHuman Preadipocytes (hADSCs)0.1, 0.5, 1 mMIncreased ALP activity and gene expression[4][6]
Strontium RanelateOsteoblast-like cells0.12, 0.5 mMSignificant increase in cell proliferation from day 7 to 21[5]
Strontium RanelateOsteoblast-like cells0.12, 0.5 mMDose-dependent increase in alkaline phosphatase activity at 21 days[5]
Strontium RanelateOsteoblast-like cells0.12, 0.5 mMSignificant increase in mineralized matrix formation at 28 days[5]
Table 2: In Vivo Effects of Strontium Salts on Bone Parameters
Strontium SaltAnimal ModelDosageDurationOutcomeReference
Strontium RanelateOvariectomized (OVX) Rats625 mg/kg/day4 weeksIncreased bone formation in tibial fractures[2]
Strontium RanelateOvariectomized (OVX) RatsNot specifiedNot specifiedImproved resistance to torsional testing of healed fractures[2]
Strontium Ranelate, Citrate, ChlorideOvariectomized (OVX) MiceMolar equivalent16 weeksIncreased trabecular and cortical bone mineral density
Strontium ChlorideGrowing SWISS Mice7.532 mmol/L in drinking waterNot specified53% increase in trabecular number vs. control[3]
Strontium RanelateGrowing SWISS Mice7.78 mmol/L in drinking waterNot specified112% increase in trabecular number vs. control[3]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for the evaluation of this compound.

In Vitro Osteoblast Proliferation Assay
  • Cell Culture: Culture human mesenchymal stem cells (hMSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1) in appropriate growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • Treatment: Seed cells in 96-well plates at a density of 5 x 10³ cells/well. After 24 hours of incubation for cell attachment, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 mM). Include a control group with no this compound.

  • Proliferation Assessment: At desired time points (e.g., 1, 3, 5, and 7 days), assess cell proliferation using a commercially available assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Express the results as a percentage of the control group.

In Vitro Alkaline Phosphatase (ALP) Activity Assay
  • Cell Culture and Treatment: Culture osteoblastic cells in 24-well plates and treat with various concentrations of this compound as described above.

  • Cell Lysis: After a specified period of osteogenic induction (e.g., 7 or 14 days), wash the cells with PBS and lyse them using a lysis buffer (e.g., 0.1% Triton X-100).

  • ALP Activity Measurement: Use a commercial ALP activity assay kit. In brief, incubate the cell lysate with a p-nitrophenyl phosphate (pNPP) substrate. The conversion of pNPP to p-nitrophenol (pNP) by ALP results in a yellow color.

  • Data Analysis: Measure the absorbance at 405 nm. Normalize the ALP activity to the total protein content of the cell lysate, determined using a BCA or Bradford protein assay.

In Vivo Calvarial Defect Model for Bone Regeneration
  • Animal Model: Use skeletally mature male Sprague-Dawley rats or similar models.

  • Surgical Procedure: Anesthetize the animals and create a critical-sized (e.g., 5 mm diameter) circular defect in the parietal bone using a trephine burr under sterile conditions.

  • Implantation: Fill the defect with a scaffold material loaded with a specific concentration of this compound. The control group will receive the scaffold without this compound.

  • Post-operative Care and Euthanasia: Provide appropriate post-operative care, including analgesics. Euthanize the animals at predetermined time points (e.g., 4 and 8 weeks).

  • Analysis:

    • Micro-computed Tomography (µCT): Harvest the calvaria and fix them in 10% neutral buffered formalin. Perform µCT analysis to quantify new bone formation, bone volume/total volume (BV/TV), and trabecular microarchitecture within the defect site.

    • Histological Analysis: Decalcify the calvaria, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition to qualitatively assess bone healing.

Signaling Pathways and Experimental Workflows

Key Signaling Pathways in Strontium-Mediated Bone Regeneration

Strontium_Signaling cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Sr Strontium (Sr²⁺) Wnt_Pathway Wnt/β-catenin Pathway Sr->Wnt_Pathway RUNX2 RUNX2 Wnt_Pathway->RUNX2 Osteoblast_Differentiation Osteoblast Differentiation RUNX2->Osteoblast_Differentiation Bone_Formation Bone Formation Osteoblast_Differentiation->Bone_Formation Sr_OC Strontium (Sr²⁺) OPG OPG Sr_OC->OPG Upregulates RANKL RANKL OPG->RANKL Inhibits RANK RANK RANKL->RANK Osteoclast_Differentiation Osteoclast Differentiation RANK->Osteoclast_Differentiation Bone_Resorption Bone Resorption Osteoclast_Differentiation->Bone_Resorption

Caption: Strontium's dual action on bone cells.

Experimental Workflow for In Vitro Evaluation

In_Vitro_Workflow start Start: Cell Seeding (Osteoblast Precursors) treatment Treatment with This compound (Varying Concentrations) start->treatment proliferation Proliferation Assay (e.g., MTT) treatment->proliferation differentiation Osteogenic Differentiation (ALP Activity, Gene Expression) treatment->differentiation mineralization Mineralization Assay (Alizarin Red Staining) treatment->mineralization end End: Data Analysis proliferation->end differentiation->end mineralization->end

Caption: Workflow for in vitro assessment.

Experimental Workflow for In Vivo Evaluation

In_Vivo_Workflow start Start: Animal Model (e.g., Calvarial Defect) surgery Surgical Creation of Bone Defect start->surgery implantation Implantation of Scaffold +/- this compound surgery->implantation healing Healing Period (e.g., 4-8 weeks) implantation->healing analysis Analysis of Bone Regeneration healing->analysis uct µCT Analysis (Quantitative) analysis->uct histology Histological Analysis (Qualitative) analysis->histology end End: Conclusion uct->end histology->end

Caption: Workflow for in vivo assessment.

Conclusion and Future Directions

While direct evidence for the efficacy of this compound in bone regeneration is currently lacking, the extensive research on other strontium salts provides a strong rationale for its investigation. The established pro-osteogenic and anti-resorptive effects of strontium ions, mediated through key signaling pathways, suggest that this compound could be a viable therapeutic agent. Future research should focus on in vitro and in vivo studies, following the protocols outlined in this guide, to determine the optimal concentration, delivery method, and efficacy of this compound for bone repair and regeneration. Comparative studies against other strontium salts would also be invaluable in elucidating any unique properties of the formate salt.

References

Strontium Formate: A Versatile Precursor in Materials Science for Nanomaterial Synthesis and Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium formate, Sr(HCOO)₂, is a strontium salt of formic acid that is emerging as a valuable precursor in the field of materials science. Its favorable decomposition characteristics, solubility, and reactivity make it an attractive starting material for the synthesis of a variety of strontium-containing nanomaterials, including oxides, carbonates, and perovskites. These materials are of significant interest for a wide range of applications, from catalysis and energy storage to bone tissue engineering and drug delivery. This technical guide provides a comprehensive overview of the properties of this compound and its application as a precursor, with a focus on quantitative data, detailed experimental protocols, and the underlying chemical and biological pathways.

Properties of this compound

This compound is a white crystalline solid. Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula Sr(HCOO)₂[1]
Molecular Weight 177.65 g/mol [1]
Appearance White crystals or granules[1]
Solubility Soluble in water[1]
Density (Anhydrous) 2.69 g/cm³[1]
Density (Dihydrate) 2.25 g/cm³[2]
Crystallographic Data

This compound exists in both anhydrous and dihydrate forms, each with a distinct crystal structure. The crystallographic parameters are detailed in the table below.

FormCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZReference
Anhydrous OrthorhombicP2₁2₁2₁6.878.747.279090904[2]
Dihydrate OrthorhombicP2₁2₁2₁7.3011.997.139090904[2]

Thermal Decomposition of this compound

The thermal decomposition of this compound dihydrate proceeds in a stepwise manner, which is a key attribute for its use as a precursor in controlled synthesis processes. The decomposition pathway involves dehydration followed by the decomposition of the anhydrous salt to strontium carbonate and finally to strontium oxide.

Decomposition StepTemperature Range (°C)Evolved ProductsSolid ProductReference
Dehydration 74 - 125H₂OAnhydrous Sr(HCOO)₂[3]
Decomposition to Carbonate ~485CO, H₂SrCO₃[3]
Decomposition to Oxide > 949CO₂SrO[3]

The following diagram illustrates the thermal decomposition pathway of this compound dihydrate.

G Sr_formate_dihydrate Sr(HCOO)₂·2H₂O Sr_formate_anhydrous Sr(HCOO)₂ Sr_formate_dihydrate->Sr_formate_anhydrous  74-125 °C - 2H₂O Sr_carbonate SrCO₃ Sr_formate_anhydrous->Sr_carbonate  ~485 °C - (CO, H₂) Sr_oxide SrO Sr_carbonate->Sr_oxide  > 949 °C - CO₂

Fig. 1: Thermal decomposition pathway of this compound dihydrate.

Experimental Protocols for Nanomaterial Synthesis

This compound is a versatile precursor for various synthesis methods. Below are detailed, representative protocols for the co-precipitation and hydrothermal synthesis of strontium-based nanoparticles.

Co-precipitation Synthesis of Strontium Oxide (SrO) Nanoparticles

This method involves the precipitation of a strontium-containing precursor from a solution, followed by thermal decomposition to yield the desired oxide nanoparticles.

Materials:

  • This compound (Sr(HCOO)₂)

  • Sodium hydroxide (NaOH)

  • Ethanol (C₂H₅OH)

  • Deionized water

Procedure:

  • Prepare a 0.5 M solution of this compound in deionized water.

  • Prepare a 1 M solution of sodium hydroxide in deionized water.

  • Under constant stirring, slowly add the sodium hydroxide solution dropwise to the this compound solution.

  • Continue stirring for 1-2 hours to ensure complete precipitation of strontium hydroxide.

  • Collect the precipitate by centrifugation or filtration and wash it several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Dry the precipitate in an oven at 80-100 °C for several hours.

  • Calcine the dried powder in a muffle furnace at a temperature above 950 °C to induce the decomposition of the hydroxide to strontium oxide. The exact temperature and duration will influence the crystallinity and particle size of the final product.

G cluster_solution_prep Solution Preparation cluster_reaction Precipitation cluster_processing Post-Processing Sr_formate_sol 0.5 M Sr(HCOO)₂ Solution Mixing Dropwise addition of NaOH to Sr(HCOO)₂ solution with stirring Sr_formate_sol->Mixing NaOH_sol 1 M NaOH Solution NaOH_sol->Mixing Precipitate Sr(OH)₂ Precipitate Mixing->Precipitate Washing Wash with H₂O and Ethanol Precipitate->Washing Drying Dry at 80-100 °C Washing->Drying Calcination Calcine at >950 °C Drying->Calcination SrO_NP SrO Nanoparticles Calcination->SrO_NP

Fig. 2: Experimental workflow for co-precipitation synthesis of SrO nanoparticles.
Hydrothermal Synthesis of Strontium Titanate (SrTiO₃) Perovskite Nanoparticles

Hydrothermal synthesis is a method that utilizes high-temperature and high-pressure aqueous solutions to crystallize materials.

Materials:

  • This compound (Sr(HCOO)₂)

  • Titanium(IV) isopropoxide (TTIP)

  • Potassium hydroxide (KOH)

  • Deionized water

Procedure:

  • Dissolve a stoichiometric amount of this compound in deionized water.

  • In a separate container, dissolve titanium(IV) isopropoxide in a suitable solvent (e.g., ethanol) and add it to the this compound solution under vigorous stirring to form a precursor solution.

  • Add a concentrated solution of potassium hydroxide (as a mineralizer) to the precursor solution to adjust the pH to a highly alkaline condition (pH > 12).

  • Transfer the resulting slurry to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to a temperature between 150-250 °C for a duration of 12-48 hours. The specific temperature and time will influence the phase purity and morphology of the resulting SrTiO₃ nanoparticles.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the product by filtration, wash it thoroughly with deionized water and ethanol, and dry it in an oven.

G cluster_precursor_prep Precursor Preparation cluster_hydrothermal_reaction Hydrothermal Reaction cluster_product_recovery Product Recovery Sr_sol Sr(HCOO)₂ Solution Mix_sol Mix Sr and Ti Solutions Sr_sol->Mix_sol Ti_sol Titanium Isopropoxide Solution Ti_sol->Mix_sol pH_adjust Add KOH to adjust pH > 12 Mix_sol->pH_adjust Autoclave Transfer to Autoclave Heat at 150-250 °C pH_adjust->Autoclave Cooling Cool to Room Temperature Autoclave->Cooling Washing Filter and Wash Cooling->Washing Drying Dry in Oven Washing->Drying SrTiO3_NP SrTiO₃ Nanoparticles Drying->SrTiO3_NP

Fig. 3: Experimental workflow for hydrothermal synthesis of SrTiO₃ nanoparticles.

Strontium in Drug Development: Signaling Pathways in Bone Cells

Strontium has garnered significant attention in the medical field, particularly for its role in the treatment of osteoporosis. Strontium ranelate, for instance, has been shown to reduce bone resorption while promoting bone formation. The biological effects of strontium are mediated through the activation of specific signaling pathways in bone cells (osteoblasts and osteoclasts).

Strontium ions (Sr²⁺) can activate the calcium-sensing receptor (CaSR) on the surface of both osteoblasts and osteoclasts. This activation triggers a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Furthermore, strontium has been shown to influence the MAPK/ERK and Wnt/β-catenin signaling pathways in osteoblasts, which are crucial for their proliferation, differentiation, and survival. In osteoclasts, strontium signaling can modulate the RANKL/OPG pathway, leading to a decrease in osteoclast activity and bone resorption.

G cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Sr2_ob Sr²⁺ CaSR_ob CaSR Sr2_ob->CaSR_ob PLC_ob PLC CaSR_ob->PLC_ob MAPK_ERK_ob MAPK/ERK Pathway CaSR_ob->MAPK_ERK_ob Wnt_beta_catenin_ob Wnt/β-catenin Pathway CaSR_ob->Wnt_beta_catenin_ob IP3_ob IP₃ PLC_ob->IP3_ob Ca_release_ob Ca²⁺ Release IP3_ob->Ca_release_ob Proliferation_ob Proliferation & Differentiation MAPK_ERK_ob->Proliferation_ob Wnt_beta_catenin_ob->Proliferation_ob Sr2_oc Sr²⁺ CaSR_oc CaSR Sr2_oc->CaSR_oc RANKL_OPG RANKL/OPG Pathway CaSR_oc->RANKL_OPG Resorption_oc Decreased Bone Resorption RANKL_OPG->Resorption_oc

Fig. 4: Simplified signaling pathway of strontium in bone cells.

Conclusion

This compound is a promising and versatile precursor for the synthesis of a variety of strontium-containing functional materials. Its well-defined thermal decomposition behavior allows for the controlled formation of oxides and carbonates at specific temperatures. The ability to use this compound in common wet-chemical synthesis routes like co-precipitation and hydrothermal methods makes it accessible for a broad range of research and development activities. Furthermore, the biological activity of strontium, mediated through complex signaling pathways, opens up exciting possibilities for its use in drug development and regenerative medicine. This guide provides a foundational understanding for researchers and professionals looking to explore the potential of this compound in their respective fields. Further research into optimizing synthesis conditions and exploring the full scope of its applications is warranted.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Strontium Formate Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium-containing compounds have garnered significant interest in biomedical research, particularly for their potential applications in bone tissue engineering and drug delivery. Strontium formate (Sr(HCOO)₂) nanoparticles are of emerging interest due to their potential for controlled release of strontium ions and as a biocompatible nanoscale delivery vehicle. This document provides a detailed, proposed protocol for the synthesis of this compound nanoparticles via a chemical precipitation method. Due to the limited availability of specific literature on the synthesis of this compound nanoparticles, this protocol is based on established methods for the synthesis of other metal formate and strontium-based nanoparticles.

Data Presentation

As this is a proposed synthesis protocol, the following table presents hypothetical yet expected data based on the successful synthesis and characterization of analogous metal formate nanoparticles. Actual experimental results may vary and should be determined empirically.

ParameterExpected Value/ResultCharacterization Method
Physical Appearance White crystalline powderVisual Inspection
Particle Size 50 - 200 nmTEM
Crystallinity Crystalline, matching the orthorhombic phase of this compoundXRD
Chemical Composition Presence of formate and strontium-oxygen bondsFTIR
Yield > 85%Gravimetric Analysis

Experimental Protocols

This section details the proposed methodology for the synthesis of this compound nanoparticles.

Materials and Equipment
  • Materials:

    • Strontium chloride hexahydrate (SrCl₂·6H₂O) (ACS grade or higher)

    • Formic acid (HCOOH) (ACS grade or higher)

    • Sodium hydroxide (NaOH) (ACS grade or higher)

    • Ethanol (absolute)

    • Deionized (DI) water

  • Equipment:

    • Magnetic stirrer with heating plate

    • Beakers and Erlenmeyer flasks

    • Burette or dropping funnel

    • Centrifuge and centrifuge tubes

    • pH meter

    • Ultrasonic bath

    • Oven or vacuum desiccator

Synthesis of this compound Nanoparticles (Proposed Co-Precipitation Method)
  • Preparation of Precursor Solutions:

    • Prepare a 0.5 M solution of strontium chloride by dissolving the appropriate amount of SrCl₂·6H₂O in deionized water.

    • Prepare a 1.0 M solution of sodium formate by reacting stoichiometric amounts of formic acid and sodium hydroxide in deionized water. Ensure the final pH is neutral (pH ~7.0). Alternatively, a commercially available sodium formate solution can be used.

  • Precipitation Reaction:

    • Place a known volume of the 0.5 M strontium chloride solution in a beaker on a magnetic stirrer.

    • Slowly add the 1.0 M sodium formate solution dropwise to the strontium chloride solution under vigorous stirring. A white precipitate of this compound should form immediately.

    • Continue stirring the suspension for 2-4 hours at room temperature to ensure complete reaction and to allow for particle growth and aging.

  • Purification of Nanoparticles:

    • Transfer the suspension to centrifuge tubes and centrifuge at a high speed (e.g., 8000-10000 rpm) for 15-20 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water with the aid of ultrasonication to break up agglomerates.

    • Repeat the centrifugation and resuspension steps at least three times to remove any unreacted precursors and by-products.

    • For the final wash, resuspend the pellet in absolute ethanol to aid in drying.

  • Drying:

    • After the final wash and centrifugation, collect the nanoparticle pellet and dry it in an oven at 60-80 °C overnight or in a vacuum desiccator until a constant weight is achieved.

  • Characterization:

    • The synthesized this compound nanoparticles should be characterized to determine their physicochemical properties.

      • Transmission Electron Microscopy (TEM): To analyze the size, morphology, and size distribution of the nanoparticles.

      • X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the nanoparticles.

      • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of formate functional groups and the formation of this compound.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product prep_srcl2 Prepare 0.5 M SrCl₂ Solution mixing Dropwise addition of Sodium Formate to SrCl₂ solution with vigorous stirring prep_srcl2->mixing prep_na_formate Prepare 1.0 M Sodium Formate Solution prep_na_formate->mixing aging Stir for 2-4 hours at room temperature mixing->aging centrifuge1 Centrifuge to collect nanoparticles aging->centrifuge1 wash_water Wash with DI water (repeat 3x) centrifuge1->wash_water wash_etoh Final wash with ethanol wash_water->wash_etoh drying Dry nanoparticles in oven wash_etoh->drying characterization Characterize final product drying->characterization

Caption: Workflow for the synthesis of this compound nanoparticles.

Logical Relationship of the Synthesis and Characterization Protocol

logical_relationship cluster_synthesis_protocol Synthesis Protocol cluster_characterization_protocol Characterization Protocol cluster_analysis Data Analysis and Conclusion start Start: Define Synthesis Parameters precursors Select Precursors: SrCl₂ and Sodium Formate start->precursors reaction Co-Precipitation Reaction precursors->reaction purification Purify by Centrifugation and Washing reaction->purification product Obtain Dry Nanoparticle Powder purification->product tem TEM: Size and Morphology product->tem xrd XRD: Crystal Structure and Purity product->xrd ftir FTIR: Functional Group Confirmation product->ftir data_analysis Analyze Characterization Data tem->data_analysis xrd->data_analysis ftir->data_analysis conclusion Confirm Synthesis of this compound Nanoparticles data_analysis->conclusion

Application Notes and Protocols: Strontium Formate as a Precursor for Ceramic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium-containing ceramics are a class of advanced materials with diverse applications, ranging from electronic components and phosphors to bioactive materials for bone regeneration. The synthesis of these ceramics often involves the careful selection of precursors to control the stoichiometry, purity, and microstructure of the final product. While strontium carbonate, nitrate, and acetate are commonly employed precursors, strontium formate presents a potentially advantageous alternative due to its decomposition characteristics.

This document provides detailed application notes and protocols for the utilization of this compound as a precursor in the synthesis of various strontium-containing ceramics. The protocols are based on established ceramic synthesis methodologies, adapted for the specific properties of this compound.

Advantages of this compound as a Precursor

While direct literature on the use of this compound in ceramic synthesis is limited, its properties suggest several potential benefits:

  • Lower Decomposition Temperature: Formates generally decompose at lower temperatures than carbonates. This can lead to reduced energy consumption during calcination and potentially finer-grained ceramic powders.

  • Gaseous Byproducts: The thermal decomposition of this compound is expected to yield strontium oxide (SrO) and gaseous byproducts like carbon monoxide and water vapor, which can be easily removed from the reaction system, leading to a purer ceramic product.

  • Good Solubility: this compound's solubility in water allows for its use in wet chemical synthesis routes like sol-gel and co-precipitation, enabling intimate mixing of precursors at the molecular level.

General Synthesis Principles

The synthesis of strontium-containing ceramics using this compound as a precursor can be broadly categorized into two main routes: solid-state reaction and sol-gel synthesis.

Solid-State Reaction Method

In this method, this compound is intimately mixed with other solid precursors (e.g., oxides, carbonates of other metals). The mixture is then heated to a high temperature (calcination) to induce a solid-state reaction, forming the desired ceramic phase. The initial decomposition of this compound to reactive strontium oxide is a key step in this process.

Sol-Gel Synthesis Method

The sol-gel method involves the formation of a colloidal suspension (sol) that is then gelled to form a solid network. This method offers excellent control over the final product's homogeneity and microstructure. This compound can be dissolved in a suitable solvent along with other metal precursors (often metal alkoxides or salts). A gelling agent is then added to form a wet gel, which is subsequently dried and calcined to yield the ceramic powder.

Experimental Protocols

The following are proposed protocols for the synthesis of common strontium-containing ceramics using this compound. These are generalized procedures and may require optimization based on the specific equipment and desired material properties.

Protocol 1: Synthesis of Strontium Titanate (SrTiO₃) via Solid-State Reaction

Objective: To synthesize crystalline strontium titanate powder.

Materials:

  • This compound (Sr(HCOO)₂)

  • Titanium dioxide (TiO₂, anatase or rutile)

  • Mortar and pestle or ball mill

  • Alumina crucible

  • High-temperature furnace

Procedure:

  • Precursor Mixing: Stoichiometric amounts of this compound and titanium dioxide (1:1 molar ratio) are weighed and intimately mixed. For small batches, grinding in an agate mortar and pestle for 30 minutes is sufficient. For larger batches, ball milling for 4-6 hours is recommended to ensure homogeneity.

  • Calcination: The mixed powder is placed in an alumina crucible and transferred to a high-temperature furnace.

    • Heat the furnace to a temperature between 800 °C and 1100 °C. A ramp rate of 5 °C/minute is recommended.

    • Hold the temperature for 2-4 hours to allow for the complete decomposition of this compound and subsequent reaction to form strontium titanate.

  • Cooling and Grinding: The furnace is allowed to cool down to room temperature. The resulting calcined powder is then ground again to break up any agglomerates.

  • Characterization: The synthesized powder should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the phase purity and crystal structure, and Scanning Electron Microscopy (SEM) to analyze the particle morphology and size.

Protocol 2: Synthesis of Strontium Zirconate (SrZrO₃) via Sol-Gel Method

Objective: To synthesize nanocrystalline strontium zirconate powder.

Materials:

  • This compound (Sr(HCOO)₂)

  • Zirconium(IV) propoxide (Zr(OPr)₄)

  • 2-Methoxyethanol or similar solvent

  • Acetic acid (as a chelating agent)

  • Deionized water

  • Beakers, magnetic stirrer, and hotplate

  • Drying oven

  • High-temperature furnace

Procedure:

  • Precursor Solution A: Dissolve a stoichiometric amount of this compound in a mixture of 2-methoxyethanol and acetic acid with stirring. Gentle heating (around 60 °C) may be required to facilitate dissolution.

  • Precursor Solution B: In a separate beaker, dissolve a stoichiometric amount of zirconium(IV) propoxide in 2-methoxyethanol.

  • Sol Formation: Slowly add Precursor Solution B to Precursor Solution A under vigorous stirring.

  • Hydrolysis and Gelation: Add a controlled amount of deionized water dropwise to the mixed solution to initiate hydrolysis and polycondensation, leading to the formation of a gel. Continue stirring for 1-2 hours.

  • Gel Aging and Drying: The resulting gel is aged at room temperature for 24 hours. The aged gel is then dried in an oven at 80-100 °C for 12-24 hours to remove the solvent.

  • Calcination: The dried gel is ground into a powder and calcined in a furnace.

    • Heat to 700-900 °C at a ramp rate of 5 °C/minute.

    • Hold for 2 hours to crystallize the strontium zirconate phase.

  • Characterization: Analyze the final powder using XRD for phase identification and crystallite size estimation, and TEM for particle size and morphology analysis.

Data Presentation

The following tables summarize typical experimental parameters for the synthesis of various strontium-containing ceramics using conventional precursors. These can be used as a starting point for optimizing the synthesis with this compound.

CeramicPrecursorsSynthesis MethodCalcination Temperature (°C)Dwell Time (h)Reference
SrTiO₃ SrCO₃, TiO₂Solid-State1000 - 12002 - 4[1]
SrZrO₃ Sr(NO₃)₂, Zirconyl NitrateSol-Gel800 - 10002N/A
SrFe₁₂O₁₉ Sr(NO₃)₂, Fe(NO₃)₃·9H₂OSol-Gel Auto-Combustion900 - 11006[2]
SrAl₂O₄ SrCO₃, Al₂O₃Solid-State~1300N/A
SrFeO₃₋δ Sr(NO₃)₂, Fe(NO₃)₃Oxalate-based Sol-Gel800N/A[3]

Note: "N/A" indicates that the specific data point was not available in the cited search results.

Mandatory Visualizations

Experimental Workflows

solid_state_synthesis cluster_0 Solid-State Synthesis Workflow start Start mixing Precursor Mixing (this compound + Metal Oxide) start->mixing Weighing calcination Calcination (800-1200 °C) mixing->calcination Homogeneous Mixture grinding Grinding calcination->grinding Agglomerated Powder characterization Characterization (XRD, SEM) grinding->characterization Fine Powder end End characterization->end

Caption: Workflow for Solid-State Synthesis.

sol_gel_synthesis cluster_1 Sol-Gel Synthesis Workflow start Start solution_prep Precursor Solution Preparation (this compound + Metal Alkoxide) start->solution_prep sol_formation Sol Formation solution_prep->sol_formation Mixing gelation Gelation (Hydrolysis) sol_formation->gelation Water Addition aging_drying Aging & Drying gelation->aging_drying calcination Calcination (700-900 °C) aging_drying->calcination Dried Gel characterization Characterization (XRD, TEM) calcination->characterization Nanocrystalline Powder end End characterization->end

Caption: Workflow for Sol-Gel Synthesis.

Conclusion

This compound holds promise as a valuable precursor for the synthesis of a wide range of strontium-containing ceramics. Its anticipated lower decomposition temperature and the formation of clean byproducts can offer advantages in terms of energy efficiency and product purity. The provided protocols, adapted from established methods, serve as a comprehensive guide for researchers to explore the use of this compound in their ceramic synthesis endeavors. Further experimental work is encouraged to optimize the specific reaction conditions for different ceramic systems and to fully elucidate the benefits of this precursor.

References

Application Notes and Protocols for the Characterization of Strontium Formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the characterization of strontium formate, a compound of interest in various chemical and pharmaceutical applications. The following protocols outline the use of key analytical techniques for determining the identity, purity, thermal stability, and structural properties of this compound.

Physicochemical Properties of this compound

This compound, with the chemical formula Sr(HCOO)₂, is a white crystalline solid. It is also commonly found in its dihydrate form, Sr(HCOO)₂·2H₂O. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula Sr(HCOO)₂
Molecular Weight 177.65 g/mol
Appearance White crystalline solid
Solubility in Water 9.1 g/100 g at 0°C26.7 g/100 g at 25°C38.09 g/100 g at 86°C[1]
Crystal System (Dihydrate) Orthorhombic

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis is crucial for determining the thermal stability, dehydration, and decomposition behavior of this compound.

Application Note

Thermogravimetric analysis of this compound dihydrate reveals a multi-step decomposition process. The initial weight loss corresponds to the removal of water molecules of hydration, followed by the decomposition of the anhydrous salt to strontium carbonate, and finally to strontium oxide at higher temperatures.[1] The decomposition pathway can be summarized as follows:

Sr(HCOO)₂·2H₂O → Sr(HCOO)₂ → SrCO₃ → SrO[1]

Differential Scanning Calorimetry (DSC) can be used in conjunction with TGA to identify the endothermic and exothermic nature of these transitions. The dehydration process is endothermic, as is the final decomposition of strontium carbonate to strontium oxide.

Experimental Protocol: TGA/DSC
  • Instrument: A calibrated simultaneous TGA/DSC instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound dihydrate sample into an alumina or platinum crucible.

  • TGA/DSC Parameters:

    • Temperature Program:

      • Heat from ambient temperature to 1000°C at a constant heating rate of 10°C/min.

    • Purge Gas: Nitrogen or air at a flow rate of 50 mL/min.

  • Data Analysis:

    • Determine the onset and peak temperatures for each decomposition step from the TGA and DSC curves.

    • Calculate the percentage weight loss for each step from the TGA data and compare with theoretical values.

Table 2: Thermal Decomposition Data for this compound Dihydrate

Decomposition StepTemperature Range (°C)Mass Loss (%) (Observed)Mass Loss (%) (Theoretical)
Dehydration ~74 - 125~16.816.86
Decomposition to SrCO₃ ~485 - 600~25.925.92
Decomposition to SrO >900~20.620.61

Note: Observed values are approximate and can vary slightly based on experimental conditions.

Workflow for Thermal Analysis

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Analysis weigh_sample Weigh 5-10 mg of This compound Dihydrate place_in_crucible Place in Alumina/Platinum Crucible weigh_sample->place_in_crucible instrument TGA/DSC Instrument place_in_crucible->instrument Load Sample heat Heat to 1000°C at 10°C/min in N2 or Air Atmosphere instrument->heat analyze_curves Analyze TGA/DSC Curves heat->analyze_curves Obtain Data determine_temps Determine Transition Temperatures analyze_curves->determine_temps calculate_mass_loss Calculate % Mass Loss analyze_curves->calculate_mass_loss

TGA/DSC Experimental Workflow.

Spectroscopic Analysis: FTIR and Raman Spectroscopy

Vibrational spectroscopy is used to identify the functional groups present in this compound and to confirm its molecular structure.

Application Note

The infrared (IR) and Raman spectra of this compound are characterized by the vibrational modes of the formate ion (HCOO⁻). The key vibrations include the C-H stretching, C=O stretching (asymmetric and symmetric), and O-C-O bending modes. The presence of two crystallographically non-equivalent formate ions in the anhydrous crystal structure can lead to the splitting of some vibrational bands.[2]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrument: A calibrated FTIR spectrometer.

  • Sample Preparation (KBr Pellet Method): a. Thoroughly grind 1-2 mg of the this compound sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. b. Press the mixture into a transparent pellet using a hydraulic press.

  • FTIR Analysis:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the formate ion.

Experimental Protocol: Raman Spectroscopy
  • Instrument: A calibrated Raman spectrometer equipped with a laser source.

  • Sample Preparation: Place a small amount of the this compound powder on a microscope slide.

  • Raman Analysis:

    • Laser Excitation: 532 nm or 785 nm laser.

    • Laser Power: Use low laser power (e.g., <10 mW) to avoid sample degradation.

    • Objective: 50x or 100x.

    • Spectral Range: 3500 - 100 cm⁻¹

    • Acquisition Time: 10-30 seconds.

    • Accumulations: 2-4.

  • Data Analysis:

    • Identify the characteristic Raman scattering peaks and assign them to the corresponding vibrational modes.

Table 3: Vibrational Spectroscopy Data for this compound

Vibrational ModeFTIR Peak Position (cm⁻¹)Raman Peak Position (cm⁻¹)
C-H Stretching ~2850 - 2950~2850 - 2950
C=O Asymmetric Stretching ~1580 - 1600~1580 - 1600
C=O Symmetric Stretching ~1350 - 1370~1350 - 1370
O-C-O Bending ~770 - 790~770 - 790

Note: Peak positions are approximate and may show splitting due to crystal effects.

Logical Relationship of Spectroscopic Techniques

Spectroscopy_Relationship cluster_vibrational Vibrational Spectroscopy ftir FTIR Spectroscopy (Infrared Absorption) functional_groups Identification of Functional Groups (C-H, C=O, O-C-O) ftir->functional_groups raman Raman Spectroscopy (Inelastic Scattering) raman->functional_groups molecular_vibrations Molecular Vibrations of Formate Ion molecular_vibrations->ftir molecular_vibrations->raman structural_info Confirmation of Molecular Structure functional_groups->structural_info

Relationship between Vibrational Spectroscopy and Molecular Structure.

X-ray Diffraction (XRD)

Powder X-ray diffraction is a powerful technique for phase identification and for determining the crystal structure of this compound.

Application Note

The powder XRD pattern of a crystalline material is unique and acts as a "fingerprint" for that substance. For this compound dihydrate, the pattern will correspond to its orthorhombic crystal structure. By comparing the experimental XRD pattern with standard patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS), the identity and phase purity of the sample can be confirmed.

Experimental Protocol: Powder XRD
  • Instrument: A calibrated powder X-ray diffractometer.

  • Sample Preparation: a. Finely grind the this compound sample to a homogeneous powder using an agate mortar and pestle. b. Mount the powder on a sample holder, ensuring a flat and level surface.

  • XRD Analysis:

    • X-ray Source: Cu Kα (λ = 1.5406 Å).

    • Voltage and Current: 40 kV and 40 mA.

    • Scan Range (2θ): 10° to 80°.

    • Step Size: 0.02°.

    • Scan Speed: 2°/min.

  • Data Analysis:

    • Process the raw data to obtain a diffractogram of intensity versus 2θ.

    • Compare the peak positions (2θ values) and relative intensities with the standard JCPDS pattern for this compound or this compound dihydrate.

    • If the crystal structure is unknown, the data can be used for structure determination and refinement.

Table 4: Crystallographic Data for this compound Dihydrate

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁

Workflow for Powder X-ray Diffraction

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_data Data Analysis grind_sample Grind this compound to a Fine Powder mount_sample Mount Powder on Sample Holder grind_sample->mount_sample instrument Powder X-ray Diffractometer mount_sample->instrument Load Sample scan Scan from 10° to 80° (2θ) with Cu Kα Radiation instrument->scan generate_pattern Generate Diffractogram scan->generate_pattern Collect Data compare_pattern Compare with Standard JCPDS Pattern generate_pattern->compare_pattern identify_phase Identify Phase and Assess Purity compare_pattern->identify_phase

Powder XRD Experimental Workflow.

Quantitative Analysis

The strontium content in this compound can be accurately determined using techniques such as complexometric titration or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

Application Note: Complexometric Titration with EDTA

Complexometric titration is a classical analytical method for the determination of metal ions. Strontium ions (Sr²⁺) form a stable, colorless complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration can be detected using a metal ion indicator, which changes color when it is displaced from the metal ion by EDTA.

Experimental Protocol: Complexometric Titration
  • Reagents:

    • Standardized 0.05 M EDTA solution.

    • Ammonia-ammonium chloride buffer solution (pH 10).

    • Eriochrome Black T indicator.

  • Sample Preparation: a. Accurately weigh approximately 200-250 mg of this compound and dissolve it in 100 mL of deionized water.

  • Titration Procedure: a. Pipette 25.00 mL of the this compound solution into a 250 mL conical flask. b. Add 5 mL of the ammonia-ammonium chloride buffer solution. c. Add a few drops of the Eriochrome Black T indicator. The solution should turn wine-red. d. Titrate with the standardized EDTA solution until the color changes from wine-red to a distinct blue at the endpoint. e. Repeat the titration to obtain concordant results.

  • Calculation:

    • Calculate the moles of EDTA used.

    • Since the stoichiometry of the Sr²⁺-EDTA complex is 1:1, the moles of EDTA are equal to the moles of Sr²⁺ in the aliquot.

    • Calculate the concentration of strontium in the original sample and express it as a percentage.

Application Note: ICP-OES

ICP-OES is a highly sensitive and accurate technique for elemental analysis. It can be used to determine the concentration of strontium in a this compound sample after appropriate digestion.

Experimental Protocol: ICP-OES
  • Instrument: A calibrated ICP-OES instrument.

  • Sample Preparation (Digestion): a. Accurately weigh a small amount of the this compound sample (e.g., 50-100 mg). b. Digest the sample in a mixture of nitric acid and hydrochloric acid using a microwave digestion system or by heating on a hot plate in a fume hood until a clear solution is obtained. c. Cool the digested sample and dilute it to a known volume (e.g., 50 mL) with deionized water.

  • ICP-OES Analysis:

    • Prepare a series of strontium standard solutions of known concentrations to generate a calibration curve.

    • Aspirate the blank, standards, and the diluted sample solution into the plasma.

    • Measure the emission intensity of strontium at a specific wavelength (e.g., 407.771 nm or 421.552 nm).

  • Data Analysis:

    • Plot the emission intensity versus the concentration of the standards to create a calibration curve.

    • Determine the concentration of strontium in the sample solution from the calibration curve.

    • Calculate the percentage of strontium in the original this compound sample.

Logical Relationship of Quantitative Techniques

Quantitative_Analysis cluster_titration Complexometric Titration cluster_icp ICP-OES strontium_formate This compound Sample dissolve_sample_tit Dissolve in Water strontium_formate->dissolve_sample_tit digest_sample_icp Acid Digestion strontium_formate->digest_sample_icp add_buffer_indicator Add Buffer (pH 10) and Indicator dissolve_sample_tit->add_buffer_indicator titrate_edta Titrate with Standard EDTA add_buffer_indicator->titrate_edta endpoint Endpoint Detection (Color Change) titrate_edta->endpoint strontium_content Determination of Strontium Content (%) endpoint->strontium_content dilute_sample_icp Dilute to Known Volume digest_sample_icp->dilute_sample_icp aspirate_plasma Aspirate into Plasma dilute_sample_icp->aspirate_plasma measure_emission Measure Sr Emission aspirate_plasma->measure_emission measure_emission->strontium_content

Workflow for Quantitative Analysis of this compound.

References

Application Notes and Protocols for the Preparation and Use of Strontium Formate Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of strontium formate solutions for in vitro cell culture experiments. While the focus is on this compound, the biological effects are primarily attributed to the strontium ion (Sr²⁺). Therefore, data from studies using other strontium salts, such as strontium ranelate and strontium chloride, are included and are considered broadly applicable.

Application Notes

Strontium is a trace element that has garnered significant interest in biomedical research, particularly for its beneficial effects on bone metabolism. It exhibits a dual action: stimulating bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.[1][2][3] This makes strontium compounds, including this compound, promising candidates for the development of therapeutics for osteoporosis and for applications in bone tissue engineering.[4][5]

The cellular response to strontium is highly dose-dependent. Low concentrations generally promote osteogenic differentiation and mineralization, while high concentrations can be inhibitory or even cytotoxic.[4][6] Therefore, it is crucial to determine the optimal concentration for each cell type and experimental setup.

Key Signaling Pathways

The biological effects of strontium are mediated through several key signaling pathways, most notably the Calcium-Sensing Receptor (CaSR) and the Wnt/β-catenin pathway.

  • Calcium-Sensing Receptor (CaSR): Strontium ions can act as agonists for the CaSR, a G-protein coupled receptor present on osteoblasts and osteoclasts.[2][7][8] Activation of the CaSR by strontium triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which can lead to increased osteoblast proliferation and survival.[2][3][8]

  • Wnt/β-catenin Signaling Pathway: Strontium has been shown to activate the canonical Wnt/β-catenin signaling pathway in mesenchymal stem cells (MSCs) and pre-osteoblastic cells.[9][10] This pathway is critical for osteoblast differentiation and bone formation. Activation leads to the accumulation and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for osteogenic genes.[9][11][12][13]

Quantitative Data Summary

The following table summarizes the effective concentrations of strontium ions reported in various in vitro studies and their observed biological effects. It is important to note that the optimal concentration can vary depending on the cell type, culture conditions, and the specific strontium salt used.

Strontium ConcentrationCell TypeObserved EffectReference
2-5 ppm (approx. 23-57 µM)Osteoblastic cellsStimulated mineralization and calcification nodule formation.[4]
20-100 ppm (approx. 228-1140 µM)Osteoblastic cellsInhibited calcification.[4]
0.1 mMPrimary rat osteoblastsNear-total blockade of mineralization.[1]
1-5 mMRat osteoblastsAcute stimulation of proliferation.[1]
100 µMHuman adipose-derived stem cells (hADSCs)Enhanced cell proliferation.[6]
400 µMHuman adipose-derived stem cells (hADSCs)Induced alkaline phosphatase (ALP) production.[6]
3 mMMC3T3-E1 cellsMost pronounced effect on osteogenic differentiation without apparent cytotoxicity.[14]
1.25% (w/v)L929 mouse fibroblast cellsHigher level of viable cells compared to 2.5% (w/v).[15]

Experimental Protocols

Protocol 1: Preparation of Sterile this compound Stock Solution (100 mM)

Materials:

  • This compound (Sr(HCOO)₂) powder

  • Cell culture grade water (e.g., WFI or Milli-Q)

  • 0.22 µm sterile syringe filter

  • Sterile conical tubes (15 mL or 50 mL)

  • Analytical balance and weighing paper

  • Sterile serological pipettes

Methodology:

  • Calculate the required mass: The molecular weight of anhydrous this compound is 177.65 g/mol . To prepare a 100 mM (0.1 M) stock solution, dissolve 1.7765 g of this compound in 100 mL of cell culture grade water. Adjust the volume as needed for your experimental requirements.

  • Weighing and Dissolution: In a sterile biosafety cabinet, accurately weigh the calculated amount of this compound powder and transfer it to a sterile conical tube. Add the appropriate volume of sterile cell culture grade water.

  • Dissolving: Vortex or gently agitate the solution until the this compound is completely dissolved.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe. Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles and reduces the risk of contamination. Store the aliquots at -20°C.

Protocol 2: In Vitro Osteogenic Differentiation Assay

Materials:

  • Mesenchymal stem cells (MSCs) or pre-osteoblastic cells (e.g., MC3T3-E1)

  • Basal growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Osteogenic differentiation medium (basal medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone)

  • Sterile this compound stock solution (from Protocol 1)

  • Multi-well cell culture plates (e.g., 24-well or 12-well)

  • Alkaline Phosphatase (ALP) activity assay kit

  • Alizarin Red S staining solution

Methodology:

  • Cell Seeding: Seed the cells in multi-well plates at an appropriate density to reach confluence within 24-48 hours. Culture in basal growth medium at 37°C and 5% CO₂.

  • Induction of Differentiation: Once the cells are confluent, replace the growth medium with osteogenic differentiation medium.

  • This compound Treatment: Prepare different concentrations of this compound in the osteogenic differentiation medium by diluting the 100 mM stock solution. A typical starting range could be 10 µM, 50 µM, 100 µM, 500 µM, and 1 mM. Include a control group with osteogenic medium only.

  • Medium Change: Replace the medium with freshly prepared this compound-supplemented osteogenic medium every 2-3 days for the duration of the experiment (typically 7, 14, and 21 days).

  • Assessment of Osteogenic Markers:

    • Alkaline Phosphatase (ALP) Activity (Day 7-14):

      • Wash the cells with PBS.

      • Lyse the cells according to the ALP activity assay kit protocol.

      • Measure the ALP activity in the cell lysates. Normalize the activity to the total protein content.

    • Alizarin Red S Staining for Mineralization (Day 14-21):

      • Wash the cells with PBS.

      • Fix the cells with 4% paraformaldehyde for 15 minutes.

      • Wash the fixed cells with deionized water.

      • Stain with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes.

      • Wash thoroughly with deionized water to remove excess stain.

      • Visualize and quantify the calcium deposits. For quantification, the stain can be extracted with a solution like 10% cetylpyridinium chloride and the absorbance can be measured.

Protocol 3: Cell Viability/Cytotoxicity Assay

Materials:

  • Cells of interest

  • Basal growth medium

  • Sterile this compound stock solution

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, XTT, or PrestoBlue™)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of this compound in the basal growth medium. A broad range of concentrations should be tested (e.g., 10 µM to 10 mM). Replace the medium in the wells with the prepared solutions. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: After the recommended incubation time with the reagent, measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This will help determine the cytotoxic concentrations and the optimal non-toxic range for further experiments.

Visualizations

Strontium_CaSR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sr Strontium (Sr²⁺) CaSR Calcium-Sensing Receptor (CaSR) Sr->CaSR activates G_protein G-protein CaSR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PKC Protein Kinase C (PKC) DAG->PKC activates MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade activates Transcription Gene Transcription (Proliferation, Survival) MAPK_cascade->Transcription promotes Strontium_Wnt_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sr Strontium (Sr²⁺) Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Sr->Frizzled_LRP activates Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Frizzled_LRP->Destruction_Complex inhibits Beta_Catenin_bound β-catenin Destruction_Complex->Beta_Catenin_bound phosphorylates for degradation Beta_Catenin_free β-catenin Proteasome Proteasomal Degradation Beta_Catenin_bound->Proteasome Beta_Catenin_nuc β-catenin Beta_Catenin_free->Beta_Catenin_nuc accumulates and translocates TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF co-activates Osteogenic_Genes Osteogenic Gene Transcription TCF_LEF->Osteogenic_Genes promotes Experimental_Workflow prep Prepare Sterile This compound Stock Solution cytotoxicity Determine Non-Toxic Concentration Range (Cytotoxicity Assay) prep->cytotoxicity culture Culture Cells with This compound- Supplemented Medium cytotoxicity->culture analysis Analyze Cellular Responses culture->analysis prolif Proliferation Assay analysis->prolif diff Differentiation Assays (ALP, Alizarin Red) analysis->diff gene Gene Expression Analysis (qPCR) analysis->gene protein Protein Analysis (Western Blot) analysis->protein

References

Application Notes and Protocols: Strontium Formate in Biocompatible Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strontium is a bone-seeking element that has garnered significant interest in the field of bone tissue engineering. Its dual mechanism of action, which involves stimulating bone formation while inhibiting bone resorption, makes it an attractive therapeutic agent for inclusion in biocompatible scaffolds. Strontium ranelate has been clinically used to treat osteoporosis, and recent research has focused on incorporating strontium into various scaffold materials to enhance their regenerative capabilities. This document provides an overview of the application of strontium, with a focus on strontium formate, in the fabrication of biocompatible scaffolds, detailing its mechanism of action, fabrication protocols, and biological effects.

Mechanism of Action: Strontium's Influence on Bone Homeostasis

Strontium exerts its effects on bone cells through the activation of multiple signaling pathways. In osteoblasts, strontium has been shown to activate the calcium-sensing receptor (CaSR), leading to a cascade of intracellular events that promote osteoblast proliferation, differentiation, and survival. Conversely, in osteoclasts, strontium signaling via the CaSR can inhibit their differentiation and activity, thus reducing bone resorption.[1] The key signaling pathways modulated by strontium are the MAPK ERK1/2 and Wnt/NFATc pathways. Furthermore, strontium influences the RANKL/OPG ratio, a critical determinant of bone remodeling. By promoting the expression of osteoprotegerin (OPG) and inhibiting the receptor activator of nuclear factor kappa-B ligand (RANKL), strontium shifts the balance towards bone formation.[1]

Strontium_Signaling Strontium Strontium CaSR Calcium-Sensing Receptor (CaSR) Strontium->CaSR Osteoclast Osteoclast Strontium->Osteoclast PLC Phospholipase Cβ CaSR->PLC IP3 Inositol 1,4,5- triphosphate (IP3) PLC->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release MAPK MAPK ERK1/2 Pathway Ca_release->MAPK Wnt Wnt/NFATc Pathway Ca_release->Wnt Osteoblast Osteoblast MAPK->Osteoblast Wnt->Osteoblast Proliferation Proliferation & Differentiation Osteoblast->Proliferation Survival Survival Osteoblast->Survival OPG OPG Expression Osteoblast->OPG stimulates RANKL RANKL Expression Osteoclast->RANKL inhibits Resorption Bone Resorption RANKL->Resorption OPG->Resorption

Strontium's signaling cascade in bone cells.

Fabrication of Strontium-Containing Scaffolds

Strontium-Doped Hydroxyapatite (SrHAp) Scaffolds via Chemical Precipitation

This protocol describes the synthesis of nanostructured strontium-doped hydroxyapatite (SrHAp) powder, which can be further processed into porous scaffolds.

Materials:

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Calcium acetate (Ca(CH₃COO)₂)

  • Strontium acetate (Sr(CH₃COO)₂) or this compound (Sr(HCOO)₂)

  • Ammonium hydroxide (NH₄OH)

  • Deionized water

  • Ethanol

Equipment:

  • Beakers and magnetic stirrer

  • Dropping funnel

  • pH meter

  • Centrifuge

  • Oven

Protocol:

  • Prepare an aqueous solution of sodium dihydrogen phosphate.

  • In separate beakers, prepare aqueous solutions of calcium acetate and strontium acetate/formate.

  • Add the calcium and strontium solutions dropwise to the phosphate solution while stirring continuously.

  • To initiate the formation of hydroxyapatite, add ammonium hydroxide to the mixture to raise the pH to approximately 11.6.[2]

  • Maintain the reaction temperature at 90°C for 2 hours.[2]

  • Allow the mixture to age overnight to ensure complete precipitation.[2]

  • Separate the precipitate from the solution by centrifugation.

  • Wash the precipitate three times with deionized water and once with ethanol to remove any unreacted precursors.[2]

  • Dry the resulting SrHAp powder overnight in an oven at 70°C.[2]

  • The synthesized SrHAp powder can then be used to fabricate scaffolds using techniques such as selective laser sintering (SLS) or by combining it with a polymer matrix.

SrHAp_Fabrication Start Start Prepare_Solutions Prepare Aqueous Solutions (NaH₂PO₄, Ca²⁺, Sr²⁺) Start->Prepare_Solutions Mix Mix Solutions (Dropwise Addition) Prepare_Solutions->Mix Add_NH4OH Add NH₄OH (pH ~11.6) Mix->Add_NH4OH Heat Heat at 90°C for 2h Add_NH4OH->Heat Age Age Overnight Heat->Age Centrifuge Centrifuge Age->Centrifuge Wash Wash with DI Water and Ethanol Centrifuge->Wash Dry Dry at 70°C Wash->Dry End SrHAp Powder Dry->End

Workflow for SrHAp powder synthesis.
Strontium-Loaded Alginate Hydrogel Scaffolds

This protocol outlines the fabrication of strontium-loaded alginate hydrogel scaffolds, suitable for applications in soft tissue engineering and drug delivery.[3][4]

Materials:

  • Sodium alginate

  • This compound or Strontium citrate

  • Calcium chloride (CaCl₂) solution (cross-linking agent)

  • Deionized water

  • Dulbecco's Modified Eagle Medium (DMEM)

Equipment:

  • Molds (e.g., ring-shaped)

  • Syringes

  • Spatula

Protocol:

  • Prepare a sterile sodium alginate solution in deionized water.

  • Dissolve the desired concentration of this compound into the alginate solution and mix thoroughly.

  • Pour the strontium-alginate mixture into the molds.

  • Cross-link the hydrogels by adding a CaCl₂ solution. The duration of cross-linking will influence the scaffold's mechanical properties and the strontium release profile.

  • After cross-linking, carefully remove the scaffolds from the molds.

  • Wash the scaffolds with deionized water to remove excess cross-linker and unbound strontium.

  • The scaffolds can be stored in a sterile medium such as DMEM before use.

Quantitative Data Summary

The following tables summarize quantitative data from studies on strontium-containing scaffolds.

Table 1: Mechanical Properties of Strontium-Containing Scaffolds

Scaffold CompositionFabrication MethodCompressive Strength (MPa)Compressive Modulus (MPa)Reference
PLA with 5wt% Chitosan-SrSelective Laser Sintering4.852.1[5]
PLASelective Laser Sintering2.3536.2[5]

Table 2: Biological Effects of Strontium-Loaded Scaffolds

Scaffold TypeCell TypeAssayOutcomeReference
Strontium-loaded alginateFibroblastsMTT AssayIncreased metabolic activity[3]
Strontium-loaded alginateGingival FibroblastsWound Healing AssayIncreased cell migration[4]
Strontium-based bioactive scaffoldsOsteoblastsGene Expression AnalysisEnhanced OPG expression, Reduced RANKL levels[1]

Experimental Protocols for Characterization and Biological Evaluation

In Vitro Strontium Release Profile

Protocol:

  • Place the strontium-loaded scaffolds in a known volume of a suitable release medium (e.g., phosphate-buffered saline, PBS, or cell culture medium).

  • At predetermined time points (e.g., 1, 6, 12, 24, 48, 72, and 96 hours), collect aliquots of the release medium.

  • Replenish the collected volume with fresh medium to maintain sink conditions.

  • Analyze the concentration of strontium in the collected aliquots using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).

  • Calculate the cumulative release of strontium over time.

Cell Viability and Proliferation Assay (MTT Assay)

Protocol:

  • Seed cells (e.g., fibroblasts or osteoblasts) in a multi-well plate.

  • Expose the cells to the strontium-containing scaffolds, either directly by placing the scaffold in the well or indirectly using conditioned media from the scaffolds.

  • At specific time points, add MTT solution to each well and incubate.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Expose_Scaffolds Expose Cells to Scaffolds (Directly or via Conditioned Media) Seed_Cells->Expose_Scaffolds Incubate Incubate for a Defined Period Expose_Scaffolds->Incubate Add_MTT Add MTT Solution and Incubate Incubate->Add_MTT Dissolve_Formazan Dissolve Formazan Crystals Add_MTT->Dissolve_Formazan Measure_Absorbance Measure Absorbance at 570 nm Dissolve_Formazan->Measure_Absorbance End Determine Cell Viability Measure_Absorbance->End

MTT assay for cell viability assessment.

The incorporation of this compound into biocompatible scaffolds presents a promising strategy for enhancing bone regeneration and soft tissue integration. The detailed protocols and data provided in these application notes offer a framework for researchers and drug development professionals to design and evaluate novel strontium-based therapeutic platforms. Further research should focus on optimizing the release kinetics of strontium from different scaffold materials and elucidating the long-term in vivo performance of these constructs.

References

Application of Strontium Formate in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium has garnered significant attention in the biomedical field, primarily for its dual-action effect on bone metabolism: stimulating bone formation and inhibiting bone resorption.[1][2][3][4][5] This unique characteristic makes strontium-containing compounds promising candidates for the treatment of osteoporosis and for enhancing bone regeneration.[1][2][3][4][5] While strontium ranelate has been clinically used, research is expanding to explore other strontium salts and strontium-doped biomaterials for localized and controlled drug delivery.[1][4][5]

Strontium formate, a salt of strontium and formic acid, presents an intriguing option for drug delivery systems. Although specific research on this compound in this application is nascent, its potential can be extrapolated from studies on other strontium salts and strontium-based nanoparticles. These systems are being investigated for their capacity to act as carriers for various therapeutic agents, offering controlled and targeted release.[6][7] This document provides an overview of the potential applications, along with generalized experimental protocols for the preparation and characterization of this compound-based drug delivery systems, based on existing research on similar strontium compounds.

Key Applications

The primary application of strontium-based drug delivery systems is in bone tissue engineering and the treatment of bone-related disorders such as osteoporosis. The localized delivery of strontium ions from a carrier system can create a microenvironment that promotes the proliferation and differentiation of osteoblasts while inhibiting the activity of osteoclasts.[1][4][5]

Beyond its intrinsic therapeutic effects, this compound can be formulated into nanoparticles or incorporated into biomaterials to carry other active pharmaceutical ingredients (APIs). Potential applications include:

  • Controlled release of osteoporosis drugs: Encapsulating drugs like bisphosphonates or selective estrogen receptor modulators (SERMs) within a this compound carrier could provide a synergistic effect.

  • Delivery of anti-inflammatory agents: For conditions like osteoarthritis, a this compound-based system could deliver non-steroidal anti-inflammatory drugs (NSAIDs) directly to the affected joint.

  • Local antibiotic delivery: In the case of bone infections (osteomyelitis), incorporating antibiotics into a strontium-based carrier could ensure high local concentrations of the drug, minimizing systemic toxicity.

  • Gene delivery: Strontium-based nanoparticles have been explored for the delivery of genetic materials like siRNA and pDNA for therapeutic purposes.[1]

Data Presentation

ParameterThis compound Nanoparticles (Hypothetical Data)Strontium Carbonate Nanoparticles (Reference)Strontium-doped Hydroxyapatite (Reference)
Drug DoxorubicinEtoposideTetracycline
Particle Size (nm) 150 ± 20~200200-300
Drug Loading Content (%) 8.5High (not quantified)High (not quantified)
Encapsulation Efficiency (%) 92High (not quantified)High (not quantified)
Zeta Potential (mV) -15.2Not reportedNot reported
Release at pH 7.4 (48h, %) 25Slow releaseSustained release over 3 weeks
Release at pH 5.5 (48h, %) 75Significantly increased releaseNot applicable

Experimental Protocols

The following are generalized protocols for the synthesis, drug loading, and characterization of this compound-based drug delivery systems. These are based on methodologies reported for other strontium nanoparticles and should be optimized for this compound.

Protocol 1: Synthesis of this compound Nanoparticles

This protocol is adapted from methods used for the synthesis of other strontium-based nanoparticles.

Materials:

  • Strontium chloride (SrCl₂)

  • Sodium formate (CHNaO₂)

  • Polyethylene glycol (PEG) (optional, for surface modification)

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a 0.5 M solution of strontium chloride in deionized water.

    • Prepare a 1.0 M solution of sodium formate in deionized water.

  • Nanoparticle Precipitation:

    • In a beaker, add 20 mL of the strontium chloride solution.

    • While stirring vigorously, add 10 mL of the sodium formate solution dropwise.

    • A white precipitate of this compound should form.

    • Continue stirring for 2 hours at room temperature to ensure complete reaction and particle formation.

  • Surface Modification (Optional):

    • To improve stability and biocompatibility, PEG can be added.

    • Dissolve PEG in deionized water to a concentration of 1 mg/mL.

    • Add the PEG solution to the nanoparticle suspension and stir for an additional 4 hours.

  • Purification:

    • Centrifuge the nanoparticle suspension at 10,000 rpm for 15 minutes.

    • Discard the supernatant and resuspend the pellet in deionized water.

    • Repeat the washing step three times to remove unreacted precursors.

    • Finally, resuspend the purified nanoparticles in deionized water or a suitable buffer.

Protocol 2: Drug Loading into this compound Nanoparticles

This protocol describes a common method for loading a model drug, such as doxorubicin, into the nanoparticles.

Materials:

  • Synthesized this compound nanoparticles

  • Doxorubicin hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Disperse the this compound nanoparticles in PBS at a concentration of 1 mg/mL.

  • Prepare a 1 mg/mL solution of doxorubicin in PBS.

  • Add the doxorubicin solution to the nanoparticle suspension at a 1:5 drug-to-nanoparticle weight ratio.

  • Stir the mixture at room temperature for 24 hours in the dark to allow for drug adsorption onto and into the nanoparticles.

  • Centrifuge the suspension at 12,000 rpm for 20 minutes to separate the drug-loaded nanoparticles from the unloaded drug.

  • Carefully collect the supernatant to determine the amount of unloaded drug.

  • Wash the drug-loaded nanoparticle pellet with PBS to remove any loosely bound drug and centrifuge again.

  • Resuspend the final drug-loaded nanoparticles in a known volume of PBS for further analysis.

Calculation of Drug Loading and Encapsulation Efficiency:

  • Drug Loading Content (%) = (Weight of loaded drug / Weight of drug-loaded nanoparticles) x 100

  • Encapsulation Efficiency (%) = (Weight of loaded drug / Initial weight of drug) x 100

The amount of loaded drug is determined by subtracting the amount of drug in the supernatant and washing solutions (measured by UV-Vis spectrophotometry) from the initial amount of drug added.

Protocol 3: In Vitro Drug Release Study

This protocol outlines how to assess the release of the loaded drug from the nanoparticles under different pH conditions, simulating physiological and tumor microenvironments.

Materials:

  • Drug-loaded this compound nanoparticles

  • PBS at pH 7.4 and pH 5.5

  • Dialysis membrane (e.g., MWCO 10 kDa)

Procedure:

  • Suspend a known amount of drug-loaded nanoparticles in 1 mL of PBS (either pH 7.4 or 5.5).

  • Transfer the suspension into a dialysis bag.

  • Place the dialysis bag in a beaker containing 50 mL of the corresponding PBS.

  • Keep the beaker in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh PBS to maintain sink conditions.

  • Analyze the concentration of the released drug in the withdrawn samples using a UV-Vis spectrophotometer.

  • Plot the cumulative percentage of drug released versus time.

Protocol 4: Biocompatibility Assessment (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxicity of the this compound nanoparticles on a cell line.

Materials:

  • This compound nanoparticles

  • Human osteoblast-like cells (e.g., MG-63) or another relevant cell line

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare different concentrations of the this compound nanoparticles in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions at various concentrations. Include a control group with only fresh medium.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, remove the medium containing the nanoparticles and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for another 4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Visualizations

Signaling Pathway of Strontium in Bone Metabolism

Strontium_Signaling cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Strontium Strontium CaSR Calcium-Sensing Receptor (CaSR) Strontium->CaSR Activates Osteoclast_Apoptosis ↑ Osteoclast Apoptosis Strontium->Osteoclast_Apoptosis Directly Induces OPG_Production ↑ OPG Production CaSR->OPG_Production RANKL_Expression ↓ RANKL Expression CaSR->RANKL_Expression Osteoblast_Differentiation ↑ Osteoblast Differentiation & Proliferation CaSR->Osteoblast_Differentiation OPG OPG OPG_Production->OPG Increases RANKL RANKL RANKL_Expression->RANKL Decreases Osteoclast_Differentiation ↓ Osteoclast Differentiation RANK RANK Receptor RANKL->RANK Binds to OPG->RANKL Inhibits binding RANK->Osteoclast_Differentiation Promotes

Caption: Signaling pathway of strontium in bone cells.

Experimental Workflow for this compound Nanoparticle Drug Delivery System

Workflow cluster_synthesis Synthesis & Characterization cluster_loading Drug Loading cluster_evaluation In Vitro Evaluation Synthesis Synthesis of Strontium Formate Nanoparticles Characterization1 Characterization (Size, Morphology, Zeta Potential) Synthesis->Characterization1 Drug_Loading Drug Loading into Nanoparticles Characterization1->Drug_Loading Quantification Quantification of Loading Content & Efficiency Drug_Loading->Quantification Release_Study In Vitro Drug Release (pH 7.4 & 5.5) Quantification->Release_Study Biocompatibility Biocompatibility (MTT Assay) Quantification->Biocompatibility

Caption: Experimental workflow for developing a this compound drug delivery system.

Logical Relationship of Strontium's Dual Action in Bone Remodeling

Dual_Action cluster_anabolic Anabolic Effect cluster_antiresorptive Anti-resorptive Effect Strontium Strontium Osteoblast_Activity ↑ Osteoblast Activity Strontium->Osteoblast_Activity Osteoclast_Activity ↓ Osteoclast Activity Strontium->Osteoclast_Activity Bone_Formation ↑ Bone Formation Osteoblast_Activity->Bone_Formation Bone_Mass Net Increase in Bone Mass Bone_Formation->Bone_Mass Increases Bone_Resorption ↓ Bone Resorption Osteoclast_Activity->Bone_Resorption Bone_Resorption->Bone_Mass Decreases

Caption: Dual action of strontium on bone remodeling.

References

Application Notes and Protocols for Incorporating Strontium Formate into Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium is a divalent cation that has garnered significant interest in the biomedical field for its dual role in bone tissue engineering: promoting bone formation (osteogenesis) and inhibiting bone resorption.[1][2] This makes it a prime candidate for incorporation into biomaterials designed for orthopedic applications. Hydrogels, with their high water content, biocompatibility, and tunable properties, serve as excellent vehicles for the controlled delivery of therapeutic ions like strontium.

While strontium chloride is commonly used to crosslink anionic polymers like alginate to form hydrogels, this document details the methodology for utilizing strontium formate . The formate anion, being the conjugate base of a weak acid, may offer different effects on the hydrogel's physicochemical properties, such as gelation kinetics and rheology, compared to the chloride anion from a strong acid. These application notes provide detailed protocols for the preparation and characterization of this compound-incorporated hydrogels, with a focus on alginate-based systems. Potential applications in bone regeneration and wound healing are also discussed, along with the underlying biological signaling pathways.

Data Presentation: Physicochemical Properties of Strontium-Alginate Hydrogels

The incorporation of strontium as a crosslinking agent significantly influences the properties of alginate hydrogels. The following tables summarize quantitative data from studies on strontium-alginate hydrogels, providing a baseline for comparison when developing this compound-based systems.

Table 1: Mechanical and Swelling Properties of Strontium vs. Calcium Alginate Hydrogels

Hydrogel CompositionCompressive Modulus (kPa)Swelling Ratio (%)Reference
Alginate-Strontium186.53 ± 8.3714.32 ± 1.53[1]
Alginate-Calcium152.14 ± 7.4515.25 ± 1.64[1]

Table 2: Degradation and Strontium Release from Alginate Hydrogels

Hydrogel SystemDegradation CharacteristicsStrontium Release ProfileReference
Alginate-StrontiumSlower degradation rate compared to Alginate-Calcium hydrogels.Initial burst release followed by sustained, steady release.[3]
Alginate-g-poly(PEGMA) cross-linked with Strontium ions-55 ± 3.18% release by 72 hours in phosphate buffer (pH 7.4).[4]

Experimental Protocols

Protocol 1: Preparation of this compound Crosslinked Alginate Hydrogel Beads

This protocol describes the preparation of alginate hydrogel beads using this compound as a crosslinking agent.

Materials:

  • Sodium alginate powder (low or medium viscosity)

  • This compound (Sr(HCOO)₂)

  • Deionized (DI) water

  • 2.5% (w/v) Sodium alginate solution: Dissolve 2.5 g of sodium alginate powder in 100 mL of DI water. Stir overnight at room temperature to ensure complete dissolution.

  • 0.2 M this compound crosslinking solution: Dissolve 2.97 g of this compound in 100 mL of DI water. Gentle heating may be required to aid dissolution. Allow the solution to cool to room temperature before use.

Procedure:

  • Load the 2.5% (w/v) sodium alginate solution into a syringe equipped with a 22-gauge needle.

  • Place the 0.2 M this compound crosslinking solution in a beaker with a magnetic stirrer set to a low speed.

  • Extrude the sodium alginate solution dropwise from the syringe into the stirring this compound solution. The height of the needle tip from the solution surface can be adjusted to control the bead size and shape.

  • Allow the newly formed hydrogel beads to crosslink in the this compound solution for 30 minutes to ensure complete gelation.

  • Collect the this compound-alginate hydrogel beads by decanting the excess crosslinking solution.

  • Wash the beads three times with DI water to remove any unreacted this compound.

  • Store the hydrogel beads in a sterile buffer or culture medium at 4°C until further use.

Protocol 2: Characterization of this compound-Alginate Hydrogels

A. Swelling Ratio Determination:

  • Record the initial weight of the hydrated hydrogel beads (W_wet).

  • Lyophilize (freeze-dry) the hydrogel beads until a constant weight is achieved to obtain the dry weight (W_dry).

  • The swelling ratio is calculated using the formula: Swelling Ratio (%) = ((W_wet - W_dry) / W_dry) * 100

B. In Vitro Degradation Study:

  • Place a known weight of hydrogel beads in a sterile tube containing a physiological buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).

  • Incubate the tubes at 37°C with gentle agitation.

  • At predetermined time points (e.g., 1, 3, 7, 14, and 21 days), remove the hydrogel beads, gently blot to remove excess surface water, and record their weight.

  • The degradation is represented as the percentage of weight loss over time.

C. Strontium Release Kinetics:

  • Immerse a known mass of this compound-alginate hydrogel beads in a known volume of release medium (e.g., PBS) at 37°C.

  • At specific time intervals, collect an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of strontium in the collected aliquots using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

  • Calculate the cumulative percentage of strontium released over time.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Hydrogel Preparation cluster_char Hydrogel Characterization cluster_bio Biological Evaluation alginate_sol Prepare 2.5% Sodium Alginate Solution crosslinking Dropwise addition of Alginate into this compound Solution alginate_sol->crosslinking strontium_sol Prepare 0.2 M Strontium Formate Solution strontium_sol->crosslinking washing Wash Hydrogel Beads with DI Water crosslinking->washing swelling Swelling Ratio Determination washing->swelling degradation In Vitro Degradation Study washing->degradation release Strontium Release Kinetics (ICP-OES) washing->release cell_culture Cell Culture with Hydrogel Beads washing->cell_culture osteo_assay Osteogenesis Assays (ALP, Alizarin Red) cell_culture->osteo_assay wound_assay Wound Healing Assays (Scratch Assay) cell_culture->wound_assay

Caption: Experimental workflow for the preparation and characterization of this compound-alginate hydrogels.

Signaling Pathways

Bone Regeneration: Strontium's Dual Effect

Strontium promotes bone regeneration by stimulating osteoblast differentiation and inhibiting osteoclast activity. This is achieved through the modulation of key signaling pathways.

G cluster_osteo Osteoblast Differentiation (Bone Formation) cluster_clast Osteoclast Inhibition (Bone Resorption) Strontium_osteo Strontium TGFbR TGF-β Receptor Strontium_osteo->TGFbR Activates Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates Smad_complex Smad2/3/4 Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus_osteo Nucleus Smad_complex->Nucleus_osteo Translocates to RUNX2 ↑ RUNX2, Osterix, COL1A1 Expression Nucleus_osteo->RUNX2 Strontium_clast Strontium NFkB_path NF-κB Pathway Strontium_clast->NFkB_path Inhibits RANKL RANKL RANK RANK Receptor RANK->NFkB_path Activates Osteoclastogenesis ↓ Osteoclast Differentiation & Activity NFkB_path->Osteoclastogenesis

Caption: Strontium's role in bone regeneration via TGF-β/Smad and NF-κB pathways.

Wound Healing: Strontium's Pro-regenerative Effects

Strontium has been shown to positively influence wound healing by promoting the activity of key skin cells like keratinocytes and fibroblasts.

G cluster_keratinocyte Keratinocyte Activity cluster_fibroblast Fibroblast Activity Strontium_k Strontium Cell_receptors_k Cell Surface Receptors Strontium_k->Cell_receptors_k Signaling_k Intracellular Signaling (e.g., MAPK/ERK, PI3K/Akt) Cell_receptors_k->Signaling_k Activates Proliferation_k ↑ Proliferation Signaling_k->Proliferation_k Migration_k ↑ Migration Signaling_k->Migration_k Re_epithelialization Accelerated Re-epithelialization Proliferation_k->Re_epithelialization Migration_k->Re_epithelialization Strontium_f Strontium Cell_receptors_f Cell Surface Receptors Strontium_f->Cell_receptors_f Signaling_f Intracellular Signaling Cell_receptors_f->Signaling_f Activates Collagen_synthesis ↑ Collagen Synthesis Signaling_f->Collagen_synthesis ECM_remodeling Extracellular Matrix Remodeling Collagen_synthesis->ECM_remodeling

Caption: Proposed mechanisms of strontium in promoting wound healing processes.

References

Application Notes and Protocols: Strontium Formate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and guidelines for the use of strontium formate as a versatile reagent in organic synthesis. The primary application detailed is its use as a hydrogen donor in catalytic transfer hydrogenation reactions for the reduction of various functional groups. A potential application in N-formylation is also discussed.

Application Note 1: Catalytic Transfer Hydrogenation using this compound

Introduction:

Catalytic transfer hydrogenation (CTH) is a powerful and operationally simple method for the reduction of various functional groups in organic synthesis. This technique avoids the need for gaseous hydrogen and high-pressure equipment, making it a safer and more convenient alternative to traditional catalytic hydrogenation. Formate salts, in the presence of a transition metal catalyst such as palladium on carbon (Pd/C), serve as excellent in-situ sources of hydrogen. While ammonium and sodium formates are commonly employed, this compound, Sr(HCOO)₂, is expected to exhibit similar reactivity due to the chemical equivalence of the formate anion, which is the active hydrogen-donating species.

Principle:

In the presence of a catalyst (e.g., Pd/C), this compound decomposes to release hydrogen gas, which is then immediately consumed in the hydrogenation of a substrate. The overall reaction involves the transfer of hydrogen from the formate salt to the organic molecule.

Applications:

This method is applicable to a wide range of reductions, including:

  • Reduction of nitroarenes to anilines.

  • Reduction of aldehydes and ketones to alcohols.

  • Hydrogenolysis of benzyl ethers and esters.

  • Reduction of alkenes and alkynes to alkanes.

Advantages:

  • Safety: Avoids the use of flammable and explosive hydrogen gas.

  • Convenience: Reactions can be carried out using standard laboratory glassware at atmospheric pressure.

  • Selectivity: Can often provide better chemoselectivity compared to other reduction methods.

  • Mild Conditions: Reactions are typically performed under neutral or near-neutral pH and at moderate temperatures.

Experimental Protocol: General Procedure for the Reduction of a Nitroarene to an Aniline

Materials:

  • Nitroarene substrate

  • This compound [Sr(HCOO)₂]

  • 10% Palladium on carbon (Pd/C) catalyst (50% wet)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Diatomaceous earth (e.g., Celite®)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the nitroarene substrate (1.0 mmol), this compound (3.0-5.0 mmol), and the solvent (e.g., methanol, 20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol% of Pd relative to the substrate). Caution: Palladium on carbon can be pyrophoric when dry. Handle with care.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction (typically 1-4 hours), cool the mixture to room temperature.

  • Filtration: Dilute the reaction mixture with additional solvent (e.g., methanol or ethyl acetate) and filter through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake thoroughly with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude aniline can be purified by column chromatography, recrystallization, or distillation.

Table 1: Representative Examples of Catalytic Transfer Hydrogenation using Formate Salts

EntrySubstrateProductHydrogen DonorCatalystSolventTime (h)Yield (%)
1NitrobenzeneAnilineAmmonium Formate10% Pd/CMeOH1>95
24-Nitroacetophenone4-AminoacetophenoneSodium Formate10% Pd/CEtOH292
3CinnamaldehydeCinnamyl alcoholAmmonium Formate10% Pd/CMeOH388
4Benzyl benzoateToluene + Benzoic AcidAmmonium Formate10% Pd/CEtOH4>90

Note: The data in this table is based on reactions using ammonium and sodium formate as representative examples. Similar results are anticipated with this compound under optimized conditions.

Diagram 1: Workflow for Catalytic Transfer Hydrogenation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Add Substrate, this compound, and Solvent to Flask B Add Pd/C Catalyst A->B C Heat to Reflux with Stirring B->C D Monitor by TLC C->D E Cool and Filter through Diatomaceous Earth D->E Reaction Complete F Concentrate Filtrate E->F G Purify Product F->G

Caption: General experimental workflow for catalytic transfer hydrogenation.

Diagram 2: Proposed Mechanism of Hydrogen Generation from this compound

G Sr(HCOO)₂ Sr(HCOO)₂ 2 HCOO⁻ + Sr²⁺ 2 HCOO⁻ + Sr²⁺ Sr(HCOO)₂->2 HCOO⁻ + Sr²⁺ Dissociation in Solvent Pd Surface Pd Surface 2 HCOO⁻ + Sr²⁺->Pd Surface Adsorption of Formate H₂(ads) + 2 CO₂ H₂(ads) + 2 CO₂ Pd Surface->H₂(ads) + 2 CO₂ Catalytic Decomposition Substrate Substrate H₂(ads) + 2 CO₂->Substrate Hydrogen Transfer Reduced Product Reduced Product Substrate->Reduced Product

Caption: Proposed mechanism of in-situ hydrogen generation.

Application Note 2: Potential Use of this compound in N-Formylation of Amines

Introduction:

N-formylated amines are important intermediates in organic synthesis and are present in many biologically active compounds. While formic acid is a common reagent for N-formylation, its handling can be challenging due to its corrosive nature. The in-situ generation of formic acid from a stable salt like this compound presents a potentially safer and more convenient alternative.

Principle:

In the presence of a stronger acid (e.g., a solid acid catalyst or a stoichiometric amount of a mineral acid), this compound can be protonated to generate formic acid in the reaction medium. The in-situ generated formic acid can then react with a primary or secondary amine to yield the corresponding N-formyl derivative.

Note: This application is currently hypothetical and based on established chemical principles. Experimental validation is required.

Proposed Experimental Protocol: N-Formylation of an Aniline

Materials:

  • Aniline substrate

  • This compound [Sr(HCOO)₂]

  • Solid acid catalyst (e.g., Amberlyst-15) or a stoichiometric amount of a strong acid (e.g., p-toluenesulfonic acid)

  • Toluene or other suitable aprotic solvent

  • Dean-Stark apparatus (for azeotropic removal of water)

  • Round-bottom flask

  • Magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the aniline substrate (1.0 mmol), this compound (1.5 mmol), and the solid acid catalyst (e.g., 0.2 g of Amberlyst-15).

  • Solvent Addition: Add toluene (20 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture and filter to remove the solid acid catalyst.

  • Purification: Wash the catalyst with toluene. Combine the organic filtrates and concentrate under reduced pressure. The crude N-formylated product can be purified by column chromatography or recrystallization.

Table 2: Expected Products from N-Formylation of Various Amines

EntryAmine SubstrateExpected Product
1AnilineN-Phenylformamide
2BenzylamineN-Benzylformamide
3Morpholine4-Formylmorpholine
4DiethylamineN,N-Diethylformamide

Diagram 3: Proposed Reaction Scheme for N-Formylation

G cluster_0 In-situ Generation of Formic Acid cluster_1 N-Formylation Reaction Sr(HCOO)₂ + 2 H⁺ Sr(HCOO)₂ + 2 H⁺ 2 HCOOH + Sr²⁺ 2 HCOOH + Sr²⁺ Sr(HCOO)₂ + 2 H⁺->2 HCOOH + Sr²⁺ R-NH₂ + HCOOH R-NH₂ + HCOOH R-NHCHO + H₂O R-NHCHO + H₂O R-NH₂ + HCOOH->R-NHCHO + H₂O

Protocol for Studying the Osteogenic Effects of Strontium Formate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strontium is a trace element that has garnered significant interest for its dual role in bone metabolism: promoting bone formation and inhibiting bone resorption.[1][2] While strontium ranelate is the most extensively studied compound, other strontium salts, including strontium formate, are being explored for their potential in treating osteoporosis and enhancing bone regeneration. This document provides a comprehensive protocol for studying the osteogenic effects of this compound on bone cells in vitro. It is important to note that while direct literature on this compound is limited, the biological effects of strontium are primarily attributed to the strontium ion (Sr2+). Therefore, the methodologies and expected outcomes described herein are based on the broader scientific literature on various strontium salts, such as ranelate and chloride.

The protocols outlined below will enable researchers to assess the impact of this compound on key aspects of osteoblast function, including proliferation, differentiation, and mineralization. Furthermore, this document details the signaling pathways implicated in strontium's osteogenic activity and provides methods for their investigation.

Data Presentation

The following tables summarize quantitative data on the effects of strontium compounds on osteogenic markers, providing a reference for expected outcomes when studying this compound.

Table 1: Effect of Strontium Compounds on Osteoblast Proliferation and Viability

Strontium CompoundCell TypeConcentration RangeEffect on Proliferation/ViabilityReference
Strontium ChlorideMC3T3-E1 cells3-12 mMNo significant effect on viability.[2]
Strontium ChlorideMC3T3-E1 cells>24 mMSignificantly decreased cell viability.[2]
Strontium RanelateHuman Adipose-Derived Stem Cells (hASCs)25-500 µMPromoted osteogenic differentiation.
Strontium RanelateHuman Adipose-Derived Stem Cells (hASCs)1000-3000 µMInhibited osteogenic differentiation and promoted apoptosis.

Table 2: Effect of Strontium Compounds on Osteogenic Gene and Protein Expression

Strontium CompoundCell TypeConcentrationGene/ProteinFold Change/EffectReference
Strontium ChlorideMC3T3-E1 cells3 mMRUNX2 mRNASignificant increase[2]
Strontium ChlorideMC3T3-E1 cells3 mMOCN mRNASignificant increase[2]
Strontium ChlorideMC3T3-E1 cells3 mMOCN ProteinIncreased[2]
Strontium (unspecified salt)Primary murine osteoblasts1 mmol/Lrunx2 mRNAIncreased abundance[3]

Table 3: Effect of Strontium Compounds on Mineralization

Strontium CompoundCell TypeConcentrationEffect on MineralizationReference
Strontium RanelatePrimary rat osteoblasts0.01 mM59% inhibition[1]
Strontium RanelatePrimary rat osteoblasts0.1 mM98% inhibition[1]
Strontium RanelatePrimary rat osteoblasts1 mM100% inhibition[1]
Strontium ChloridePrimary rat osteoblasts0.01, 0.1, 1 mMSimilar inhibition to Strontium Ranelate[1]
Strontium-substituted nano-hydroxyapatiteMC3T3-E1 cells50% and 100% Sr substitutionEnhanced osteogenic activity[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the osteogenic potential of this compound.

Experimental Workflow

The overall workflow for studying the osteogenic effects of this compound is depicted below.

G cluster_setup Experimental Setup cluster_assays Osteogenic Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., MC3T3-E1, hMSCs) Strontium_Formate Prepare this compound Solutions Treatment Treat Cells with this compound (various concentrations) Strontium_Formate->Treatment ALP_Assay Alkaline Phosphatase (ALP) Assay (Early Differentiation) Treatment->ALP_Assay Alizarin_Red Alizarin Red S Staining (Mineralization) Treatment->Alizarin_Red qPCR qPCR for Osteogenic Markers (RUNX2, OSX, OCN) Treatment->qPCR Western_Blot Western Blot for Osteogenic Proteins Treatment->Western_Blot Data_Quantification Data Quantification and Statistical Analysis ALP_Assay->Data_Quantification Alizarin_Red->Data_Quantification qPCR->Data_Quantification Western_Blot->Data_Quantification Conclusion Conclusion on Osteogenic Effects Data_Quantification->Conclusion

Caption: Experimental workflow for assessing the osteogenic effects of this compound.

Cell Culture and Treatment
  • Cell Lines: Pre-osteoblastic cell lines (e.g., MC3T3-E1) or primary mesenchymal stem cells (MSCs) are suitable models.

  • Culture Medium: Culture cells in appropriate growth medium (e.g., Alpha-MEM for MC3T3-E1, DMEM for MSCs) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Osteogenic Induction: To induce osteogenic differentiation, switch to an osteogenic induction medium containing 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

  • This compound Preparation: Prepare a stock solution of this compound in sterile distilled water or culture medium. Further dilute the stock solution to desired final concentrations in the osteogenic induction medium. A range of concentrations should be tested to determine the optimal osteogenic effect.[2]

  • Treatment: Replace the culture medium with the this compound-containing osteogenic medium. Refresh the medium every 2-3 days.

Alkaline Phosphatase (ALP) Activity Assay

This assay measures the activity of ALP, an early marker of osteoblast differentiation.

  • Cell Lysis: After the desired treatment period (e.g., 7-14 days), wash the cells with phosphate-buffered saline (PBS) and lyse them with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Substrate Reaction: Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate.

  • Incubation: Incubate the mixture at 37°C for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 3 M NaOH).

  • Quantification: Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm using a microplate reader.

  • Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA or Bradford assay).

Alizarin Red S Staining for Mineralization

This staining method detects calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.

  • Fixation: After 21-28 days of culture, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Rinse the cells twice with distilled water.

  • Staining: Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.

  • Washing: Gently wash the cells four to five times with distilled water to remove excess stain.

  • Visualization: Visualize the red-orange mineralized nodules under a microscope.

  • Quantification (Optional): To quantify the staining, destain the cells with 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0) for 15 minutes. Measure the absorbance of the extracted stain at 562 nm.

Quantitative Polymerase Chain Reaction (qPCR) for Osteogenic Gene Expression

qPCR is used to quantify the expression of key osteogenic transcription factors and markers.

  • RNA Extraction: At various time points (e.g., 7, 14, and 21 days), extract total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes for target genes such as Runt-related transcription factor 2 (RUNX2), Osterix (OSX), and Osteocalcin (OCN). Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to an untreated control.

Western Blot for Osteogenic Protein Expression

Western blotting is used to detect and quantify the protein levels of key osteogenic markers.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against RUNX2, OSX, OCN, or other proteins of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways

Strontium ions are known to influence several signaling pathways that are crucial for osteoblast function. The diagrams below illustrate these pathways.

Calcium-Sensing Receptor (CaSR) and Downstream Pathways

G Sr This compound (Sr²⁺) CaSR Calcium-Sensing Receptor (CaSR) Sr->CaSR PLC PLC CaSR->PLC IP3 IP₃ PLC->IP3 PKC PKC PLC->PKC Ca_release Intracellular Ca²⁺ Release IP3->Ca_release MAPK_pathway MAPK Pathway (ERK, p38) PKC->MAPK_pathway Gene_Expression Osteogenic Gene Expression (RUNX2, OCN) MAPK_pathway->Gene_Expression Proliferation Cell Proliferation MAPK_pathway->Proliferation

Caption: Activation of CaSR by strontium and downstream signaling.

Wnt/β-catenin Signaling Pathway

G cluster_nucleus Sr This compound (Sr²⁺) Wnt Wnt Proteins Sr->Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b_complex GSK-3β/Axin/APC Complex Dishevelled->GSK3b_complex inhibition Beta_catenin β-catenin GSK3b_complex->Beta_catenin degradation Nucleus Nucleus Beta_catenin->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Expression Osteogenic Gene Transcription TCF_LEF->Gene_Expression G cluster_pi3k PI3K/Akt Pathway cluster_mapk Ras/MAPK Pathway Sr This compound (Sr²⁺) PI3K PI3K Sr->PI3K Ras Ras Sr->Ras Akt Akt PI3K->Akt Akt_downstream Downstream Effectors Akt->Akt_downstream Osteoblast_Diff Osteoblast Differentiation Akt_downstream->Osteoblast_Diff Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RUNX2 RUNX2 Activation ERK->RUNX2 RUNX2->Osteoblast_Diff

References

Application Notes and Protocols for Surface Modification with Strontium Formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of techniques for modifying surfaces with strontium formate, aimed at enhancing the biological performance of biomaterials for applications in tissue engineering and drug delivery. The protocols detailed below are based on established surface modification methodologies and can be adapted for the use of this compound.

Introduction

Strontium is a bone-seeking element that has been shown to promote bone formation and reduce bone resorption, making it an attractive agent for modifying the surface of orthopedic and dental implants. Strontium ions can stimulate osteoblast proliferation and differentiation while inhibiting osteoclast activity. Surface modification with strontium compounds, such as this compound, offers the potential to create a bioactive interface that can improve osseointegration and local bone regeneration. Furthermore, these coatings can be designed to act as a reservoir for the controlled release of strontium ions or other therapeutic agents.

Key Signaling Pathways in Osteoblasts Influenced by Strontium

Strontium ions exert their pro-osteogenic effects by modulating several key signaling pathways within osteoblasts. Understanding these pathways is crucial for the rational design of strontium-modified biomaterials. The primary signaling cascades affected include the Wnt/β-catenin pathway, the MAPK/ERK pathway, and the calcineurin/NFAT pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CaSR Calcium-Sensing Receptor (CaSR) PLC PLC CaSR->PLC activates Wnt Wnt/β-catenin Pathway CaSR->Wnt activates IP3 IP3 PLC->IP3 produces Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers MAPK_pathway MAPK/ERK Pathway Ca_release->MAPK_pathway activates Calcineurin Calcineurin Ca_release->Calcineurin activates Gene_expression Osteogenic Gene Expression (e.g., RUNX2, ALP, OCN) MAPK_pathway->Gene_expression promotes Wnt->Gene_expression promotes NFAT NFAT Calcineurin->NFAT dephosphorylates NFAT->Gene_expression translocates to nucleus and promotes Sr Strontium Ions Sr->CaSR

Caption: Signaling pathways in osteoblasts activated by strontium ions.

Surface Modification Techniques and Protocols

Several techniques can be employed to create strontium-containing coatings on various substrates, particularly titanium and its alloys, which are commonly used in medical implants. While the following protocols may not specifically mention this compound, they provide a solid foundation for its application.

Sol-Gel Dip-Coating

The sol-gel process is a versatile method for creating thin, uniform ceramic or glass coatings at low temperatures.

Experimental Workflow:

G A Sol Preparation C Dip-Coating A->C B Substrate Cleaning B->C D Drying C->D E Heat Treatment (Calcination) D->E F Characterization E->F

Caption: Workflow for the sol-gel dip-coating process.

Protocol for Strontium-Doped Bioactive Glass Coating:

  • Sol Preparation:

    • Prepare a precursor solution by dissolving strontium nitrate (as a proxy for this compound) and titanium (IV) isopropoxide in ethanol.

    • The molar ratio of the components should be carefully controlled to achieve the desired stoichiometry in the final coating.

    • Add a small amount of acid (e.g., nitric acid) as a catalyst and stir the solution for several hours to ensure complete hydrolysis and condensation.

  • Substrate Preparation:

    • Clean the titanium substrate by sonicating in acetone, ethanol, and deionized water for 15 minutes each to remove any organic contaminants.

    • Chemically etch the substrate in a solution of NaOH to create a hydroxylated surface, which promotes adhesion of the coating.

  • Dip-Coating:

    • Immerse the cleaned substrate into the prepared sol.

    • Withdraw the substrate at a constant, controlled speed (e.g., 5 mm/min). The withdrawal speed is a critical parameter that influences the coating thickness.

  • Drying and Heat Treatment:

    • Dry the coated substrate at a low temperature (e.g., 180°C) to remove the solvent.

    • Perform a final heat treatment (calcination) at a higher temperature (e.g., 500°C) to densify the coating and crystallize the bioactive glass phase.

Hydrothermal Treatment

Hydrothermal treatment involves immersing the substrate in a solution containing the desired ions at an elevated temperature and pressure. This method can be used to create a crystalline, strontium-containing apatite layer on the surface.

Protocol for Hydrothermal Strontium and Phosphate Incorporation:

  • Solution Preparation:

    • Prepare an aqueous solution containing strontium ions (from a salt like strontium chloride or this compound) and phosphate ions (e.g., from sodium phosphate).

    • Adjust the pH of the solution to be alkaline (e.g., pH 10-12) using NaOH.

  • Hydrothermal Reaction:

    • Place the titanium substrate in a Teflon-lined autoclave filled with the prepared solution.

    • Heat the autoclave to a temperature between 150°C and 200°C for several hours.

  • Post-Treatment:

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Remove the substrate, rinse it thoroughly with deionized water, and dry it in an oven.

Electrochemical Deposition

Electrochemical deposition utilizes an electric current to drive the deposition of ions from an electrolyte solution onto a conductive substrate.

Protocol for Electrochemical Deposition of Strontium-Containing Coatings:

  • Electrolyte Preparation:

    • Prepare an electrolyte solution containing strontium ions (e.g., from strontium nitrate or formate) and other ions as required (e.g., calcium and phosphate for a hydroxyapatite-like coating).

  • Electrochemical Cell Setup:

    • Use a three-electrode setup with the titanium substrate as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Deposition:

    • Apply a constant potential or current to the working electrode for a specific duration. The deposition parameters (potential, current density, time, and temperature) will determine the coating's morphology and composition.

  • Post-Deposition Treatment:

    • Gently rinse the coated substrate with deionized water and dry it.

    • A subsequent heat treatment may be necessary to improve the crystallinity and adhesion of the coating.

Quantitative Data Summary

The following tables summarize quantitative data from studies on strontium-modified surfaces. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Osteoblast Response to Strontium-Modified Surfaces

Surface ModificationStrontium ConcentrationCell TypeAssayResultReference
Strontium ranelate-loaded chitosan film2-20 mmol/LPrimary OsteoblastsProliferationIncreased
Strontium ranelate-loaded chitosan film2-20 mmol/LPrimary OsteoblastsALP ActivityIncreased
Strontium ranelate-loaded chitosan film40-80 mmol/LPrimary OsteoblastsProliferationDecreased
Strontium-incorporated Ti oxideNot specifiedMC3T3-E1Cell AttachmentIncreased
Strontium-incorporated Ti oxideNot specifiedMC3T3-E1Cell ViabilityIncreased
Strontium-enriched amorphous calcium phosphateNot specifiedNormal Human OsteoblastsMetabolic ActivityIncreased
Strontium-substituted hydroxyapatite5-10 wt%Human OsteoblastsAdhesion & ProliferationEnhanced
High-proportion strontium-doped MAO coating50-75%MC3T3-E1Cell ViabilityIncreased

Table 2: Gene Expression on Strontium-Modified Surfaces

Surface ModificationStrontium ConcentrationCell TypeGeneFold Change (vs. Control)Reference
Strontium ranelate-loaded chitosan film2-20 mmol/LPrimary OsteoblastsBMP-2Upregulated
Strontium ranelate-loaded chitosan film2-20 mmol/LPrimary OsteoblastsRunx-2Upregulated
Strontium ranelate-loaded chitosan film2-20 mmol/LPrimary OsteoblastsALPUpregulated
Strontium ranelate-loaded chitosan film2-20 mmol/LPrimary OsteoblastsOsteocalcinUpregulated
Strontium-incorporated Ti oxideNot specifiedMC3T3-E1Runx2Markedly Higher
Strontium-incorporated Ti oxideNot specifiedMC3T3-E1ALPMarkedly Higher
Strontium-incorporated Ti oxideNot specifiedMC3T3-E1OsteopontinMarkedly Higher
Strontium-incorporated Ti oxideNot specifiedMC3T3-E1Bone SialoproteinMarkedly Higher
Strontium-incorporated Ti oxideNot specifiedMC3T3-E1OsteocalcinMarkedly Higher

Table 3: Strontium Ion Release

Coating MethodRelease MediumTimeCumulative ReleaseReference
Strontium ranelate-loaded chitosan filmNot specified3 days70-85% (initial burst)
Sodium alginate coating with strontiumNot specifiedSustainedLong-lasting and sustained
Sputter-deposited strontium coatingSaline>30 daysSustained release
Strontium/silver loaded nanotubesNot specified21 daysAlmost linear

Protocols for Key Experiments

Alkaline Phosphatase (ALP) Activity Assay
  • Cell Culture: Seed osteoblastic cells (e.g., MC3T3-E1 or primary osteoblasts) on the strontium-modified and control substrates at a density of 1 x 10⁴ cells/cm². Culture in an appropriate osteogenic differentiation medium.

  • Cell Lysis: At desired time points (e.g., 7 and 14 days), wash the samples with phosphate-buffered saline (PBS) and lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • ALP Reaction: Add p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Stop Reaction: Stop the reaction by adding NaOH solution.

  • Quantification: Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Normalization: Normalize the ALP activity to the total protein content of each sample, determined using a protein assay (e.g., BCA assay).

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Osteogenic Gene Expression
  • RNA Extraction: After culturing cells on the test and control surfaces for a specified period, extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using a qPCR system with SYBR Green master mix and specific primers for osteogenic marker genes (e.g., RUNX2, ALP, OCN, COL1A1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Conclusion

Surface modification with this compound holds significant promise for enhancing the bioactivity of medical implants. The techniques and protocols outlined in these application notes provide a starting point for researchers to develop and characterize novel strontium-releasing surfaces. The provided quantitative data highlights the potential for these surfaces to promote osteoblast function, and the detailed experimental protocols offer a guide for their biological evaluation. Further research should focus on optimizing the coating parameters for this compound to achieve controlled ion release profiles and long-term stability.

Troubleshooting & Optimization

Technical Support Center: Optimizing Strontium Formate Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the crystallization of strontium formate.

Troubleshooting Guide

This section addresses common problems observed during the crystallization of this compound, offering potential causes and actionable solutions.

Question: Why are my this compound crystals too small or appearing as a fine powder?

Answer:

The formation of small crystals or a fine powder is typically a result of rapid nucleation, where a large number of crystal seeds form simultaneously, leaving insufficient solute for substantial growth.

Possible Causes & Solutions:

CauseSolution
High Degree of Supersaturation Decrease the rate of supersaturation. For cooling crystallization, this means slowing down the cooling rate. For anti-solvent crystallization, add the anti-solvent more slowly and with vigorous stirring.
Rapid Cooling Employ a slower, more controlled cooling process. Consider using a programmable water bath or insulating the crystallization vessel to slow down heat loss. A stepwise cooling profile can also be effective.
Insufficient Solvent Ensure the this compound is fully dissolved at the initial high temperature. A slightly higher solvent volume can prevent premature precipitation.
Presence of Impurities Impurities can act as nucleation sites. If possible, purify the this compound solution before crystallization, for example, by filtration.

Question: My this compound is "oiling out" and forming a liquid layer instead of crystals. What should I do?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the boiling point of the saturated solution is higher than the melting point of the solute.

Possible Causes & Solutions:

CauseSolution
Solution Temperature Too High Lower the initial temperature of the solution before initiating cooling. Ensure the solution is just saturated at the starting temperature.
High Solute Concentration Add a small amount of additional solvent to the heated solution to decrease the concentration slightly.
Inappropriate Solvent System For anti-solvent crystallization, the chosen anti-solvent may be too "strong," causing rapid desolvation. Select an anti-solvent with a more moderate effect on solubility.

Question: The crystallization process is yielding an amorphous precipitate instead of well-defined crystals. How can this be resolved?

Answer:

Amorphous precipitation indicates that the molecules are solidifying in a disordered state rather than an ordered crystal lattice, often due to a very high level of supersaturation.

Possible Causes & Solutions:

CauseSolution
Excessively Rapid Supersaturation This is the most common cause. Drastically slow down the cooling rate or the addition of the anti-solvent.
High Concentration of Impurities Impurities can disrupt the crystal lattice formation. Purify the starting material or the solution before crystallization.
Inadequate Agitation Gentle and consistent stirring can help maintain a homogenous concentration and temperature, promoting orderly crystal growth. Avoid overly vigorous stirring which can lead to secondary nucleation and smaller crystals.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water at different temperatures?

A1: The solubility of this compound in water is highly dependent on temperature. The table below summarizes the solubility at various temperatures.[1][2][3] this compound typically crystallizes from water as the dihydrate, Sr(HCOO)₂·2H₂O, at temperatures below approximately 80°C.[2][3] Above this temperature, the anhydrous form, Sr(HCOO)₂, is the stable solid phase.[2][3]

Temperature (°C)Solubility (g / 100 g H₂O)Solid Phase
09.1Dihydrate
1010.6Dihydrate
2012.7Dihydrate
3015.2Dihydrate
4017.8Dihydrate
5021.0Dihydrate
6025.0Dihydrate
7030.0Dihydrate
8031.9Anhydrous
9032.9Anhydrous
10034.4Anhydrous

Q2: What are the recommended starting conditions for cooling crystallization of this compound dihydrate?

A2: A good starting point is to prepare a saturated solution of this compound in deionized water at a temperature of 60-70°C. Ensure all solids are dissolved. Then, allow the solution to cool slowly to room temperature. For larger crystals, further cooling to 4°C can increase the yield.

Q3: Can anti-solvent crystallization be used for this compound?

A3: Yes. Since this compound is highly soluble in water and less soluble in many organic solvents, anti-solvent crystallization is a viable method. Ethanol or isopropanol are common anti-solvents for aqueous solutions of salts. The anti-solvent should be added slowly to a stirred, concentrated aqueous solution of this compound at a constant temperature.

Q4: How does pH affect the crystallization of this compound?

A4: this compound is the salt of a strong base (strontium hydroxide) and a weak acid (formic acid). The pH of the solution can influence the stability of the formate ion. It is generally recommended to perform the crystallization in a neutral to slightly acidic pH range to ensure the formate ion is the predominant species. A slightly acidic solution was used in one reported recrystallization procedure.[2]

Q5: How can I control the crystal size of this compound?

A5: The primary factor for controlling crystal size is the rate of nucleation versus the rate of crystal growth. To obtain larger crystals, you want to favor growth over nucleation. This can be achieved by:

  • Slow Cooling: A slow and controlled cooling rate reduces the number of initial nuclei, allowing existing crystals to grow larger.

  • Seeding: Introducing a small number of high-quality seed crystals into a slightly supersaturated solution can promote the growth of these seeds rather than the formation of new nuclei.

  • Constant Agitation: Gentle, consistent stirring helps to maintain a uniform concentration and temperature, which can lead to more uniform and larger crystals.

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound Dihydrate

  • Preparation of Saturated Solution: In a beaker, add this compound to deionized water. Heat the mixture on a hot plate with stirring to a temperature of approximately 70°C. Continue adding this compound until no more dissolves, creating a saturated solution.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration of the saturated solution into a clean, pre-warmed crystallization dish or beaker.

  • Cooling: Cover the vessel and allow it to cool slowly to room temperature. To slow the cooling rate, the vessel can be placed in an insulated container.

  • Crystal Growth: As the solution cools, crystals of this compound dihydrate will form. To maximize yield, the vessel can be placed in a refrigerator or ice bath after it has reached room temperature.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold deionized water, followed by a rinse with a water-miscible solvent with low solubility for the salt (e.g., ethanol) to aid in drying. Dry the crystals in a desiccator or at a low temperature in a vacuum oven.

Protocol 2: Anti-Solvent Crystallization of this compound

  • Preparation of Concentrated Solution: Prepare a concentrated solution of this compound in deionized water at room temperature.

  • Anti-Solvent Addition: While stirring the this compound solution, slowly add an anti-solvent (e.g., ethanol or isopropanol) dropwise. The addition of the anti-solvent will decrease the solubility of the this compound, leading to crystallization.

  • Equilibration: After the addition of the anti-solvent is complete, continue to stir the mixture for a period to allow for complete crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry under vacuum.

Visualizations

experimental_workflow Experimental Workflow for Cooling Crystallization prep Prepare Saturated Solution (this compound in Water at 70°C) hot_filt Hot Filtration (Optional, for impurity removal) prep->hot_filt cool Slow Cooling (To Room Temperature) hot_filt->cool growth Crystal Growth cool->growth iso Isolate Crystals (Vacuum Filtration) growth->iso wash Wash Crystals (Cold Water & Ethanol) iso->wash dry Dry Crystals (Desiccator/Vacuum Oven) wash->dry troubleshooting_logic Troubleshooting Logic for Small Crystals start Problem: Small Crystals/Fine Powder cause1 High Supersaturation? start->cause1 cause2 Rapid Cooling? cause1->cause2 No sol1 Solution: Slow down cooling or anti-solvent addition cause1->sol1 Yes cause3 Impurities Present? cause2->cause3 No sol2 Solution: Insulate vessel or use a programmable bath cause2->sol2 Yes sol3 Solution: Purify solution before crystallization cause3->sol3 Yes

References

Technical Support Center: Strontium Formate Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of strontium formate in aqueous solutions. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water, and how is it affected by temperature?

The solubility of this compound in water is highly dependent on temperature. As the temperature of the water increases, the amount of this compound that can be dissolved also increases significantly. It is crucial to consider the temperature when preparing solutions to avoid precipitation.

Q2: My this compound solution has become cloudy or formed a precipitate. What are the possible causes?

Cloudiness or precipitation in a this compound solution can be attributed to several factors:

  • Supersaturation: The concentration of this compound may have exceeded its solubility limit at a given temperature.

  • Temperature Fluctuation: If a saturated solution is prepared at an elevated temperature and then allowed to cool, precipitation will likely occur as the solubility decreases.

  • Contamination: The presence of impurities can act as nucleation sites, initiating precipitation even in solutions that are not fully saturated.

  • pH Shift: A significant decrease in pH to highly acidic conditions could potentially lead to the formation of less soluble species.

Q3: What are the different solid forms of this compound that can exist in an aqueous environment?

This compound can exist in different hydration states. The solid phases that can precipitate from an aqueous solution depend on the temperature.

  • Dihydrate form (Sr(CHO₂)₂·2H₂O): This is the solid phase typically observed at lower temperatures.[1][2]

  • Anhydrous form (Sr(CHO₂)₂): This form tends to be the stable solid phase at higher temperatures, generally above 80°C.[1]

Q4: Does the pH of the solution impact the stability of this compound?

The pH of the aqueous solution can influence the equilibrium of the formate ion. This compound is the salt of a strong base (strontium hydroxide) and a weak acid (formic acid). In neutral or alkaline solutions, the formate ion (HCOO⁻) is stable. However, in strongly acidic conditions, the formate ion will be protonated to form formic acid (HCOOH). While this compound itself is generally stable, significant shifts in pH should be avoided to maintain the integrity of the solution.

Q5: Are there any known degradation pathways for this compound in aqueous solutions?

Under typical experimental conditions (neutral pH, ambient temperature, protection from microbial growth), this compound is a stable salt in aqueous solutions. The primary "instability" concern is physical, relating to its temperature-dependent solubility, rather than chemical degradation. Hydrolysis of the formate ion is minimal unless under extreme pH conditions.

Q6: What is the recommended procedure for preparing a stable aqueous solution of this compound?

To prepare a stable solution, it is recommended to:

  • Consult the solubility data to determine the maximum concentration at your desired working temperature.

  • Use deionized or distilled water to minimize impurities.

  • Slowly add the this compound powder to the water while stirring continuously.

  • If preparing a solution near the saturation point, gentle heating can be used to facilitate dissolution.

  • If the solution is heated, ensure it is maintained at that temperature during use or be aware that cooling will cause precipitation.

  • Filter the solution if any particulate matter is present.

Q7: How can the concentration of strontium in a solution be accurately determined?

Several analytical methods can be used to determine the concentration of strontium in a solution.[3] These include:

  • Gravimetric Analysis: This involves evaporating a known volume of the solution to dryness and weighing the resulting anhydrous this compound.[1][2]

  • Atomic Absorption Spectroscopy (AAS): A sensitive technique for quantifying metal ion concentrations.[3]

  • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Mass Spectrometry (ICP-MS): These are highly sensitive methods for elemental analysis.[3]

  • Ion Chromatography: Can be used to separate and quantify the strontium cation.[4]

Quantitative Data

The solubility of this compound in water increases with temperature. The data below has been compiled from experimental measurements.[1][2]

Temperature (°C)Solubility (g / 100 g H₂O)Molarity (mol/L) - CalculatedSolid Phase
09.1~0.51Dihydrate
1010.6~0.59Dihydrate
2012.7~0.71Dihydrate
3015.2~0.85Dihydrate
4017.8~1.00Dihydrate
5021.0~1.18Dihydrate
6025.0~1.41Dihydrate
7030.0~1.69Dihydrate
8031.9~1.80Anhydrous
9032.9~1.85Anhydrous
10034.4~1.94Anhydrous

Note: Molarity values are estimated based on the solubility data and the density of water at the given temperatures.

Experimental Protocols

Protocol 1: Preparation of a Saturated this compound Solution

Objective: To prepare a saturated aqueous solution of this compound at a specific temperature.

Materials:

  • This compound (Sr(HCOO)₂)

  • Deionized or distilled water

  • Heated magnetic stir plate

  • Magnetic stir bar

  • Beaker or flask

  • Thermometer

Procedure:

  • Measure a volume of deionized water into a beaker.

  • Place the beaker on the heated magnetic stir plate and add a stir bar.

  • Begin stirring and gently heat the water to the desired temperature. Use a thermometer to monitor the temperature.

  • Slowly add this compound powder to the water. Refer to the solubility table above to estimate the amount needed for saturation.

  • Continue adding this compound until a small amount of undissolved solid remains at the bottom of the beaker, indicating that the solution is saturated.

  • Maintain the temperature and continue stirring for at least 30-60 minutes to ensure equilibrium is reached.

  • For use, carefully decant or filter the supernatant to separate the saturated solution from the excess solid.

Protocol 2: Gravimetric Determination of this compound Concentration

Objective: To determine the concentration of a this compound solution by gravimetric analysis.[1]

Materials:

  • This compound solution

  • Volumetric pipette

  • Pre-weighed evaporating dish or beaker

  • Drying oven capable of maintaining 125°C

  • Analytical balance

  • Desiccator

Procedure:

  • Using a volumetric pipette, accurately transfer a known volume (e.g., 10.00 mL) of the this compound solution into a pre-weighed evaporating dish.

  • Place the evaporating dish in a drying oven set to 125°C. This temperature ensures all water, including the water of hydration from the dihydrate form, is removed.

  • Heat the sample until all the water has evaporated and the remaining solid is completely dry. This may take several hours.

  • Transfer the evaporating dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.

  • Once cooled, weigh the evaporating dish containing the anhydrous this compound residue on an analytical balance.

  • Calculate the mass of the anhydrous this compound by subtracting the initial mass of the empty dish.

  • Calculate the concentration of the original solution in g/L or mol/L using the mass of the residue and the initial volume of the solution.

Visualizations

The following diagrams illustrate key workflows and troubleshooting logic for working with this compound solutions.

G cluster_workflow Experimental Workflow: Solution Preparation start Start: Prepare Solution weigh 1. Weigh this compound start->weigh measure 2. Measure Deionized Water weigh->measure mix 3. Add Powder to Water with Stirring measure->mix heat 4. Optional: Gentle Heating (if preparing saturated solution) mix->heat dissolved 5. Ensure Complete Dissolution mix->dissolved No Heat heat->dissolved Yes end End: Stable Solution Ready dissolved->end

Caption: Workflow for preparing an aqueous solution of this compound.

G cluster_troubleshooting Troubleshooting Guide: Precipitation Issues start Precipitate or Cloudiness Observed in Solution q1 Was the solution cooled after preparation? start->q1 a1 Action: Re-heat solution to working temperature and re-dissolve. q1->a1 Yes q2 Does concentration exceed solubility at current temp? q1->q2 No end Issue Resolved a1->end a2 Action: Add more solvent (water) or increase temperature. q2->a2 Yes q3 Is contamination suspected (e.g., from other reagents)? q2->q3 No a2->end a3 Action: Prepare a fresh solution using pure reagents and solvent. q3->a3 Yes a3->end

Caption: Logical steps for troubleshooting precipitation in this compound solutions.

References

Technical Support Center: Strontium Formate Quality Control & Impurity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and impurity analysis of strontium formate.

Frequently Asked Questions (FAQs)

Q1: What are the key quality control parameters for this compound?

A1: The primary quality control parameters for this compound include:

  • Identification: Confirmation of the chemical identity of this compound.

  • Assay: Determination of the purity of this compound, typically expressed as a percentage.

  • Impurities: Detection and quantification of organic and inorganic impurities, including heavy metals.

  • Physical Properties: Evaluation of appearance, solubility, and pH of a solution.

  • Water Content: Determination of the amount of water present, especially for the dihydrate form.

Q2: What are the common impurities in this compound?

A2: Common impurities can originate from raw materials, the manufacturing process, or degradation. These may include:

  • Related Substances: Other formate salts (e.g., calcium formate).

  • Process-Related Impurities: Unreacted starting materials like strontium carbonate or strontium hydroxide.

  • Heavy Metals: Contaminants such as lead, mercury, arsenic, and cadmium.

  • Other Cations: Presence of other metal ions like barium or calcium.

Q3: How is the assay of this compound typically performed?

A3: The assay of this compound is commonly determined by titration or by an instrumental method like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) to quantify the strontium content. A common titrimetric method is complexometric titration with EDTA.

Q4: What are the acceptable limits for heavy metal impurities in this compound?

A4: While specific limits may vary depending on the grade and application (e.g., pharmaceutical vs. industrial), typical limits for heavy metals in pharmaceutical-grade substances are guided by pharmacopoeias like the USP or EP. These are often in the range of parts per million (ppm).

Troubleshooting Guides

Assay Analysis by Complexometric Titration
Problem Possible Cause(s) Troubleshooting Steps
Endpoint is not sharp or is difficult to determine. 1. Incorrect pH of the solution. 2. Indicator is not suitable or has degraded. 3. Presence of interfering metal ions.1. Ensure the pH is adjusted to the recommended range for the specific indicator using a suitable buffer. 2. Prepare a fresh indicator solution. 3. Use a masking agent to complex interfering ions.
Assay results are consistently low. 1. Incomplete dissolution of the sample. 2. Incorrect concentration of the EDTA titrant. 3. Loss of sample during transfer.1. Ensure the sample is fully dissolved before starting the titration. Gentle heating may be required. 2. Standardize the EDTA solution against a primary standard. 3. Ensure quantitative transfer of the sample solution.
Assay results are consistently high. 1. Incorrect concentration of the EDTA titrant. 2. Presence of other metal ions that also react with EDTA.1. Standardize the EDTA solution. 2. Investigate the sample for the presence of other metal impurities and use appropriate masking agents if necessary.
Heavy Metal Analysis by ICP-MS
Problem Possible Cause(s) Troubleshooting Steps
High background noise or poor sensitivity. 1. Contaminated blank or standard solutions. 2. Issues with the sample introduction system (e.g., nebulizer, spray chamber). 3. Plasma instability.1. Prepare fresh blanks and standards using high-purity reagents and water. 2. Check the sample introduction system for blockages or leaks. Clean or replace components as needed. 3. Ensure the torch is clean and properly aligned. Check gas flows.
Inaccurate or irreproducible results. 1. Matrix effects from the high concentration of strontium. 2. Isobaric interferences. 3. Incorrect calibration.1. Dilute the sample to minimize matrix effects. Use an internal standard. 2. Use a collision/reaction cell if available on the ICP-MS to remove interferences. Select an alternative isotope for analysis if possible. 3. Verify the accuracy of calibration standards and perform a calibration verification check.
Signal drift during analysis. 1. Changes in sample uptake rate. 2. Temperature fluctuations in the instrument environment. 3. Deposition on the cones.1. Check the peristaltic pump tubing for wear and ensure consistent pumping. 2. Maintain a stable laboratory temperature. 3. Clean the sampler and skimmer cones.

Experimental Protocols

Identification by Infrared Spectroscopy

Methodology:

  • Prepare a potassium bromide (KBr) disc of the this compound sample.

  • Record the infrared spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • The spectrum should exhibit characteristic absorption bands for the formate ion, such as the C-H stretching vibration around 2800 cm⁻¹ and the carboxylate asymmetric and symmetric stretching vibrations.

Assay by Complexometric Titration with EDTA

Methodology:

  • Sample Preparation: Accurately weigh about 200 mg of this compound and dissolve it in 50 mL of deionized water.

  • pH Adjustment: Add 5 mL of ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.

  • Indicator: Add a few drops of a suitable metal ion indicator (e.g., Eriochrome Black T).

  • Titration: Titrate the solution with a standardized 0.05 M solution of disodium edetate (EDTA) until the color changes from wine red to blue.

  • Calculation: Calculate the percentage of this compound in the sample based on the volume of EDTA consumed.

Determination of Heavy Metals by ICP-MS

Methodology:

  • Sample Preparation: Accurately weigh about 0.5 g of this compound and dissolve it in a suitable solvent (e.g., 2% nitric acid). Dilute the solution to a final volume of 50 mL with the same solvent.

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of the heavy metals of interest (e.g., Pb, Hg, As, Cd) in the same matrix as the sample solution.

  • Instrumental Analysis: Analyze the sample and standard solutions using an ICP-MS instrument. Monitor the specific mass-to-charge ratios for the target elements.

  • Quantification: Construct a calibration curve from the standard solutions and use it to determine the concentration of each heavy metal in the sample.

Quantitative Data Summary

Table 1: Typical Quality Control Specifications for this compound

Parameter Specification Test Method
Identification Conforms to the reference spectrumInfrared Spectroscopy
Assay 98.0% - 102.0%Complexometric Titration
Appearance White crystalline powderVisual Inspection
Solubility Freely soluble in waterVisual Inspection
pH (5% solution) 6.0 - 8.0pH meter
Water Content (for dihydrate) 19.0% - 21.0%Karl Fischer Titration
Heavy Metals Not more than 10 ppmICP-MS
Lead (Pb) Not more than 2 ppmICP-MS
Arsenic (As) Not more than 1.5 ppmICP-MS
Mercury (Hg) Not more than 1.5 ppmICP-MS
Cadmium (Cd) Not more than 0.5 ppmICP-MS

Visualizations

QualityControlWorkflow cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Review and Release Sample Receive this compound Sample Preparation Prepare Solutions for Analysis Sample->Preparation Identification Identification (FTIR) Preparation->Identification Assay Assay (Titration/ICP) Preparation->Assay Impurities Impurity Analysis (ICP-MS) Preparation->Impurities DataReview Review Analytical Data Identification->DataReview Assay->DataReview Impurities->DataReview SpecificationCheck Compare with Specifications DataReview->SpecificationCheck Release Release or Reject Batch SpecificationCheck->Release

Caption: Quality control workflow for this compound analysis.

TroubleshootingLogic Start Inaccurate Analytical Result CheckMethod Verify Experimental Method Start->CheckMethod CheckInstrument Check Instrument Performance Start->CheckInstrument CheckReagents Verify Reagent Quality Start->CheckReagents Reanalyze Re-analyze Sample CheckMethod->Reanalyze CheckInstrument->Reanalyze CheckReagents->Reanalyze Pass Result Passes Reanalyze->Pass Fail Result Fails - Escalate Reanalyze->Fail

Caption: Logical troubleshooting flow for inaccurate analytical results.

challenges in achieving uniform nanoparticle size of strontium formate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of strontium formate nanoparticles with uniform size is an area with limited specific literature. This guide provides troubleshooting advice and experimental protocols based on general principles of nanoparticle synthesis and data from related strontium-containing nanoparticle systems, such as strontium carbonate and strontium ferrite. Researchers should use this information as a starting point and adapt it to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving uniform this compound nanoparticle size?

A1: The primary challenges revolve around controlling the nucleation and growth phases of nanoparticle formation. Key difficulties include:

  • Agglomeration: Newly formed nanoparticles have high surface energy and tend to aggregate to minimize this energy, leading to larger, non-uniform particles.

  • Broad Size Distribution: If nucleation and growth occur simultaneously over an extended period, a wide range of particle sizes will be produced. The goal is to have a short, rapid nucleation event followed by a controlled growth phase.

  • Irregular Morphology: Without proper control over reaction conditions, nanoparticles can form irregular shapes instead of uniform spheres or other desired morphologies.

Q2: Which synthesis method is recommended for a beginner attempting to synthesize this compound nanoparticles?

A2: A bottom-up approach like co-precipitation is a straightforward and cost-effective method to start with. It involves mixing solutions of a soluble strontium salt (e.g., strontium nitrate or chloride) and a formate salt (e.g., sodium formate or ammonium formate) under controlled conditions to induce the precipitation of this compound nanoparticles.

Q3: How critical is the purity of precursors and solvents?

A3: The purity of your strontium salt, formate source, and solvent is highly critical. Impurities can act as unintended nucleation sites, leading to a broader size distribution and irregular particle shapes. They can also interfere with the action of any stabilizing agents. Always use high-purity reagents and solvents.

Q4: What is the role of a surfactant or capping agent?

A4: Surfactants or capping agents are molecules that adsorb to the surface of nanoparticles as they form.[1][2] They play a crucial role in:

  • Preventing Agglomeration: By creating a physical or electrostatic barrier between particles.

  • Controlling Growth: They can limit the diffusion of solute molecules to the nanoparticle surface, thus controlling the growth rate.

  • Influencing Morphology: The selective adsorption of surfactants to different crystal faces can direct the shape of the nanoparticles.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Large and Agglomerated Nanoparticles 1. High precursor concentration leading to uncontrolled growth.[3][4][5][6] 2. Inadequate stirring, causing localized high concentrations. 3. Reaction temperature is too high, accelerating growth and aggregation.[7] 4. Absence or insufficient amount of a suitable surfactant/capping agent.[1]1. Decrease the concentration of strontium salt and/or formate salt solutions.[3][5] 2. Increase the stirring rate to ensure rapid and homogeneous mixing. 3. Lower the reaction temperature. For strontium oxide, lower temperatures resulted in less agglomeration.[7] 4. Introduce a surfactant (e.g., CTAB, PVP) into the reaction mixture.[1] Experiment with different surfactant concentrations.
Broad Particle Size Distribution (High Polydispersity) 1. Slow addition of precursors, leading to continuous nucleation. 2. Fluctuations in reaction temperature. 3. Inefficient mixing. 4. pH of the solution is not optimal for controlled nucleation.[3]1. Ensure rapid injection and mixing of the precursor solutions to promote a single, short nucleation event. 2. Use a temperature-controlled reaction vessel (e.g., oil bath) to maintain a constant temperature. 3. Optimize the stirring speed and impeller design for efficient mixing. 4. Adjust and buffer the pH of the reaction medium. For some nanoparticles, a higher pH can lead to smaller sizes.[3]
Irregular Nanoparticle Shape 1. Uncontrolled growth kinetics. 2. Presence of impurities influencing crystal growth. 3. Inappropriate choice of surfactant or solvent.[8]1. Modify the reaction parameters (temperature, concentration) to slow down the growth rate. 2. Use high-purity precursors and solvents. 3. Experiment with different surfactants that may selectively bind to certain crystal faces. The solvent can also play a role; for strontium ferrite, using ethylene glycol instead of water reduced the particle size.[9]
No Nanoparticle Formation 1. Precursor concentrations are below the supersaturation limit. 2. pH is not suitable for precipitation. 3. The chosen solvent keeps the this compound fully solvated.1. Increase the concentration of the precursor solutions. 2. Adjust the pH to a range where this compound has lower solubility. 3. Consider changing the solvent or using an anti-solvent to induce precipitation.

Data Summary: Influence of Parameters on Nanoparticle Size

The following table summarizes the general effects of various experimental parameters on nanoparticle size, based on studies of strontium-containing and other nanoparticles. This should be used as a general guideline for this compound synthesis.

ParameterEffect on Nanoparticle SizeRationale
Precursor Concentration Generally, higher concentrations lead to larger particles.[3][4][6] However, the relationship can be complex and dependent on surfactant availability.[5]Higher supersaturation can lead to the formation of more nuclei, which can then grow into larger particles if the growth phase is not well-controlled.[10]
Temperature Increasing temperature often leads to larger particles and more aggregation.[7] However, in some systems, higher temperatures can lead to smaller crystallite sizes.[11]Higher temperatures increase the rate of diffusion and particle growth. It can also increase the kinetic energy of particles, leading to more frequent collisions and aggregation.[7]
pH The effect is system-dependent. For some systems, increasing pH can lead to smaller nanoparticles.[3]pH affects the surface charge of the nanoparticles and the effectiveness of capping agents, which in turn influences stability and growth.[3]
Stirring Rate Higher stirring rates generally lead to smaller, more uniform particles.Efficient mixing ensures homogeneous precursor distribution, promoting uniform nucleation and preventing localized areas of high concentration that would favor excessive growth.
Surfactant Concentration Increasing surfactant concentration often leads to smaller, more stable nanoparticles.[12]Surfactants cap the nanoparticle surface, preventing further growth and aggregation.[1][2]

Experimental Protocols

Suggested Starting Protocol: Co-Precipitation of this compound Nanoparticles

This is a generalized protocol that should be optimized for your specific requirements.

Materials:

  • Strontium nitrate (Sr(NO₃)₂) or Strontium chloride (SrCl₂)

  • Sodium formate (HCOONa) or Ammonium formate (HCOONH₄)

  • Deionized water

  • Optional: Surfactant such as Polyvinylpyrrolidone (PVP) or Cetyltrimethylammonium bromide (CTAB)

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a 0.1 M solution of the strontium salt in deionized water.

    • Prepare a 0.2 M solution of the formate salt in deionized water.

    • If using a surfactant, dissolve it in the strontium salt solution (e.g., 0.5% w/v PVP).

  • Reaction Setup:

    • Place a specific volume of the strontium salt solution into a beaker on a magnetic stirrer.

    • Begin stirring at a constant, vigorous rate (e.g., 500 rpm).

    • Maintain a constant temperature using a water or oil bath (start with room temperature).

  • Precipitation:

    • Rapidly inject the formate salt solution into the stirring strontium salt solution. The volume ratio should be 1:1.

    • A white precipitate of this compound nanoparticles should form immediately.

  • Aging:

    • Allow the suspension to stir for a set amount of time (e.g., 1 hour) to ensure the reaction is complete and the particles have stabilized.

  • Purification:

    • Collect the nanoparticles by centrifugation (e.g., 10,000 rpm for 15 minutes).

    • Discard the supernatant and re-disperse the nanoparticles in deionized water or ethanol.

    • Repeat the washing/centrifugation step 2-3 times to remove unreacted precursors and byproducts.

  • Drying and Storage:

    • After the final wash, re-disperse the nanoparticles in a small amount of ethanol and dry them in a vacuum oven at a low temperature (e.g., 60 °C).

    • Store the dried nanoparticle powder in a desiccator.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product prep_sr Prepare Strontium Salt Solution prep_surfactant Add Surfactant (Optional) prep_sr->prep_surfactant prep_formate Prepare Formate Salt Solution mix Rapid Mixing (Vigorous Stirring) prep_formate->mix prep_surfactant->mix aging Aging mix->aging centrifuge Centrifugation aging->centrifuge wash Washing (Water/Ethanol) centrifuge->wash repeat_wash Repeat Washing (2-3x) wash->repeat_wash repeat_wash->centrifuge dry Drying repeat_wash->dry characterize Characterization (TEM, DLS, XRD) dry->characterize

Figure 1: General experimental workflow for the co-precipitation synthesis of this compound nanoparticles.

troubleshooting_workflow cluster_problems Problem Identification cluster_solutions Potential Solutions start Unsatisfactory Nanoparticles is_aggregated Large / Aggregated? start->is_aggregated is_broad Broad Size Distribution? start->is_broad is_irregular Irregular Shape? start->is_irregular is_aggregated->is_broad No sol_aggregated ↓ Concentration ↓ Temperature ↑ Stirring Rate + Add Surfactant is_aggregated->sol_aggregated Yes is_broad->is_irregular No sol_broad Rapid Injection Constant Temp. ↑ Stirring Rate Adjust pH is_broad->sol_broad Yes sol_irregular Slow Growth (↓ Temp/Conc.) Use High-Purity Reagents Change Surfactant is_irregular->sol_irregular Yes

Figure 2: A troubleshooting decision workflow for common issues in nanoparticle synthesis.

References

improving the dissolution rate of strontium formate for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for improving the dissolution rate of strontium formate in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

Encountering issues with dissolving this compound? Consult the table below for common problems and their solutions.

Problem Possible Cause(s) Recommended Solution(s)
Slow Dissolution Rate 1. Insufficient Temperature2. Inadequate Agitation3. Large Particle Size4. Approaching Saturation Point1. Increase the temperature of the solvent.2. Increase the stirring speed or use a magnetic stirrer.3. Grind the this compound crystals into a fine powder to increase surface area.4. Add more solvent to the solution.
Cloudy Solution or Precipitate Formation 1. Presence of Insoluble Impurities (e.g., Strontium Carbonate)2. Supersaturation and Subsequent Precipitation1. Filter the solution to remove insoluble matter. Consider using a higher purity grade of this compound.2. Ensure the solution is not supersaturated by consulting solubility data. If supersaturated, add more solvent or gently heat the solution.
Incomplete Dissolution 1. Insufficient Solvent Volume2. Low Solvent Temperature1. Increase the volume of the solvent.2. Heat the solvent to increase the solubility of this compound.
pH of the Solution is Too High The formate ion is the conjugate base of a weak acid.The solution will be slightly basic. If a neutral pH is required, a suitable buffer system should be used.

Below is a troubleshooting workflow to help you diagnose and resolve dissolution issues.

G cluster_0 Troubleshooting Workflow start Start: Dissolution Issue q1 Is the dissolution rate too slow? start->q1 s1 Increase temperature, agitation, and/or decrease particle size. q1->s1 Yes q2 Is the solution cloudy or is there a precipitate? q1->q2 No s1->q2 s2 Filter the solution. Consider using a higher purity starting material. q2->s2 Yes q3 Is dissolution incomplete? q2->q3 No s2->q3 s3 Increase solvent volume and/or temperature. q3->s3 Yes end End: Successful Dissolution q3->end No s3->end

Troubleshooting workflow for this compound dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water?

This compound is soluble in water, and its solubility increases significantly with temperature.[1][2][3]

Q2: What factors have the most significant impact on the dissolution rate of this compound?

The three primary factors that increase the rate of dissolution are:

  • Temperature: Higher temperatures increase the kinetic energy of the solvent molecules, leading to more frequent and forceful collisions with the solute.[4]

  • Agitation (Stirring): Stirring brings fresh solvent into contact with the solute surface, accelerating the dissolution process.[1][4]

  • Particle Size: Smaller particles have a larger surface area exposed to the solvent, which speeds up dissolution.[1][4][5][6]

Q3: Can I use an acidic solution to dissolve this compound faster?

Yes, this compound readily dissolves in acidic solutions.[7] The formate anion can be protonated by the acid, which shifts the dissolution equilibrium towards the dissolved state.

Q4: What is the expected pH of a this compound solution?

A solution of this compound in water will be slightly basic due to the hydrolysis of the formate ion.

Q5: Are there any safety precautions I should take when handling this compound?

It is recommended to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[8][9][10]

Q6: How should I store this compound?

Store this compound in a tightly sealed container in a cool, dry place to prevent moisture absorption.[9][10]

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in Water

Objective: To prepare an aqueous solution of this compound.

Materials:

  • This compound

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beaker or flask

  • Heating plate (optional)

Procedure:

  • Weigh the desired amount of this compound.

  • Measure the required volume of deionized water and transfer it to a beaker or flask.

  • Place the beaker or flask on a magnetic stirrer and add the stir bar.

  • Begin stirring the water at a moderate speed.

  • Slowly add the this compound to the vortex of the stirring water.

  • Continue stirring until the this compound is completely dissolved.

  • If necessary, gently heat the solution to increase the dissolution rate. Do not boil.

Protocol 2: Accelerated Dissolution of this compound using pH Adjustment

Objective: To rapidly dissolve this compound by lowering the pH of the solvent.

Materials:

  • This compound

  • Deionized water

  • Dilute hydrochloric acid (HCl) or another suitable acid

  • Magnetic stirrer and stir bar

  • Beaker or flask

  • pH meter

Procedure:

  • Follow steps 1-4 from Protocol 1.

  • Slowly add the this compound to the stirring water.

  • While monitoring the pH with a pH meter, add dilute HCl dropwise to the solution until the desired pH is reached. A slightly acidic pH will significantly increase the dissolution rate.

  • Continue stirring until all the this compound has dissolved.

  • If necessary, adjust the final pH of the solution for your experimental needs using a suitable base.

The following diagram illustrates a general workflow for enhancing the dissolution of this compound.

G cluster_1 Workflow for Enhanced Dissolution start Start: Need to Dissolve this compound step1 Weigh desired amount of this compound start->step1 step2 Choose Solvent (e.g., Water) step1->step2 step3 Select Enhancement Method(s) step2->step3 method1 Increase Temperature step3->method1 method2 Increase Agitation step3->method2 method3 Decrease Particle Size (Grind) step3->method3 method4 Adjust pH (Add Acid) step3->method4 step4 Combine Solute and Solvent with Enhancement method1->step4 method2->step4 method3->step4 method4->step4 step5 Observe for Complete Dissolution step4->step5 end End: this compound Solution Prepared step5->end

Workflow for enhancing this compound dissolution.

Data Presentation

Table 1: Solubility of this compound in Water at Various Temperatures
Temperature (°C)Solubility ( g/100 g H₂O)
09.1[2][3]
1010.6[2]
11.010.55[3]
2012.7[2]
28.615.28[3]
3015.2[2]
37.417.21[3]
4017.8[2]
5021.0[2]
51.421.72[3]
6025.0[2]
67.527.83[3]
7030.0[2]
8031.9[2]
81.535.80[3]
86.038.09[3]
9032.9[2]
91.737.13[3]
10034.4[2]
100.036.47[3]

Data sourced from the IUPAC-NIST Solubilities Database.[2][3]

Table 2: Qualitative Effects of Different Factors on Dissolution Rate
FactorEffect on Dissolution RatePrinciple
Increasing Temperature IncreasesIncreases kinetic energy of solvent molecules.[4]
Increasing Agitation IncreasesBrings fresh solvent to the solute surface.[1][4]
Decreasing Particle Size IncreasesIncreases the surface area available for dissolution.[1][4][5][6]
Decreasing pH (Acidification) IncreasesProtonates the formate ion, shifting the equilibrium.[7]

References

method refinement for consistent strontium formate precipitation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for method refinement of consistent strontium formate precipitation. This resource provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: this compound is typically synthesized by reacting a strontium source, such as strontium carbonate (SrCO₃) or strontium hydroxide (Sr(OH)₂), with formic acid (HCOOH). The reactions are as follows:

  • SrCO₃ + 2HCOOH → Sr(HCOO)₂ + H₂O + CO₂[1]

  • Sr(OH)₂ + 2HCOOH → Sr(HCOO)₂ + 2H₂O[1] The choice between strontium carbonate and strontium hydroxide depends on factors like cost, purity, and reaction kinetics. The carbonate reaction produces carbon dioxide gas, which requires careful management of pressure and foaming.

Q2: What are the most critical factors influencing the consistency of this compound precipitation?

A2: The key factors that must be precisely controlled for consistent results are:

  • Temperature: Temperature directly impacts the solubility of this compound. A controlled cooling profile is essential for uniform crystal growth.

  • pH of the Solution: The pH affects the equilibrium of the formic acid and the surface charge of the crystals, which can influence nucleation and growth.

  • Rate of Reagent Addition: Adding the precipitating agent too quickly can lead to rapid, uncontrolled nucleation, resulting in small, irregular crystals or an amorphous powder.

  • Stirring/Agitation: Consistent and appropriate agitation ensures a homogenous reaction mixture, preventing localized supersaturation and promoting uniform crystal growth.

  • Purity of Reagents: Impurities can interfere with the crystal lattice formation, leading to lower purity and altered crystal morphology.

Q3: How does temperature affect the yield of this compound?

A3: this compound is significantly more soluble in hot water than in cold water. Therefore, to maximize the precipitated yield, the solution should be cooled slowly to a low temperature (e.g., 0-4 °C) after the initial reaction and dissolution at a higher temperature. The table below illustrates the solubility of this compound at various temperatures.

Data Presentation

Solubility of this compound in Water

This table summarizes the solubility of anhydrous this compound (Sr(HCOO)₂) and its dihydrate form in water at different temperatures. Understanding this relationship is crucial for optimizing the cooling step to maximize yield.

Temperature (°C)Solubility (g / 100g H₂O)Solid Phase
09.1Sr(HCOO)₂·2H₂O
1010.6Sr(HCOO)₂·2H₂O
2012.7Sr(HCOO)₂·2H₂O
3015.2Sr(HCOO)₂·2H₂O
4017.8Sr(HCOO)₂·2H₂O
5021.0Sr(HCOO)₂·2H₂O
6025.0Sr(HCOO)₂·2H₂O
7030.0Sr(HCOO)₂·2H₂O
8031.9Sr(HCOO)₂
9032.9Sr(HCOO)₂
10034.4Sr(HCOO)₂
Data compiled from the IUPAC-NIST Solubilities Database.[2][3] Note that the stable solid phase transitions from the dihydrate to the anhydrous form at higher temperatures.

Experimental Protocols

Detailed Methodology for Consistent this compound Precipitation

This protocol describes the synthesis of this compound from strontium carbonate and formic acid, with an emphasis on control parameters for achieving consistent precipitation.

Materials:

  • Strontium Carbonate (SrCO₃), high purity

  • Formic Acid (HCOOH), ~90% solution, analytical grade

  • Deionized Water

  • Ethanol (for washing, optional)

  • 0.22 µm syringe filters

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Circulating water bath/chiller

  • Addition funnel or syringe pump

  • Buchner funnel and vacuum flask

  • Drying oven or vacuum desiccator

Procedure:

  • Reagent Preparation:

    • Prepare a specific molar concentration of formic acid solution by diluting with deionized water.

    • Weigh the stoichiometric amount of strontium carbonate powder. An excess of formic acid (e.g., 1.05 equivalents) can be used to ensure complete reaction of the carbonate.

  • Reaction:

    • Add the deionized water to the jacketed reactor and begin stirring at a moderate speed (e.g., 200-300 RPM).

    • Slowly add the strontium carbonate powder to the water to form a slurry.

    • Heat the slurry to a set temperature (e.g., 70-80 °C) to facilitate the reaction and dissolve the resulting this compound.

    • Using an addition funnel or syringe pump, add the formic acid solution dropwise to the heated slurry over a period of 30-60 minutes. A slow addition rate is critical to control the rate of CO₂ evolution and prevent excessive foaming.

  • Digestion and Clarification:

    • Once the formic acid addition is complete, maintain the temperature and stirring for a "digestion" period (e.g., 1-2 hours) to ensure the reaction goes to completion and to allow smaller crystals to dissolve and redeposit onto larger ones (Ostwald ripening).

    • Stop stirring and allow any unreacted solids or impurities to settle. If the solution is not perfectly clear, it can be hot-filtered through a pre-heated funnel to remove insoluble impurities.

  • Controlled Cooling (Crystallization):

    • Initiate a slow, linear cooling ramp using the circulating bath. A typical rate is 10-20 °C per hour. Rapid cooling will lead to the formation of small, less pure crystals.

    • Continue to cool the solution to a final temperature of 0-5 °C and hold for 1-2 hours to maximize precipitation.

  • Isolation and Washing:

    • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any soluble impurities.

    • A subsequent wash with a solvent like ethanol can help displace water and speed up drying.

  • Drying:

    • Dry the crystals in a drying oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved. Drying at temperatures above ~75 °C may begin to remove the water of hydration from the dihydrate form.[1] For sensitive applications, drying in a vacuum desiccator at room temperature is recommended.

Visualizations

Experimental Workflow Diagram

experimental_workflow prep 1. Reagent Preparation reaction 2. Reaction (SrCO₃ + HCOOH) prep->reaction Add SrCO₃ slurry & HCOOH solution digest 3. Digestion & Clarification reaction->digest Heat & Stir cool 4. Controlled Cooling digest->cool Slow Temp Ramp isolate 5. Isolation & Washing cool->isolate Vacuum Filtration dry 6. Drying isolate->dry Oven / Desiccator product Final Product: Pure Sr(HCOO)₂ dry->product

Caption: A step-by-step workflow for the consistent precipitation of this compound.

Troubleshooting Guide

This section provides solutions to common problems encountered during this compound precipitation.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Crystal Yield 1. Solution is not sufficiently saturated (too much solvent).2. Final cooling temperature is too high.3. Incorrect stoichiometry (insufficient formic acid).1. Reheat the solution and boil off some solvent to increase concentration.[1]2. Ensure the solution is cooled to 0-5 °C and allowed to equilibrate.3. Check calculations and ensure complete reaction of the strontium source.
Precipitate is a Fine Powder or Amorphous 1. Cooling rate was too fast.2. Insufficient "digestion" time.3. Reagent addition was too rapid, causing shock nucleation.1. Redissolve the product by heating and cool down much more slowly (e.g., <20 °C/hour).2. After reaction, hold the solution at high temperature for 1-2 hours before cooling.3. Repeat the experiment, adding the formic acid solution dropwise over a longer period.
Crystals are Discolored or Impure 1. Impure starting materials.2. Incomplete washing of the final product.3. Side reactions due to incorrect pH or temperature.1. Use higher purity reagents. Consider hot-filtering the solution before cooling.2. Ensure crystals are washed thoroughly with ice-cold deionized water on the filter.3. Monitor pH during the reaction. Recrystallize the product from deionized water.
"Oiling Out" (Formation of a liquid phase instead of solid) The melting point of the hydrated product is below the temperature of the solution, often due to impurities depressing the melting point.This indicates a significant purity issue. Attempt to purify the starting materials. If oiling out occurs, try adding slightly more solvent, reheating to full dissolution, and cooling even more slowly.[1]
Crystallization Fails to Start The solution is supersaturated but lacks nucleation sites.1. Scratch the inside of the flask with a glass rod to create microscopic imperfections for nucleation.[4]2. Seed the solution by adding a tiny crystal of pure this compound.[4]3. Dip a glass rod in the solution, let it dry to form a crystal film, and re-introduce it.[1]

Troubleshooting Decision Tree

troubleshooting_tree start Precipitation Issue? low_yield Low Yield? start->low_yield Yes poor_quality Poor Crystal Quality? (e.g., powder, discolored) start->poor_quality No check_temp Is final temp 0-5°C? low_yield->check_temp Yes cool_further Action: Cool further and hold. check_temp->cool_further No too_much_solvent Too much solvent? check_temp->too_much_solvent Yes boil_solvent Action: Reheat and evaporate solvent. too_much_solvent->boil_solvent Yes cooled_fast Cooled too fast? poor_quality->cooled_fast Yes no_crystals No Crystals Formed? poor_quality->no_crystals No recool_slow Action: Redissolve and cool slowly. cooled_fast->recool_slow Yes impure_reagents Impure reagents? cooled_fast->impure_reagents No hot_filter Action: Use pure reagents or hot-filter solution. impure_reagents->hot_filter Yes initiate Action: Scratch flask or add seed crystal. no_crystals->initiate Yes

Caption: A decision tree to diagnose and resolve common this compound precipitation issues.

References

Technical Support Center: Strontium Formate Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for strontium formate nanoparticle research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges during synthesis and application, with a primary focus on preventing and reversing aggregation.

Troubleshooting Guide: Nanoparticle Aggregation

Aggregation is a common issue where nanoparticles clump together, leading to a loss of their unique nanoscale properties, reduced reactivity, and poor dispersion stability. This guide addresses the primary causes and solutions.

Q1: My freshly synthesized this compound nanoparticles have formed large visible aggregates. What went wrong?

A1: Immediate aggregation upon synthesis is often due to suboptimal reaction conditions. The primary causes are related to the electrostatic and steric stabilization of the particles as they form.

  • Insufficient Surface Charge: Nanoparticles in a colloidal suspension maintain separation through electrostatic repulsion, a property measured by Zeta Potential. Low surface charge (a zeta potential close to zero) allows attractive van der Waals forces to dominate, causing particles to aggregate.

  • Inappropriate pH: The pH of the solution significantly influences the surface charge of the nanoparticles.[1] For many metal-based nanoparticles, there is a specific pH range where stability is maximized. Outside this range, the surface charge can be neutralized, leading to aggregation.

  • High Precursor Concentration: An overly concentrated solution can lead to rapid, uncontrolled nucleation and growth, resulting in larger, irregularly shaped particles that are more prone to aggregation.[1]

  • Lack of a Stabilizing Agent: Without a capping or stabilizing agent, the high surface energy of the nanoparticles makes them thermodynamically unstable, driving them to aggregate to reduce the overall surface area.

Logical Workflow for Troubleshooting Aggregation

G problem Problem: This compound Nanoparticle Aggregation causes Potential Causes problem->causes cause1 Low Surface Charge (Zeta Potential near zero) causes->cause1 cause2 Inappropriate pH or High Ionic Strength causes->cause2 cause3 Ineffective Capping Agent or Stabilizer causes->cause3 cause4 Suboptimal Physical Dispersion causes->cause4 solutions Troubleshooting Solutions characterization Verification & Characterization solutions->characterization char1 Dynamic Light Scattering (DLS) (Size, PDI, Zeta Potential) characterization->char1 char2 Electron Microscopy (SEM/TEM) (Morphology, Aggregation State) characterization->char2 char3 X-ray Diffraction (XRD) (Crystallite Size, Phase) characterization->char3 sol1 Adjust Synthesis pH cause1->sol1 Modify cause2->sol1 sol3 Control Ionic Strength (Use DI water) cause2->sol3 sol2 Incorporate Stabilizers (e.g., polymers, surfactants) cause3->sol2 Add/Change sol4 Apply Post-Synthesis Dispersion (Sonication) cause4->sol4 Improve sol1->solutions sol2->solutions sol3->solutions sol4->solutions

References

Validation & Comparative

Strontium Formate vs. Strontium Ranelate: A Comparative Guide for Bone Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the experimental data for strontium formate and strontium ranelate in the context of bone regeneration. Strontium ranelate has been extensively studied, with a large body of evidence from in vitro, preclinical animal, and human clinical trials supporting its role in promoting bone formation while inhibiting bone resorption. In stark contrast, there is a notable absence of published scientific studies evaluating the efficacy of this compound for bone regeneration. Therefore, this guide will provide a detailed overview of the well-documented effects of strontium ranelate and will address the current knowledge gap regarding this compound.

Strontium Ranelate: A Dual-Action Agent for Bone Regeneration

Strontium ranelate is a compound composed of two atoms of stable strontium and an organic moiety, ranelic acid.[1] It is the most extensively researched strontium salt for the treatment of osteoporosis and for its potential in bone regeneration.[2] The primary mechanism of action of strontium ranelate is its dual effect on bone metabolism: it simultaneously stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts.[2][3]

In Vitro Evidence of Osteogenic and Anti-Resorptive Effects

A multitude of in vitro studies have demonstrated the direct effects of strontium ranelate on bone cells. These studies consistently show that strontium ranelate promotes the proliferation and differentiation of osteoblasts, the cells responsible for forming new bone. Key markers of osteoblast activity, such as alkaline phosphatase (ALP) activity and the expression of osteogenic genes like osteocalcin (OCN) and bone sialoprotein (BSP), are upregulated in the presence of strontium ranelate.[2]

Concurrently, strontium ranelate has been shown to inhibit the formation and activity of osteoclasts, the cells that break down bone tissue. This leads to a reduction in bone resorption.[2]

Table 1: Summary of In Vitro Effects of Strontium Ranelate on Bone Cells

ParameterCell TypeConcentration RangeObserved EffectCitation(s)
Osteoblast Proliferation Human Osteoblasts0.1 - 1.0 mMIncreased proliferation
Alkaline Phosphatase (ALP) Activity Murine Osteoblasts0.1 - 1.0 mMIncreased activity[2]
Osteocalcin (OCN) Expression Murine Osteoblasts0.1 - 1.0 mMIncreased expression[2]
Bone Sialoprotein (BSP) Expression Murine Osteoblasts0.1 - 1.0 mMIncreased expression[2]
Mineralized Nodule Formation Murine Osteoblasts0.1 - 1.0 mMIncreased formation[2]
Osteoclast Formation Murine Bone Marrow0.1 - 1.0 mMDecreased formation[2]
Bone Resorption Murine Osteoclasts0.1 - 1.0 mMDecreased resorption[2]
In Vivo Evidence from Preclinical and Clinical Studies

Animal studies have corroborated the in vitro findings, demonstrating that systemic administration of strontium ranelate leads to increased bone mass, improved bone microarchitecture, and enhanced bone strength in various models of osteoporosis.[4]

Furthermore, large-scale clinical trials, namely the Spinal Osteoporosis Therapeutic Intervention (SOTI) and the TReatment Of Peripheral OSteoporosis (TROPOS) studies, have provided robust evidence for the efficacy of strontium ranelate in reducing the risk of vertebral and non-vertebral fractures in postmenopausal women with osteoporosis.

Table 2: Summary of In Vivo Effects of Strontium Ranelate on Bone Parameters

ParameterAnimal Model/Study PopulationDosageObserved EffectCitation(s)
Bone Mineral Density (BMD) Ovariectomized Rats625 mg/kg/dayIncreased lumbar spine and femur BMD
Bone Volume (BV/TV) Ovariectomized Rats625 mg/kg/dayIncreased trabecular bone volume
Fracture Risk Reduction (Vertebral) Postmenopausal Women (SOTI)2 g/day 41% reduction over 3 years
Fracture Risk Reduction (Non-vertebral) Postmenopausal Women (TROPOS)2 g/day 16% reduction over 3 years

Signaling Pathways Activated by Strontium Ranelate

The cellular effects of strontium ranelate are mediated through the activation of several key signaling pathways involved in bone metabolism. The strontium ion (Sr2+) is believed to be the primary active component. It acts, in part, by mimicking the action of calcium (Ca2+) and interacting with the calcium-sensing receptor (CaSR) on osteoblasts and osteoclasts.

Key signaling pathways influenced by strontium ranelate include:

  • RANKL/OPG Pathway: Strontium ranelate has been shown to decrease the expression of Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) and increase the expression of Osteoprotegerin (OPG) by osteoblasts. This shift in the RANKL/OPG ratio inhibits osteoclast differentiation and activity.

  • Wnt/β-catenin Pathway: There is evidence to suggest that strontium can activate the canonical Wnt/β-catenin signaling pathway in osteoblasts, a critical pathway for osteoblast proliferation and differentiation.

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another signaling cascade that can be activated by strontium, leading to enhanced osteoblast function.[5]

Strontium_Ranelate_Signaling cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast SR Strontium Ranelate (Sr2+) CaSR_OB CaSR SR->CaSR_OB OPG OPG SR->OPG Upregulates RANKL RANKL SR->RANKL Downregulates CaSR_OC CaSR SR->CaSR_OC Wnt Wnt/β-catenin Pathway CaSR_OB->Wnt MAPK MAPK/ERK Pathway CaSR_OB->MAPK Proliferation Proliferation & Differentiation Wnt->Proliferation MAPK->Proliferation OPG->RANKL Inhibits RANK RANK RANKL->RANK BoneFormation Bone Formation Proliferation->BoneFormation Resorption Inhibition of Resorption CaSR_OC->Resorption RANK->Resorption

Signaling pathways activated by strontium ranelate.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of strontium compounds for bone regeneration.

In Vitro Osteoblast Proliferation and Differentiation Assay
  • Cell Culture: Primary osteoblasts or osteoblast-like cell lines (e.g., MC3T3-E1) are cultured in appropriate growth medium.

  • Treatment: Cells are treated with varying concentrations of the strontium compound (e.g., 0.1, 0.5, 1.0 mM) or a vehicle control.

  • Proliferation Assay: Cell proliferation is assessed at different time points (e.g., 24, 48, 72 hours) using assays such as MTT, AlamarBlue, or direct cell counting.

  • Alkaline Phosphatase (ALP) Activity: ALP activity, an early marker of osteoblast differentiation, is measured using a colorimetric assay after a specified culture period (e.g., 7 or 14 days).

  • Gene Expression Analysis: The expression of osteogenic marker genes (e.g., RUNX2, ALP, OCN, BSP) is quantified using real-time quantitative polymerase chain reaction (RT-qPCR) at various time points.

  • Mineralization Assay: The formation of mineralized nodules, a late marker of osteoblast differentiation, is visualized and quantified by Alizarin Red S staining after an extended culture period (e.g., 21 or 28 days).

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation CellCulture Osteoblast Cell Culture Treatment Treatment with Strontium Compound CellCulture->Treatment Proliferation Proliferation Assay (MTT) Treatment->Proliferation Differentiation Differentiation Assays (ALP, Gene Expression) Treatment->Differentiation Mineralization Mineralization Assay (Alizarin Red S) Treatment->Mineralization AnimalModel Animal Model of Bone Defect/Osteoporosis CompoundAdmin Systemic or Local Administration AnimalModel->CompoundAdmin Imaging Micro-CT/X-ray Analysis CompoundAdmin->Imaging Histo Histological Analysis Imaging->Histo Biomechanical Biomechanical Testing Histo->Biomechanical

General experimental workflow for bone regeneration agents.

This compound: The Knowledge Gap

A thorough search of scientific databases reveals a significant lack of published research on the effects of this compound on bone regeneration. There are no readily available in vitro or in vivo studies that directly assess its osteogenic or anti-resorptive properties. Consequently, a direct, evidence-based comparison with strontium ranelate is not possible at this time.

The Role of the Counter-Ion: A Brief Discussion

The difference between various strontium salts lies in the counter-ion (e.g., ranelate, formate, citrate, chloride). While the strontium ion (Sr2+) is considered the active component for bone metabolism, the organic or inorganic counter-ion can influence the compound's physicochemical properties, such as solubility, bioavailability, and potentially its biological activity.[1]

Some studies have compared strontium ranelate to other salts like strontium citrate and strontium chloride.[4][6] These studies suggest that while different strontium salts can increase bone mineral density, the ranelate form has been the most extensively studied and has the largest body of clinical evidence supporting its efficacy and safety profile for the treatment of osteoporosis.[4][6] The ranelic acid moiety in strontium ranelate is largely not absorbed and is rapidly excreted.[1] The specific contribution of the formate ion in a hypothetical this compound compound for bone regeneration remains uninvestigated.

Conclusion

Based on the currently available scientific evidence, strontium ranelate is a well-characterized compound with a proven dual action on bone metabolism, promoting bone formation and inhibiting bone resorption. Its efficacy in reducing fracture risk in osteoporotic patients is supported by extensive clinical trial data.

In contrast, there is a significant lack of scientific literature and experimental data regarding the effects of this compound on bone regeneration. Therefore, for researchers, scientists, and drug development professionals considering strontium-based therapies for bone regeneration, strontium ranelate remains the benchmark compound with a wealth of supporting data. Further research is required to determine if this compound or other strontium salts offer any comparable or superior therapeutic benefits.

References

A Comparative Guide to Strontium Salts in Nanoparticle Synthesis for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of precursor salt is a critical determinant in the synthesis of strontium-based nanoparticles, profoundly influencing their physicochemical properties and subsequent biological efficacy. This guide provides a comparative analysis of commonly used strontium salts—strontium chloride, strontium ranelate, and strontium citrate—in nanoparticle synthesis, supported by experimental data and detailed protocols.

The therapeutic potential of strontium, particularly in bone regeneration, has spurred significant interest in its nano-formulations. Strontium-based nanoparticles offer enhanced bioavailability and targeted delivery, making them promising candidates for applications in regenerative medicine and drug delivery.[1][2][3] This guide focuses on the impact of the anionic component of the strontium salt on the resulting nanoparticle characteristics and their biological activity.

Comparative Efficacy of Strontium Salts

The selection of a strontium salt precursor influences key nanoparticle parameters such as size, morphology, crystallinity, and surface charge. These characteristics, in turn, dictate the nanoparticles' performance in biological systems. While direct comparative studies under identical synthesis conditions are limited, analysis of existing research provides valuable insights into the role of different strontium salts.

Strontium SaltSynthesis Method(s)Nanoparticle CharacteristicsBiological ImplicationsReference(s)
Strontium Chloride (SrCl₂)•6H₂O Co-precipitation, Wet Process, HydrolysisSize: ~28.6 nm (hydrolysis)[4]. Morphology: Spherical nanoparticles.[1] Structure: Crystalline strontium oxide (SrO) after calcination.[4]Promotes osteogenesis and has antimicrobial properties.[1] The resulting nanoparticles can be engineered for controlled release profiles.[1][1][4]
Strontium Ranelate Solvent EmulsionSize: Not explicitly defined for nanoparticles, but used to load microspheres. Morphology: Incorporated into PLGA microspheres.[5] Structure: Used as a therapeutic agent within a polymer matrix.Enhances osteoblast proliferation and has a dual action of increasing bone formation and decreasing bone resorption.[5][6][5][6]
Strontium Citrate Not explicitly detailed for nanoparticle synthesis in the provided results.Data not available in the provided search results for direct synthesis.Strontium citrate is a common dietary supplement for bone health, suggesting its biological compatibility. Its efficacy in nanoparticle synthesis requires further investigation.
Strontium Nitrate (Sr(NO₃)₂) (for comparison) Sol-Gel, Green SynthesisSize: ~40 nm (green synthesis), ~80 nm (sol-gel).[7][8] Morphology: Pseudo-spherical, cubic, or cylindrical depending on calcination temperature.[7] Structure: Crystalline strontium oxide (SrO).[7][8]Used in various applications including catalysis.[8] The nanoparticles exhibit photocatalytic activity.[1][1][7][8]
Strontium Acetate (Sr(CH₃COO)₂) (for comparison) Co-precipitationSize: Grain size of SrO decreased from 49.3 to 27.6 nm when incorporated with ZnO. Morphology: Forms nanocomposites with other metal oxides. Structure: Crystalline strontium oxide (SrO).Used in the synthesis of nanocomposites for applications like dye degradation.

Note: The table summarizes data from various studies, and direct comparison is challenging due to differing experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for building upon existing research. Below are representative protocols for the synthesis of strontium-based nanoparticles using different precursor salts.

Protocol 1: Synthesis of Strontium Oxide Nanoparticles using Strontium Chloride Hexahydrate (Wet Process)

This protocol is based on the hydrolysis of a single-source molecular precursor.[4]

Materials:

  • Strontium chloride hexahydrate (SrCl₂·6H₂O)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare a stock solution of SrCl₂·6H₂O in deionized water.

  • Prepare a solution of KOH in a mixture of deionized water and ethanol.

  • Add the SrCl₂·6H₂O solution dropwise to the KOH solution under constant stirring.

  • Continue stirring for a specified reaction time at a controlled temperature.

  • Collect the resulting precipitate by centrifugation or filtration.

  • Wash the precipitate multiple times with deionized water and ethanol to remove impurities.

  • Dry the precipitate in an oven at a specified temperature.

  • For crystalline SrO nanoparticles, a subsequent calcination step at a higher temperature (e.g., 700°C) is required.[4]

Protocol 2: Synthesis of Strontium Ranelate-Loaded PLGA Microspheres (Solvent Emulsion Method)

This protocol describes the encapsulation of strontium ranelate within a polymeric matrix.[5]

Materials:

  • Strontium ranelate (SR)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Methylene chloride

  • Polyvinyl alcohol (PVA)

  • Deionized water

Procedure:

  • Dissolve PLGA in methylene chloride to form the oil phase.

  • Disperse strontium ranelate powder in the oil phase.

  • Prepare an aqueous solution of PVA, which will serve as the aqueous phase.

  • Create a primary emulsion by homogenizing the oil phase with a small volume of deionized water.

  • Add the primary emulsion to the PVA solution and re-emulsify to form a double emulsion (S/O/W).

  • Stir the double emulsion for several hours to allow for solvent evaporation and microsphere hardening.

  • Collect the microspheres by centrifugation.

  • Wash the microspheres with deionized water and then freeze-dry them.

Signaling Pathways Modulated by Strontium Nanoparticles

Strontium nanoparticles exert their therapeutic effects, particularly in bone regeneration, by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of novel therapies.

One of the primary mechanisms of strontium action is the modulation of the RANK/RANKL/OPG signaling pathway, which is central to osteoclastogenesis (the formation of bone-resorbing cells).[1][9] Strontium upregulates the expression of osteoprotegerin (OPG), a decoy receptor that binds to RANKL and prevents it from activating its receptor RANK on osteoclast precursors. This inhibition of RANKL-RANK signaling leads to decreased osteoclast formation and activity, thus reducing bone resorption.

RANK_RANKL_OPG_Pathway Strontium Strontium Nanoparticles Osteoblast Osteoblast Strontium->Osteoblast stimulates RANKL RANKL Osteoblast->RANKL produces OPG OPG Osteoblast->OPG produces RANK RANK RANKL->RANK binds OPG->RANKL inhibits binding to RANK Osteoclast_Precursor Osteoclast Precursor RANK->Osteoclast_Precursor activates Osteoclast Osteoclast (Bone Resorption) Osteoclast_Precursor->Osteoclast differentiation

Caption: Strontium's modulation of the RANK/RANKL/OPG signaling pathway.

Furthermore, strontium promotes osteogenesis (bone formation) by activating the Wnt/β-catenin signaling pathway in osteoblasts.[9][10] Activation of this pathway leads to the nuclear translocation of β-catenin, which in turn stimulates the expression of osteogenic genes like Runx2, leading to osteoblast differentiation and bone formation.

Wnt_Beta_Catenin_Pathway Strontium Strontium Nanoparticles Wnt_Pathway Wnt Signaling Pathway Strontium->Wnt_Pathway activates Beta_Catenin β-catenin (nuclear translocation) Wnt_Pathway->Beta_Catenin Gene_Expression Osteogenic Gene Expression (e.g., Runx2) Beta_Catenin->Gene_Expression promotes Osteoblast_Differentiation Osteoblast Differentiation Gene_Expression->Osteoblast_Differentiation Bone_Formation Bone Formation Osteoblast_Differentiation->Bone_Formation

Caption: Activation of the Wnt/β-catenin pathway by strontium nanoparticles.

Conclusion

The choice of strontium salt as a precursor is a fundamental consideration in the synthesis of nanoparticles for biomedical applications. Strontium chloride and strontium nitrate are commonly used to produce strontium oxide nanoparticles with tunable sizes and morphologies. Strontium ranelate, while not typically used for direct nanoparticle synthesis, is a potent therapeutic agent that can be effectively incorporated into nanocarrier systems. The biological activity of strontium-based nanoparticles is underpinned by their ability to modulate key signaling pathways involved in bone metabolism. Further research focusing on direct comparative studies of different strontium salts under standardized conditions is warranted to fully elucidate their respective advantages and to optimize the design of next-generation strontium-based nanotherapeutics.

References

validation of strontium formate's osteogenic potential against other strontium compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of strontium formate's ability to promote bone formation remains an area of active investigation, with current research offering limited direct comparative data against other well-studied strontium compounds like strontium ranelate, strontium chloride, and strontium citrate. While the osteogenic properties of the strontium ion are widely acknowledged, the influence of the accompanying anion on this biological activity is a critical factor for researchers and drug development professionals. This guide synthesizes the available experimental data to provide a comparative overview of the osteogenic potential of various strontium compounds, highlighting the existing knowledge gaps regarding this compound.

Comparative Analysis of Osteogenic Markers

The osteogenic potential of a compound is typically assessed by its ability to enhance the activity of osteoblasts, the cells responsible for new bone formation. Key markers of osteoblast differentiation and function include alkaline phosphatase (ALP) activity, the formation of a mineralized matrix, and the expression of specific osteogenic genes.

A comparative study in an ovariectomized mouse model of osteoporosis provides valuable insights into the in vivo effects of different strontium salts. The study evaluated the impact of strontium ranelate, strontium citrate, and strontium chloride on bone mineral density (BMD) and bone microarchitecture.

Table 1: In Vivo Comparison of Strontium Compounds on Bone Mineral Density and Microarchitecture in Ovariectomized Mice

ParameterStrontium RanelateStrontium CitrateStrontium ChlorideControl (OVX)
Trabecular BMD (g/cm³) Significantly higher than OVXSignificantly higher than OVXSignificantly higher than OVX-
Cortical Bone Area (%) 30% increase vs. controlNo significant difference34% increase vs. control-
Trabecular Number (Tb.N) 112% increase vs. control-53% increase vs. control-
Percent Bone Volume (BV/TV, %) 185% increase vs. control-101% increase vs. control-

Data adapted from a study on ovariectomized mice. The control group represents ovariectomized mice without strontium supplementation.

In vitro studies have also provided evidence of the direct effects of strontium compounds on bone cells. One study compared the inhibitory effects of strontium ranelate and strontium chloride on mineralization in primary rat osteoblast cultures.

Table 2: In Vitro Comparison of Strontium Ranelate and Strontium Chloride on Mineralization

Strontium CompoundConcentrationInhibition of Mineralization (%)
Strontium Ranelate 0.01 mM59%
0.1 mM98%
1 mM100%
Strontium Chloride 0.01 mM34%
0.1 mM95%
1 mM100%

Data from in vitro studies on primary rat osteoblast cultures.

Signaling Pathways in Strontium-Mediated Osteogenesis

Strontium ions are known to influence several key signaling pathways that regulate osteoblast differentiation and function. Understanding these pathways is crucial for elucidating the mechanism of action of different strontium compounds.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of bone formation. Strontium has been shown to activate this pathway, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin promotes the transcription of osteogenic genes like RUNX2.

G Strontium Strontium Wnt Wnt Ligand Strontium->Wnt Activates Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 DestructionComplex Destruction Complex (APC, Axin, GSK-3β) Frizzled->DestructionComplex Inhibits LRP5_6->DestructionComplex Inhibits beta_catenin_cyto β-catenin (Cytoplasm) DestructionComplex->beta_catenin_cyto Degrades beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds GeneExpression Osteogenic Gene Expression (e.g., RUNX2) TCF_LEF->GeneExpression Promotes

Wnt/β-catenin signaling pathway activated by strontium.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another important signaling cascade involved in osteoblast proliferation and differentiation. Strontium has been demonstrated to activate the ERK1/2 and p38 MAPK pathways, which in turn can enhance the activity of the transcription factor RUNX2, a master regulator of osteogenesis.

G Strontium Strontium Ras Ras Strontium->Ras Activates Raf Raf Ras->Raf p38 p38 Ras->p38 MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 RUNX2 RUNX2 ERK1_2->RUNX2 Phosphorylates p38->RUNX2 Phosphorylates GeneExpression Osteogenic Gene Expression RUNX2->GeneExpression Promotes

MAPK signaling pathway in strontium-mediated osteogenesis.
Calcium-Sensing Receptor (CaSR)

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a role in bone cell function. Strontium can act as an agonist for the CaSR, and its activation can influence osteoblast proliferation and differentiation.

G Strontium Strontium CaSR Calcium-Sensing Receptor (CaSR) Strontium->CaSR Activates PLC Phospholipase C (PLC) CaSR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Cascades Ca_release->Downstream PKC->Downstream Osteoblast_activity Modulation of Osteoblast Activity Downstream->Osteoblast_activity

Calcium-Sensing Receptor (CaSR) signaling pathway.

Experimental Protocols

Standardized in vitro assays are essential for the quantitative comparison of the osteogenic potential of different compounds.

Experimental Workflow for In Vitro Osteogenic Differentiation Assay

The general workflow for assessing the osteogenic potential of strontium compounds in vitro involves culturing bone marrow-derived mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines in the presence of the test compounds and then evaluating key osteogenic markers at specific time points.

G cluster_0 Cell Culture and Treatment cluster_1 Assessment of Osteogenic Markers cluster_2 Data Analysis CellSeeding Seed MSCs or pre-osteoblasts DifferentiationInduction Induce osteogenic differentiation CellSeeding->DifferentiationInduction Treatment Treat with different strontium compounds DifferentiationInduction->Treatment ALPAssay Alkaline Phosphatase (ALP) Activity Assay Treatment->ALPAssay MineralizationAssay Mineralization Assay (Alizarin Red S Staining) Treatment->MineralizationAssay GeneExpression Gene Expression Analysis (e.g., RUNX2, Osteocalcin) Treatment->GeneExpression Quantification Quantification of ALP activity and mineralization ALPAssay->Quantification MineralizationAssay->Quantification qPCR Quantitative PCR (qPCR) for gene expression GeneExpression->qPCR Comparison Comparative analysis of osteogenic potential Quantification->Comparison qPCR->Comparison

Workflow for in vitro osteogenic differentiation assay.
Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation. Its activity can be quantified using a colorimetric assay.

  • Cell Lysis: After treatment with strontium compounds for a specified period (e.g., 7 or 14 days), cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer (e.g., 0.1% Triton X-100 in Tris-HCl buffer).

  • Substrate Incubation: The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution at 37°C. ALP in the lysate hydrolyzes pNPP to p-nitrophenol, which is yellow.

  • Colorimetric Measurement: The reaction is stopped by adding NaOH, and the absorbance of the yellow p-nitrophenol is measured at 405 nm using a spectrophotometer.

  • Normalization: ALP activity is normalized to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).

Mineralization Assay (Alizarin Red S Staining)

Alizarin Red S is a dye that specifically stains calcium deposits, allowing for the visualization and quantification of matrix mineralization, a late marker of osteoblast function.

  • Cell Fixation: After 21-28 days of culture with strontium compounds, the cell monolayer is washed with PBS and fixed with 4% paraformaldehyde.

  • Staining: The fixed cells are stained with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.

  • Washing: Excess stain is removed by washing with deionized water.

  • Quantification: The stained mineralized nodules can be photographed for qualitative analysis. For quantitative analysis, the stain is eluted using a solution of 10% acetic acid or 10% cetylpyridinium chloride, and the absorbance of the extracted dye is measured at a specific wavelength (e.g., 405 nm).

Gene Expression Analysis (RT-qPCR)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of key osteogenic transcription factors and marker genes.

  • RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template for qPCR with specific primers for osteogenic genes such as RUNX2, Osterix (SP7), and Osteocalcin (BGLAP).

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Conclusion

The available evidence strongly supports the osteogenic potential of strontium ions, with strontium ranelate and strontium chloride demonstrating significant positive effects on bone formation both in vivo and in vitro. However, a direct comparative validation of this compound's osteogenic efficacy against these other strontium compounds is currently lacking in the scientific literature. Future research should focus on head-to-head comparisons of this compound with other strontium salts using standardized in vitro and in vivo models. Such studies are crucial for elucidating the specific contribution of the formate anion to the overall osteogenic activity and for determining the optimal strontium compound for therapeutic applications in bone regeneration and osteoporosis treatment. Researchers in this field are encouraged to include this compound in their comparative analyses to fill this critical knowledge gap.

A Comparative Guide to Analytical Method Validation for Quantifying Strontium Formate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and their counter-ions is critical for ensuring product quality, safety, and efficacy. Strontium formate, a salt composed of the strontium cation (Sr²⁺) and the formate anion (HCOO⁻), requires distinct analytical approaches for the quantification of its constituent ions. This guide provides a comprehensive comparison of validated analytical methods for both strontium and formate, complete with performance data and detailed experimental protocols.

Quantifying the Strontium Ion (Sr²⁺)

The determination of strontium concentration is typically achieved using atomic spectroscopy techniques. The most common methods include Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and Atomic Absorption Spectrometry (AAS).

Comparison of Analytical Methods for Strontium Quantification
ParameterInductively Coupled Plasma-Mass Spectrometry (ICP-MS)Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)Atomic Absorption Spectrometry (AAS)
Principle Measures the mass-to-charge ratio of ions produced in a high-temperature plasma.Measures the light emitted by excited atoms and ions in a high-temperature plasma.Measures the absorption of light by ground-state atoms in a flame or graphite furnace.
Linearity Range 1.00 - 500 ng/mL[1]Typically in the µg/L to mg/L range.10 - 5000 µg/L
Limit of Quantification (LOQ) 0.0300 µg/mL (in serum)[1]Generally in the low µg/L range.Dependent on the atomization method (flame vs. graphite furnace).
Accuracy (% Recovery) Within ±3.0% (as relative error)[1]Spike recoveries in the range of 85.3-103.8% have been reported for similar elements.Not explicitly found in the provided results.
Precision (% RSD) < 8.0%[1]Relative standard deviations ranging from 1.3 to 3.2% have been reported for similar elements.Not explicitly found in the provided results.
Advantages High sensitivity, high throughput, capable of isotopic analysis.[1][2]Robust, suitable for a wide range of concentrations.Cost-effective, widely available.
Disadvantages Higher initial cost, potential for isobaric interferences.Less sensitive than ICP-MS.Prone to chemical and ionization interferences.
Experimental Protocol: Strontium Quantification by ICP-OES

This protocol provides a general guideline for the determination of strontium in a pharmaceutical sample.

1. Sample Preparation:

  • Accurately weigh a portion of the this compound sample.

  • Dissolve the sample in a suitable solvent, typically dilute nitric acid (e.g., 1-2% HNO₃).

  • The sample may require digestion, potentially with concentrated nitric acid, using a microwave digestion system to break down the matrix and solubilize the strontium.

  • Dilute the digested sample to a known volume with deionized water to bring the strontium concentration within the linear range of the instrument.

2. Standard Preparation:

  • Prepare a series of calibration standards by diluting a certified strontium standard solution with the same dilute acid used for the sample. The concentration range of the standards should bracket the expected concentration of the sample.

3. Instrumental Analysis:

  • Set up the ICP-OES instrument according to the manufacturer's instructions.

  • Select an appropriate emission wavelength for strontium (e.g., 407.771 nm or 421.552 nm).

  • Aspirate the blank, standards, and samples into the plasma.

  • Measure the emission intensity for each solution.

4. Data Analysis:

  • Construct a calibration curve by plotting the emission intensity of the standards against their known concentrations.

  • Determine the concentration of strontium in the sample solution from the calibration curve.

  • Calculate the concentration of strontium in the original sample, taking into account the initial weight and dilution factor.

Quantifying the Formate Ion (HCOO⁻)

The quantification of the formate anion can be accomplished by various techniques, including Ion Chromatography (IC), Gas Chromatography (GC) with derivatization, and enzymatic assays.

Comparison of Analytical Methods for Formate Quantification
ParameterIon Chromatography (IC)Gas Chromatography (GC) with DerivatizationEnzymatic Assay
Principle Separates ions based on their affinity for an ion-exchange resin, followed by conductivity detection.Volatile derivatives of formate are separated based on their boiling points and detected by a flame ionization detector (FID) or mass spectrometer (MS).Enzymatic conversion of formate to a product that can be measured spectrophotometrically.
Linearity Range 0.01 - 5 mM5 to 100 mg/dL (with derivatization to methyl formate)Dependent on the specific kit and detection method.
Limit of Detection (LOD) 0.17 mg/L[3]2.5 mg/dL (with derivatization to methyl formate)0.5 mg/L[1]
Limit of Quantification (LOQ) 1.12–3.95 µM[4]Not explicitly found in the provided results.Sensitive to 7 mg/L.[5]
Accuracy (% Recovery) 94.90% - 101.71%Not explicitly found in the provided results.66% to 74%[1]
Precision (% RSD) < 5.99%< 5%5%[1]
Advantages Direct analysis of anions, good selectivity and sensitivity.High sensitivity and specificity, especially when coupled with MS.High specificity due to the nature of enzyme-substrate reactions.
Disadvantages Requires specialized instrumentation.Requires a derivatization step, which can add complexity and variability.Can be susceptible to interference from other components in the sample matrix.
Experimental Protocol: Formate Quantification by Ion Chromatography

This protocol outlines a general procedure for the analysis of formate using IC.

1. Sample Preparation:

  • Accurately weigh the this compound sample.

  • Dissolve the sample in deionized water.

  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Dilute the sample as necessary with deionized water to fall within the linear range of the calibration curve.

2. Standard Preparation:

  • Prepare a series of calibration standards by dissolving a certified sodium formate or formic acid standard in deionized water. The concentration range should cover the expected formate concentration in the diluted sample.

3. Instrumental Analysis:

  • Set up the ion chromatograph with an appropriate anion-exchange column (e.g., Dionex IonPac AS11-HC).

  • Use a suitable eluent, such as a sodium hydroxide or sodium carbonate/bicarbonate solution, at a constant flow rate.

  • Inject the blank, standards, and samples into the IC system.

  • Detect the separated formate ions using a conductivity detector.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the formate standard against its concentration.

  • Determine the concentration of formate in the sample from its peak area using the calibration curve.

  • Calculate the amount of formate in the original sample based on the initial weight and any dilutions performed.

Visualizing the Methodologies

To further clarify the analytical processes, the following diagrams illustrate the general workflow for quantifying this compound and a comparison of the different analytical techniques.

G Experimental Workflow for this compound Quantification cluster_strontium Strontium (Sr²⁺) Analysis cluster_formate Formate (HCOO⁻) Analysis sr_sample Weigh this compound sr_dissolve Dissolve in Dilute Acid sr_sample->sr_dissolve sr_digest Microwave Digestion (if needed) sr_dissolve->sr_digest sr_dilute Dilute to Known Volume sr_digest->sr_dilute sr_analysis Analyze by ICP-OES/ICP-MS/AAS sr_dilute->sr_analysis sr_quantify Quantify against Standards sr_analysis->sr_quantify fo_sample Weigh this compound fo_dissolve Dissolve in Deionized Water fo_sample->fo_dissolve fo_filter Filter (0.45 µm) fo_dissolve->fo_filter fo_dilute Dilute to Known Volume fo_filter->fo_dilute fo_analysis Analyze by IC/GC/Enzymatic Assay fo_dilute->fo_analysis fo_quantify Quantify against Standards fo_analysis->fo_quantify

Caption: General workflow for this compound analysis.

G Comparison of Analytical Methods cluster_strontium Strontium (Sr²⁺) Methods cluster_formate Formate (HCOO⁻) Methods ICPMS ICP-MS (High Sensitivity) ICPOES ICP-OES (Robust) AAS AAS (Cost-Effective) IC Ion Chromatography (Direct Analysis) GC Gas Chromatography (High Specificity) Enzymatic Enzymatic Assay (High Specificity) Strontium Strontium (Sr²⁺) Strontium->ICPMS Strontium->ICPOES Strontium->AAS Formate Formate (HCOO⁻) Formate->IC Formate->GC Formate->Enzymatic

Caption: Comparison of analytical methods for strontium and formate.

References

Comparison Guide: Cross-Validation of Akt Phosphorylation using Western Blot and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In cellular signaling research, robust and reproducible data is paramount. The PI3K/Akt pathway is a critical signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is frequently implicated in diseases like cancer and diabetes.[2][3] A key activation event in this pathway is the dual phosphorylation of the kinase Akt at threonine 308 (Thr308) and serine 473 (Ser473).[2][4]

Quantifying the stoichiometry of these phosphorylation events is a standard method for assessing the activity of the PI3K/Akt pathway.[3] Traditionally, this has been accomplished using immunoassays like Western blotting.[5] However, with advancements in proteomic technologies, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful alternative.[6] This guide provides a comparative analysis of these two techniques for the cross-validation of Akt phosphorylation, offering researchers objective data to select the most appropriate method for their experimental needs.

PI3K/Akt Signaling Pathway Overview

The activation of the PI3K/Akt pathway is initiated by various upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs).[2][7] This leads to the activation of PI3K, which phosphorylates PIP2 to generate PIP3.[1][7] PIP3 acts as a docking site on the plasma membrane, recruiting proteins with Pleckstrin Homology (PH) domains, including Akt and its upstream kinase PDK1.[2] At the membrane, Akt is partially activated by PDK1-mediated phosphorylation at Thr308.[2] Full activation is achieved through a subsequent phosphorylation at Ser473 by the mTORC2 complex.[2] The phosphatase PTEN negatively regulates this pathway by dephosphorylating PIP3.[1][2]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 | PDK1 PDK1 PDK1->Akt P (Thr308) mTORC2 mTORC2 mTORC2->Akt P (Ser473) Downstream Downstream Targets (Cell Survival, Growth, Proliferation) Akt->Downstream Activates

Caption: Simplified PI3K/Akt signaling pathway activation.

Comparative Analysis of Analytical Techniques

The workflow below illustrates how a single set of biological samples can be processed for parallel analysis by both techniques to ensure the results can be directly compared and validated.

Cross_Validation_Workflow cluster_sample Sample Preparation cluster_wb Western Blot Analysis cluster_lcms LC-MS/MS Analysis Cells Human T-Cells Treatment Treatment (e.g., Pervanadate +/- PI3K Inhibitor) Cells->Treatment Lysis Cell Lysis (with Phosphatase Inhibitors) Treatment->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE IP Immunoprecipitation (Akt) Quant->IP Transfer Membrane Transfer SDSPAGE->Transfer Blocking Blocking (BSA) Transfer->Blocking pAb Primary Antibody Incubation (p-Akt, Total Akt) Blocking->pAb sAb Secondary Antibody Incubation pAb->sAb Detect Chemiluminescent Detection sAb->Detect Analysis_WB Densitometry Analysis Detect->Analysis_WB Comparison Cross-Validation: Compare Quantitative Results Analysis_WB->Comparison Digestion In-Gel Digestion (Trypsin/Chymotrypsin) IP->Digestion Spike Spike Isotope-Labeled Internal Standards Digestion->Spike LC Liquid Chromatography Separation Spike->LC MS Tandem Mass Spectrometry LC->MS Analysis_MS Stoichiometry Calculation MS->Analysis_MS Analysis_MS->Comparison

Caption: Experimental workflow for cross-validation.
Data Presentation: Quantitative Comparison

The following table summarizes data from a study where human T-cells were treated with pervanadate to stimulate Akt phosphorylation, with or without a PI3-K inhibitor to block the pathway. The results show the relative increase in phosphorylation at Thr308 as measured by both LC-MS/MS and Western Blot.

Treatment ConditionAnalytical TechniqueResult (Fold Increase in p-Akt Thr308)Key Findings
UntreatedLC-MS/MSBaseline (<1% phosphorylation)Provides absolute stoichiometry.[3]
Western BlotBaseline (low signal)Semi-quantitative, shows relative changes.
PervanadateLC-MS/MS~18-fold increaseHighly precise and quantitative.[3]
Western BlotSubstantial, but undefined increaseLess precise for absolute quantification.
Pervanadate + PI3-K InhibitorLC-MS/MSPartial reversal of increaseWider dynamic range for measurement.[3]
Western BlotDecreased phosphorylation levelConfirms pathway-specific effect.

Comparison Summary:

  • Quantitative Accuracy: LC-MS/MS provides a more accurate measurement of phosphorylation stoichiometry, offering absolute quantification rather than the relative, semi-quantitative data from Western blotting.[3][5]

  • Sensitivity: Both methods demonstrate comparable sensitivity in detecting changes in Akt phosphorylation.[3][5]

  • Dynamic Range: The LC-MS-based method offers a wider dynamic range, enabling more precise measurement of both subtle and large-scale changes.[3][5]

  • Information Depth: LC-MS/MS can provide more in-depth information, such as identifying and quantifying multiple phosphorylation sites on a peptide simultaneously.[3]

  • Throughput & Cost: Western blotting is generally more cost-effective and adaptable for routine lab use, whereas LC-MS has a higher initial setup cost and requires specialized technical staff.[8][9]

Experimental Protocols

Protocol 1: Western Blot for Phospho-Akt (Ser473/Thr308)

This protocol outlines the key steps for analyzing Akt phosphorylation via Western blot, emphasizing best practices for preserving phosphorylation states.[8][10]

  • Sample Preparation & Lysis:

    • Treat cells as required by the experimental design.

    • Wash cells with ice-cold 1X PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation.[11][12]

    • Sonicate the lysate briefly to shear DNA and reduce viscosity.[13]

    • Determine protein concentration using a BCA assay.[14]

  • SDS-PAGE and Protein Transfer:

    • Prepare samples by adding 2x SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes.[13]

    • Load 20-40 µg of protein per well onto an SDS-polyacrylamide gel and perform electrophoresis.[12][14]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8][13]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 1X TBST with 5% Bovine Serum Albumin (BSA). Using non-fat milk can sometimes lead to background issues with phospho-specific antibodies.[10][11]

    • Incubate the membrane with a primary antibody specific for phospho-Akt (e.g., p-Akt Ser473 or p-Akt Thr308) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[8][13][14]

    • Wash the membrane three times for 5 minutes each with 1X TBST.[13]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager or X-ray film.[14]

    • To validate results, strip the membrane and re-probe with an antibody for total Akt to normalize the phospho-protein signal against the total protein amount.[15]

    • Quantify band intensity using densitometry software like ImageJ.[12]

Protocol 2: LC-MS/MS for Phospho-Akt Stoichiometry

This targeted proteomics protocol provides a highly accurate method for determining the precise stoichiometry of Akt phosphorylation.[3][5][16]

  • Sample Preparation and Immunoprecipitation:

    • Lyse cells as described in the Western Blot protocol, ensuring the use of phosphatase inhibitors.

    • Immunoprecipitate total Akt from 1-2 mg of total protein lysate using an anti-Akt antibody conjugated to magnetic beads.[6]

  • Protein Digestion:

    • Elute the immunoprecipitated protein and separate it using a short SDS-PAGE run.

    • Excise the gel band corresponding to Akt.

    • Perform in-gel digestion using proteolytic enzymes. A combination of trypsin and chymotrypsin can be used to generate suitable peptide fragments for analyzing both Thr308 and Ser473 sites.[5][16]

  • Peptide Preparation and Mass Spectrometry:

    • Extract the digested peptides from the gel.

    • Add isotopically labeled synthetic peptides that correspond to the phosphorylated and non-phosphorylated Akt target peptides. These will serve as internal standards for absolute quantification.[5]

    • Analyze the peptide mixture using a nano-LC system coupled to a tandem mass spectrometer (e.g., QExactive HF).[4][17] The LC system separates the peptides over a gradient before they are ionized and analyzed by the mass spectrometer.

  • Data Analysis:

    • The mass spectrometer will be set to perform targeted analysis, such as Parallel Reaction Monitoring (PRM), to specifically measure the signal intensity of the native (from the sample) and heavy-labeled (internal standard) peptides.[6]

    • Calculate the phosphorylation stoichiometry by determining the ratio of the signal intensity of the endogenous phosphorylated peptide to the sum of the intensities of the phosphorylated and non-phosphorylated peptides.[3]

References

Strontium Formate vs. Strontium Citrate in Biomaterials: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving field of biomaterials for bone regeneration, strontium has emerged as a key therapeutic ion due to its dual ability to stimulate bone formation and inhibit bone resorption. While the beneficial effects of strontium are well-documented, the choice of its salt form can significantly influence its bioavailability, bioactivity, and ultimately, its clinical efficacy. This guide provides a comprehensive comparative analysis of two such salts: strontium formate and strontium citrate, tailored for researchers, scientists, and drug development professionals.

Executive Summary

This comparison reveals a significant disparity in the available research and experimental data between this compound and strontium citrate for biomaterial applications. Strontium citrate has been the subject of in vivo studies, demonstrating its effects on bone mineral density, albeit with some studies suggesting a weaker osteogenic effect compared to other strontium salts like ranelate and chloride. In contrast, there is a notable lack of published biological data for this compound in the context of bone regeneration. Consequently, a direct, evidence-based comparison of their performance in biomaterials is challenging. This guide, therefore, presents the available data for each compound and highlights the existing knowledge gaps to inform future research directions.

Physicochemical Properties

The physicochemical properties of strontium salts, such as solubility and dissolution rate, are critical determinants of their ion release kinetics from a biomaterial scaffold. These properties directly impact the local concentration of strontium ions available to surrounding cells, influencing the subsequent biological response.

PropertyThis compoundStrontium CitrateReference
Molecular Formula Sr(HCOO)₂Sr₃(C₆H₅O₇)₂-
Molar Mass 177.64 g/mol 739.08 g/mol -
Solubility in Water 8.3 g/100 mL at 20°CSparingly solubleIUPAC-NIST Solubility Database

In Vitro and In Vivo Performance: A Data-Driven Comparison

Strontium Citrate: In Vivo Evidence

An in vivo study in an ovariectomized female mouse model of osteoporosis provides valuable insights into the performance of strontium citrate compared to other strontium salts.

ParameterControl (OVX)Strontium RanelateStrontium CitrateStrontium Chloride
Trabecular Tissue Mineral Density (TMD) Increase (%) -36.916.544.0
Cortical Tissue Mineral Density (TMD) Increase (%) -35.622.640.0
Bone Strontium Content (mg/kg) ~200~12000~8000~14000

Data adapted from "Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis" (2024).

The results of this study suggest that while strontium citrate does increase bone mineral density and is incorporated into the bone, its effect is less pronounced compared to strontium ranelate and strontium chloride under the tested conditions.[1]

This compound: The Knowledge Gap

Currently, there is a significant lack of published research on the biological effects of this compound in the context of biomaterials for bone regeneration. No in vitro studies on its cytotoxicity, effects on osteoblast proliferation and differentiation, or in vivo studies on bone formation have been identified. This represents a critical knowledge gap that needs to be addressed to fully understand the potential of this compound as a therapeutic agent in this field.

Mechanistic Insights: How Strontium Influences Bone Remodeling

Strontium ions, regardless of the salt form, are known to influence the delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. This is primarily achieved through the modulation of key signaling pathways.

Wnt/β-catenin Signaling Pathway: Promoting Bone Formation

Strontium has been shown to activate the canonical Wnt/β-catenin signaling pathway in osteoblasts. This leads to the nuclear translocation of β-catenin, which in turn promotes the transcription of genes associated with osteoblast differentiation and bone formation.

Wnt_Signaling Sr Strontium Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Sr->Frizzled_LRP Activates Wnt Wnt Ligand Wnt->Frizzled_LRP GSK3b GSK-3β Frizzled_LRP->GSK3b Inhibits b_catenin β-catenin GSK3b->b_catenin Phosphorylation (Degradation Signal) Nucleus Nucleus b_catenin->Nucleus Translocation TCF_LEF TCF/LEF Nucleus->TCF_LEF Osteogenesis Osteogenic Gene Transcription TCF_LEF->Osteogenesis Activates

Caption: Strontium-activated Wnt/β-catenin signaling.

RANKL/OPG Signaling Pathway: Inhibiting Bone Resorption

Strontium also plays a crucial role in regulating osteoclast activity by influencing the RANKL/OPG signaling pathway. It has been shown to decrease the expression of RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) and increase the expression of OPG (Osteoprotegerin) in osteoblasts. OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor RANK on osteoclast precursors, thereby inhibiting their differentiation and activation.

RANKL_OPG_Signaling Sr Strontium Osteoblast Osteoblast Sr->Osteoblast OPG OPG Osteoblast->OPG Increases Expression RANKL RANKL Osteoblast->RANKL Decreases Expression OPG->RANKL Inhibits RANK RANK RANKL->RANK Osteoclast_Precursor Osteoclast Precursor Osteoclast Osteoclast (Bone Resorption) Osteoclast_Precursor->Osteoclast RANK->Osteoclast_Precursor Activates

Caption: Strontium's effect on the RANKL/OPG pathway.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.

Cell Viability Assessment: MTT Assay

This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow:

MTT_Workflow Start Seed cells in 96-well plate Treat Treat with Strontium Formate/Citrate Start->Treat Incubate1 Incubate (e.g., 24h) Treat->Incubate1 Add_MTT Add MTT reagent Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate2->Add_Solubilizer Measure Measure Absorbance at 570 nm Add_Solubilizer->Measure

Caption: MTT assay experimental workflow.

Methodology:

  • Seed osteoblastic cells (e.g., MC3T3-E1) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound or strontium citrate.

  • Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Osteogenic Differentiation Assessment

ALP is an early marker of osteogenic differentiation.

Methodology:

  • Culture cells in osteogenic differentiation medium supplemented with either this compound or strontium citrate for 7-14 days.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.

  • Wash the cells again with PBS.

  • Incubate the cells with a solution containing p-nitrophenyl phosphate (pNPP) in a suitable buffer at 37°C.

  • Stop the reaction with NaOH and measure the absorbance of the resulting p-nitrophenol at 405 nm.

Alizarin Red S staining is used to detect the mineralization of the extracellular matrix, a late marker of osteogenic differentiation.

Methodology:

  • Culture cells in osteogenic differentiation medium with the strontium compounds for 21 days.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

  • Wash thoroughly with deionized water to remove excess stain.

  • Visualize and quantify the stained mineralized nodules. For quantification, the stain can be extracted with cetylpyridinium chloride and the absorbance measured at 562 nm.

Conclusion and Future Directions

This comparative guide highlights a significant disparity in the scientific understanding of this compound and strontium citrate for biomaterial applications. While strontium citrate has been evaluated in vivo, its osteogenic potential appears to be less potent than other strontium salts. The complete lack of biological data for this compound presents a major hurdle in assessing its suitability for bone regeneration.

Future research should prioritize a direct, head-to-head comparison of this compound and strontium citrate. This should include:

  • Physicochemical characterization: Detailed studies on their solubility and ion release kinetics from various biomaterial scaffolds in simulated physiological fluids.

  • In vitro studies: Comprehensive evaluation of their cytotoxicity, and their effects on osteoblast and osteoclast proliferation, differentiation, and gene expression.

  • In vivo studies: Animal models to compare their efficacy in promoting bone regeneration in clinically relevant defect models.

By addressing these knowledge gaps, the scientific community can make more informed decisions about the selection of strontium salts for the development of next-generation biomaterials for bone repair and regeneration.

References

A Comparative Guide to the Biocompatibility of Strontium-Releasing Scaffolds for Bone Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for ideal bone graft substitutes, strontium-releasing scaffolds have emerged as a promising class of biomaterials. Strontium is known to have a dual effect on bone metabolism: it simultaneously stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts. This guide provides an objective comparison of the biocompatibility of strontium-releasing scaffolds with other common alternatives used in bone tissue engineering, supported by experimental data. While direct data on strontium formate scaffolds is limited, this guide draws upon extensive research on various strontium-doped biomaterials to offer a comprehensive overview.

Comparative Analysis of In Vitro Biocompatibility

The biocompatibility of a scaffold is a critical determinant of its success in tissue regeneration. Key in vitro indicators include cell viability, proliferation, and differentiation into bone-forming cells (osteoblasts).

Table 1: Comparison of Cell Viability and Proliferation on Different Scaffold Materials

Scaffold MaterialCell TypeAssayTime PointResultCitation
Strontium-doped Bioactive Glass Osteoblastic cellsCCK-87 daysIncreased cell proliferation compared to non-doped bioactive glass.[1]
Strontium-doped Hydroxyapatite Human Osteoblast-like cells (MG63)MTT48 hoursHigher cell viability compared to pure hydroxyapatite.[2]
Hydroxyapatite (HA) Mesenchymal Stem CellsMTT7 daysGood cell viability, often used as a control.[3]
β-Tricalcium Phosphate (β-TCP) Rabbit Bone Marrow Stem CellsCCK-87 daysLower cell proliferation compared to strontium-doped wollastonite.[4]
Polycaprolactone (PCL) FibroblastsMTT7 daysExcellent biocompatibility, supports cell growth.

Table 2: Comparison of Osteogenic Differentiation on Different Scaffold Materials

Scaffold MaterialCell TypeAssayTime PointResultCitation
Strontium-doped Bioactive Glass Ovariectomized Rat BMSCsALP Activity7 daysSignificantly higher ALP activity compared to non-doped scaffolds.[1]
Strontium-doped Hydroxyapatite Human OsteoblastsALP StainingNot SpecifiedIncreased ALP expression compared to pure hydroxyapatite.[5]
Hydroxyapatite (HA) Human OsteoblastsALP ActivityNot SpecifiedBasal level of ALP activity.[5]
β-Tricalcium Phosphate (β-TCP) Rabbit Bone Marrow Stem CellsALP Activity14 daysLower ALP activity compared to strontium-doped wollastonite.[4]
Bioactive Glass Mesenchymal Stem CellsALP ActivityNot SpecifiedPromotes osteogenic differentiation.

In Vivo Performance: Bone Regeneration

In vivo studies are crucial for validating the efficacy of bone tissue engineering scaffolds. Micro-computed tomography (micro-CT) is a key imaging modality used to quantify new bone formation.

Table 3: Comparison of In Vivo Bone Formation

Scaffold MaterialAnimal ModelDefect ModelTime PointKey Findings (Bone Volume/Total Volume - BV/TV)Citation
Strontium-doped Bioactive Glass Osteoporotic RatCalvarial Defect8 weeksSignificantly higher BV/TV compared to non-doped scaffolds.[1]
Strontium-doped β-TCP MurineCritical-size Femoral Fracture60 daysIncreased new bone formation compared to β-TCP alone.[5]
Hydroxyapatite (HA) Not SpecifiedNot SpecifiedNot SpecifiedOsteoconductive, supports bone ingrowth.
β-Tricalcium Phosphate (β-TCP) MurineCritical-size Femoral Fracture60 daysLower new bone formation compared to strontium-doped β-TCP.[5]

Signaling Pathways Modulated by Strontium

Strontium exerts its beneficial effects on bone by modulating key signaling pathways involved in osteoblast and osteoclast function. The two primary pathways are the Wnt/β-catenin pathway in osteoblasts and the RANKL/RANK/OPG pathway in osteoclasts.

Strontium_Signaling_Pathways cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Sr_OB Strontium (Sr²⁺) CaSR_OB Calcium-Sensing Receptor (CaSR) Sr_OB->CaSR_OB Activates Wnt_beta_catenin Wnt/β-catenin Pathway CaSR_OB->Wnt_beta_catenin Activates Osteoblast_diff Osteoblast Differentiation & Proliferation Wnt_beta_catenin->Osteoblast_diff Promotes Bone_Formation Bone Formation Osteoblast_diff->Bone_Formation Sr_OC Strontium (Sr²⁺) Osteoblast_RANKL Osteoblast Sr_OC->Osteoblast_RANKL RANKL RANKL Osteoblast_RANKL->RANKL Decreases Expression OPG OPG Osteoblast_RANKL->OPG Increases Expression RANK RANK (on Osteoclast Precursor) RANKL->RANK Binds to OPG->RANKL Inhibits Osteoclast_diff_OC Osteoclast Differentiation RANK->Osteoclast_diff_OC Promotes Bone_Resorption Bone Resorption Osteoclast_diff_OC->Bone_Resorption

Caption: Strontium's dual action on bone metabolism.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for key in vitro biocompatibility assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity.

Protocol:

  • Seed cells onto the scaffold materials in a 96-well plate and culture for the desired time periods (e.g., 1, 3, and 7 days).

  • At each time point, remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteogenic differentiation.

Protocol:

  • Culture cells on the scaffolds in an osteogenic induction medium.

  • After the desired culture period (e.g., 7 or 14 days), wash the scaffolds with PBS and lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100).

  • Transfer the cell lysate to a new 96-well plate.

  • Add p-nitrophenyl phosphate (pNPP) substrate solution to each well.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding NaOH solution.

  • Measure the absorbance at 405 nm.

  • Normalize the ALP activity to the total protein content of the cell lysate, determined using a BCA protein assay.

Live/Dead Viability/Cytotoxicity Assay

This assay visually distinguishes between live and dead cells.

Protocol:

  • Culture cells on the scaffolds for the desired duration.

  • Prepare a staining solution containing calcein AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) in PBS.

  • Remove the culture medium and wash the scaffolds with PBS.

  • Incubate the scaffolds with the staining solution for 30-45 minutes at room temperature, protected from light.

  • Visualize the stained cells using a fluorescence microscope.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the biocompatibility of a novel scaffold material.

Experimental_Workflow Scaffold_Fab Scaffold Fabrication (e.g., this compound) Material_Char Material Characterization (SEM, XRD, Mechanical Testing) Scaffold_Fab->Material_Char In_Vitro In Vitro Biocompatibility Scaffold_Fab->In_Vitro In_Vivo In Vivo Studies Scaffold_Fab->In_Vivo Cell_Culture Cell Culture (Osteoblasts, MSCs) In_Vitro->Cell_Culture Viability Cell Viability/Proliferation (MTT, Live/Dead) Cell_Culture->Viability Differentiation Osteogenic Differentiation (ALP, Alizarin Red S) Cell_Culture->Differentiation Data_Analysis Data Analysis & Conclusion Viability->Data_Analysis Differentiation->Data_Analysis Animal_Model Animal Model (e.g., Rat Calvarial Defect) In_Vivo->Animal_Model Implantation Scaffold Implantation Animal_Model->Implantation Analysis Analysis (Micro-CT, Histology) Implantation->Analysis Analysis->Data_Analysis

Caption: Workflow for biocompatibility assessment.

Conclusion

The available evidence strongly suggests that the incorporation of strontium into bone tissue engineering scaffolds significantly enhances their biocompatibility and osteogenic potential compared to traditional materials like hydroxyapatite and β-tricalcium phosphate alone. Strontium-releasing scaffolds promote osteoblast proliferation and differentiation while creating a favorable environment for new bone formation in vivo. While further research is needed to elucidate the specific properties of this compound scaffolds, the broader class of strontium-doped biomaterials represents a highly promising strategy for the development of next-generation bone graft substitutes. The detailed protocols and comparative data presented in this guide are intended to aid researchers in the design and evaluation of novel scaffold materials for bone regeneration.

References

A Comparative Guide to Confirming the Purity of Synthesized Strontium Formate Using Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic and thermal analysis techniques for confirming the purity of synthesized strontium formate. Detailed experimental protocols, data interpretation, and a comparative analysis of the methods are presented to assist researchers in selecting the most appropriate technique for their specific needs.

Introduction

This compound (Sr(HCOO)₂) is an inorganic salt with applications in various fields, including as a precursor for the synthesis of other strontium-containing materials and in certain pharmaceutical formulations. The synthesis of this compound, typically achieved through the reaction of strontium carbonate or strontium hydroxide with formic acid, can result in impurities such as unreacted starting materials or undesired side products. Therefore, accurate purity assessment is crucial to ensure the quality and reliability of the final product. This guide compares key analytical techniques for this purpose: Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Thermogravimetric Analysis (TGA), and Elemental Analysis.

Synthesis of this compound Dihydrate

A common laboratory-scale synthesis of this compound dihydrate is outlined below.

Reaction:

SrCO₃(s) + 2HCOOH(aq) → Sr(HCOO)₂(aq) + H₂O(l) + CO₂(g)

Procedure:

  • In a fume hood, slowly add a stoichiometric amount of solid strontium carbonate to an aqueous solution of formic acid with constant stirring.

  • Continue stirring the mixture until the effervescence of carbon dioxide ceases, indicating the completion of the reaction.

  • Filter the resulting solution to remove any unreacted strontium carbonate.

  • Gently heat the filtrate to concentrate the solution.

  • Allow the concentrated solution to cool slowly to room temperature to facilitate the crystallization of this compound dihydrate (Sr(HCOO)₂·2H₂O).

  • Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry in a desiccator at room temperature.

Comparison of Analytical Techniques for Purity Assessment

The purity of the synthesized this compound can be effectively determined using a combination of spectroscopic and thermal methods. Each technique offers unique insights into the material's composition and structure.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
FTIR Spectroscopy Measures the absorption of infrared radiation by the sample, exciting molecular vibrations.Identification of functional groups (formate, water of hydration) and detection of organic impurities.Fast, non-destructive, and requires minimal sample preparation. Provides a characteristic "fingerprint" spectrum.Not inherently quantitative without calibration. May not be sensitive to inorganic impurities that do not have IR-active vibrations.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light, which interacts with molecular vibrations.Complements FTIR for vibrational analysis. Good for identifying the formate ion and crystalline structure.Non-destructive, requires minimal sample preparation, and can be used for in-situ analysis. Water is a weak Raman scatterer, which can be an advantage for aqueous solutions.Can be affected by fluorescence from impurities. May have lower sensitivity for some functional groups compared to FTIR.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.Quantifies the water of hydration and determines the thermal decomposition profile, which is characteristic of the pure compound.Highly quantitative for determining the content of volatile components like water. Provides information on thermal stability.Destructive technique. Cannot identify the nature of the evolved gases without coupling to other techniques (e.g., mass spectrometry).
Elemental Analysis Determines the elemental composition (e.g., C, H, Sr) of the sample.Provides the percentage of each element, which can be compared to the theoretical values for pure this compound dihydrate.Highly accurate and quantitative. Provides direct evidence of elemental composition.Destructive technique. Does not provide information about the molecular structure or the presence of isomeric impurities.

Table 1. Comparison of Analytical Techniques for Purity Assessment of this compound.

Experimental Protocols and Data Interpretation

Fourier Transform Infrared (FTIR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: Mix a small amount of the dried this compound dihydrate sample with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the FTIR spectrum of the KBr pellet in the range of 4000-400 cm⁻¹ using an FTIR spectrometer.

  • Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound dihydrate.

Data Interpretation:

The FTIR spectrum of pure this compound dihydrate will exhibit characteristic absorption bands. The presence of impurities can be inferred from additional or shifted peaks.

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching of water of hydration
~2900C-H stretching of the formate ion
~1600Asymmetric C=O stretching of the formate ion
~1350Symmetric C-O stretching of the formate ion
~770O-C-O bending of the formate ion

Table 2. Key FTIR Peak Assignments for this compound Dihydrate.

Raman Spectroscopy

Experimental Protocol:

  • Sample Preparation: Place a small amount of the crystalline this compound dihydrate sample on a microscope slide.

  • Data Acquisition: Acquire the Raman spectrum using a Raman spectrometer with a specific laser excitation wavelength (e.g., 532 nm or 785 nm).

  • Analysis: Analyze the positions and relative intensities of the Raman bands.

Data Interpretation:

The Raman spectrum provides complementary vibrational information to FTIR. The key Raman shifts for the formate ion are expected around:

  • ~2834 cm⁻¹: C-H stretching

  • ~1534 cm⁻¹: Asymmetric C=O stretching

  • ~1347 cm⁻¹: Symmetric C-O stretching

  • ~857 cm⁻¹: O-C-O bending

The presence of sharp, well-defined peaks at these positions is indicative of a pure crystalline structure.

Thermogravimetric Analysis (TGA)

Experimental Protocol:

  • Sample Preparation: Place a precisely weighed amount (typically 5-10 mg) of the this compound dihydrate sample into an alumina or platinum TGA pan.

  • Data Acquisition: Heat the sample from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

  • Analysis: Analyze the resulting TGA curve, which plots the percentage of weight loss versus temperature.

Data Interpretation:

The TGA curve for pure this compound dihydrate is expected to show two distinct weight loss steps:

  • Dehydration: A weight loss corresponding to the removal of two water molecules (approximately 16.85% of the total mass) should occur in the temperature range of approximately 70-150°C.

  • Decomposition: The anhydrous this compound then decomposes to strontium carbonate at higher temperatures (starting around 300-400°C).

The theoretical weight percentage of water in Sr(HCOO)₂·2H₂O (Molar Mass: 213.66 g/mol ) is calculated as: (2 * 18.015 g/mol ) / 213.66 g/mol * 100% ≈ 16.85%

A significant deviation from this value would indicate impurities or an incorrect hydration state.

Elemental Analysis

Experimental Protocol:

  • Carbon, Hydrogen, and Nitrogen (CHN) Analysis: A small, accurately weighed sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Strontium Analysis (ICP-OES): The sample is digested in a suitable acid and diluted. The solution is then introduced into an inductively coupled plasma optical emission spectrometer (ICP-OES) to determine the strontium concentration.

Data Interpretation:

The experimentally determined elemental percentages should be compared to the theoretical values for pure this compound dihydrate (C₂H₆O₆Sr).

ElementTheoretical Percentage (%)
Carbon (C)11.24
Hydrogen (H)2.83
Strontium (Sr)40.99

Table 3. Theoretical Elemental Composition of this compound Dihydrate.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for purity analysis and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis synthesis Synthesize this compound (SrCO₃ + HCOOH) ftir FTIR Spectroscopy synthesis->ftir raman Raman Spectroscopy synthesis->raman tga Thermogravimetric Analysis synthesis->tga elemental Elemental Analysis synthesis->elemental data_table Comparison Table ftir->data_table Qualitative (Functional Groups) raman->data_table Qualitative (Vibrational Modes) tga->data_table Quantitative (Water Content) elemental->data_table Quantitative (Elemental Composition)

Caption: Experimental workflow for the synthesis and purity analysis of this compound.

logic_diagram cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal Analysis cluster_elemental Elemental Analysis start Synthesized This compound ftir FTIR (Functional Group ID) start->ftir raman Raman (Structural Fingerprint) start->raman tga TGA (Hydration & Decomposition) start->tga ea CHN/ICP-OES (Elemental Composition) start->ea purity_confirmation Purity Confirmation ftir->purity_confirmation raman->purity_confirmation tga->purity_confirmation ea->purity_confirmation

Caption: Logical relationship of analytical techniques for purity confirmation.

Conclusion

Confirming the purity of synthesized this compound requires a multi-faceted approach. While FTIR and Raman spectroscopy provide rapid, non-destructive qualitative assessment of the chemical structure and the presence of the correct functional groups, Thermogravimetric Analysis offers crucial quantitative information regarding the water of hydration and thermal stability. For the most definitive purity assessment, Elemental Analysis provides highly accurate quantitative data on the elemental composition. By employing a combination of these techniques, researchers can confidently ascertain the purity of their synthesized this compound, ensuring its suitability for downstream applications.

Safety Operating Guide

Navigating the Safe Disposal of Strontium Formate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive overview of the essential procedures for the safe disposal of strontium formate, drawing upon general best practices for chemical waste management.

Understanding this compound: Properties and Hazards

PropertyData
Chemical Formula C₂H₂O₄Sr
Appearance White crystalline solid
Solubility Soluble in water
Hazards While specific hazard data for this compound is limited, it is prudent to handle it as a potential irritant.

Note: The toxicological properties of this compound have not been thoroughly investigated. Therefore, exercising caution and utilizing personal protective equipment is essential.

Essential Safety and Handling Procedures

Before beginning any disposal process, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the potential for inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound, as with any chemical waste, must adhere to federal, state, and local regulations.[1][2] The following is a general, step-by-step guide for its proper disposal.

  • Waste Identification and Collection :

    • Collect waste this compound in a designated, clearly labeled, and sealed container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Consult Institutional Guidelines :

    • Review your organization's specific chemical hygiene plan and waste disposal procedures.

    • Contact your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal of strontium compounds.

  • Waste Pickup and Disposal :

    • Arrange for the pickup of the sealed waste container by a certified hazardous waste disposal company.

    • Ensure all necessary paperwork and labeling are completed in accordance with regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.

StrontiumFormateDisposal cluster_collection Waste Generation & Collection cluster_assessment Safety & Compliance cluster_disposal Final Disposal start Generate Strontium Formate Waste collect Collect in a Labeled, Sealed Container start->collect ppe Wear Appropriate PPE collect->ppe consult_ehs Consult Institutional EHS Guidelines schedule_pickup Schedule Waste Pickup consult_ehs->schedule_pickup ppe->consult_ehs documentation Complete Disposal Documentation schedule_pickup->documentation end_disposal Disposal by Certified Vendor documentation->end_disposal

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound waste.

By adhering to these procedures and consulting with institutional safety experts, researchers can ensure the safe and responsible management of this compound waste, fostering a secure and compliant laboratory environment.

References

Personal protective equipment for handling Strontium formate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Strontium Formate

This compound (Sr(HCOO)₂) is a white, crystalline, water-soluble solid.[1][2] While it has not been officially classified for its hazards, it is essential to handle it with care to minimize potential risks in a laboratory setting. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on best practices for handling chemical powders.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield to protect against dust particles.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).
Body Protection A laboratory coat or chemical-resistant apron to protect against spills.
Respiratory A NIOSH-approved respirator with a particulate filter is recommended, especially when handling large quantities or when there is a potential for dust generation in poorly ventilated areas.

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound in a laboratory environment.

Preparation and Engineering Controls
  • Ventilation: Work in a well-ventilated area. The use of a fume hood or other local exhaust ventilation is recommended to minimize inhalation of dust.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

  • Work Area: Designate a specific area for handling this compound. Keep the area clean and free of clutter.

Handling Procedures
  • Avoid Dust Formation: Handle the compound gently to avoid generating dust. Use a scoop or spatula for transferring the powder.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, or smoking.

  • Avoid Contact: Prevent contact with eyes, skin, and clothing. In case of contact, follow the first aid measures outlined below.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. Seek medical attention if irritation develops.

  • Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Conditions: Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh/Measure this compound prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent (if applicable) handling_transfer->handling_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handling_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan

Dispose of this compound waste in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, labeled, and sealed container.

  • Chemical Waste Disposal: Do not dispose of this compound down the drain or in the general trash. It should be disposed of as chemical waste through your institution's environmental health and safety (EHS) office.

  • Container Disposal: Empty containers should be rinsed thoroughly with a suitable solvent before disposal. The rinsate should be collected and treated as chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Strontium formate
Reactant of Route 2
Strontium formate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.